molecular formula C8H6BrN B119039 5-Bromoindole CAS No. 10075-50-0

5-Bromoindole

Número de catálogo: B119039
Número CAS: 10075-50-0
Peso molecular: 196.04 g/mol
Clave InChI: VXWVFZFZYXOBTA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-bromoindole is a bromoindole.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-bromo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWVFZFZYXOBTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Record name 5-bromoindole
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6073996
Record name 1H-Indole, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10075-50-0
Record name 5-Bromoindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10075-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromoindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole, 5-bromo-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75581
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Indole, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromoindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.176
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-BROMOINDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8FGF42R4A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromoindole is a halogenated derivative of indole (B1671886) that serves as a crucial building block in organic synthesis and medicinal chemistry.[1] Its structure, featuring an indole ring substituted with a bromine atom at the 5-position, enhances its reactivity and makes it a valuable precursor for a wide range of complex organic molecules.[1] This technical guide provides a comprehensive overview of the physicochemical properties, spectral data, and key experimental protocols related to this compound. It is intended to be a valuable resource for researchers and professionals in drug development and chemical research, offering detailed information for its application in the synthesis of bioactive compounds, including anti-inflammatory, antimicrobial, and anti-tumor agents.[1]

Physicochemical Properties

This compound is typically a white to light brown crystalline powder or chunks.[2][3][4] It is known for its chemical stability and is soluble in organic solvents such as ethanol (B145695), ether, and chloroform.[1] A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₆BrN[2][3][5]
Molecular Weight 196.04 g/mol [2][3]
Melting Point 87.0 - 94.0 °C[2][3][5][6]
Boiling Point 228.5 °C (rough estimate)[2][3]
Density 1.5466 (rough estimate)[2][3]
Appearance White to gray to brown powder to crystal[2][4][5]
Solubility Soluble in ethanol, ether, chloroform; 126 mg/L in water (calculated)[1][2][3]
pKa 16.04 ± 0.30 (Predicted)[2][3][4]
Flash Point 145.5 °C[2]
Storage Conditions Keep in a dark place, under an inert atmosphere. Store in a freezer at -20°C.[2][3][7]

Spectral Data

The spectral characteristics of this compound are essential for its identification and characterization.

Spectral Data TypeKey FeaturesSource
¹H NMR A ¹H NMR spectrum is available for this compound.[8] In CDCl₃, aromatic protons appear as a multiplet between 6.44-7.73 ppm, and the NH proton appears as a singlet at 8.08 ppm.[9][8][9]
IR An IR spectrum is available.[10] Key peaks observed in KBr are at 3414, 1450, 1412, 1315, 1091, 798, 763, and 503 cm⁻¹.[9][9][10]
UV-Vis In methanol, UV absorption maxima are observed at 279, 287, and 296 nm, with log ε values of 3.70, 3.69, and 3.53, respectively.[4][11][4][11]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a multi-step process starting from indole.[9][12]

Step 1: Preparation of Sodium Indoline-2-Sulfonate

  • Dissolve 50g of indole in 100 ml of ethanol.

  • Add this solution to a solution of 100g of sodium bisulfite in 300 ml of water.

  • Stir the mixture overnight.

  • Collect the resulting light tan solid by vacuum filtration, wash with ether, and dry.[9]

Step 2: Preparation of Sodium 1-Acetyl Indoline-2-Sulfonate

  • Suspend 30g of sodium bisulfite in 300 ml of acetic anhydride (B1165640).

  • Add 30g of the sodium indoline-2-sulfonate from the previous step.

  • Stir the suspension at 70°C for 1 hour.

  • Add another 100 ml of acetic anhydride to facilitate stirring as a voluminous white solid forms.

  • Increase the temperature to 90°C for 2 hours.

  • Cool the suspension to room temperature, filter, and wash with acetic anhydride and then ether. The crude solid is used directly in the next step.[9]

Step 3: Synthesis of this compound

  • Dissolve all the acylated material from the previous step in 150 ml of water at 0-5°C.

  • Add 40g of Bromine dropwise with stirring, maintaining the temperature below 5°C.

  • Stir the solution at 0-5°C for 1 hour, then allow it to warm to room temperature.

  • Add a solution of approximately 10g of sodium bisulfite in 30 ml of water to remove excess bromine.

  • Neutralize the solution to pH 7 using 40% NaOH, keeping the temperature below 30°C.

  • Stir the solution overnight (approximately 12 hours) at 50°C, during which a light tan precipitate will form.

  • Make the solution basic with 40% NaOH and stir for an additional 3 hours at 50°C.

  • Collect the precipitate by vacuum filtration, wash thoroughly with water, and air dry.[9]

G Synthesis Workflow for this compound Indole Indole Step1 Sodium Bisulfite, Ethanol/Water Indole->Step1 Intermediate1 Sodium Indoline-2-Sulfonate Step1->Intermediate1 Step2 Acetic Anhydride, Sodium Bisulfite Intermediate1->Step2 Intermediate2 Sodium 1-Acetyl Indoline-2-Sulfonate Step2->Intermediate2 Step3 1. Bromine 2. Sodium Bisulfite 3. NaOH Intermediate2->Step3 Product This compound Step3->Product

A simplified workflow for the synthesis of this compound.
Purification

Purification of this compound can be achieved by steam distillation from a faintly alkaline solution.[4][11] The aqueous distillate is cooled, and the solid is collected and dried in a vacuum desiccator over P₂O₅.[4][11] Further recrystallization can be performed from aqueous ethanol (35%) or a mixture of petroleum ether and diethyl ether.[4][11]

Applications in Research and Drug Development

This compound is a versatile intermediate in medicinal chemistry.[1] It is a key starting material for the synthesis of various bioactive compounds and pharmaceutical agents.[1][11] Its derivatives have shown potential anticancer activity, and it is used to synthesize GSK-3 inhibitors and other molecules with therapeutic potential.[13][14]

G Applications of this compound cluster_0 Synthesis of Bioactive Compounds cluster_1 Chemical Research A This compound B Pharmaceutical & Chemical Synthesis A->B C Research & Laboratory Applications A->C D Material Science & Polymer Chemistry A->D E Anti-inflammatory Agents B->E F Antimicrobial Agents B->F G Anti-tumor Agents B->G H GSK-3 Inhibitors B->H I Starting Reagent for Halogenated Indoles C->I J Substrate in Structure-Activity Relationship (SAR) Studies C->J

Key application areas of this compound in science and industry.

The indole scaffold is a privileged structure in drug discovery, and the bromine atom at the 5-position provides a handle for further chemical modifications, such as cross-coupling reactions, to build molecular complexity. This makes this compound a valuable precursor for creating libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

This compound is considered an irritant.[2] Exposure may cause irritation to the skin, eyes, and respiratory system.[15] It is recommended to handle this compound with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated area or under a fume hood.[15][16] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2] If on skin, wash with plenty of water.

Conclusion

This compound is a chemical compound with significant utility in the fields of pharmaceutical synthesis and materials science. Its well-defined physicochemical properties and reactivity make it an important intermediate for the development of new therapeutic agents and functional materials. This guide provides essential technical information to support its safe and effective use in research and development.

References

Spectroscopic Profile of 5-Bromoindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 5-Bromoindole, a vital heterocyclic compound frequently utilized as a building block in the synthesis of various pharmaceutical agents. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Core Spectroscopic Data

The structural elucidation of this compound is critically supported by data from multiple spectroscopic techniques. This section presents a summary of the essential data in a structured format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~8.10br sN-H
~7.76dH-4
~7.27dH-7
~7.21ddH-6
~7.19tH-2
~6.47tH-3

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
134.7C-7a
129.9C-3a
125.3C-2
124.8C-6
121.8C-4
113.0C-5
112.5C-7
102.3C-3

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the spectrum will exhibit characteristic absorption bands for the N-H bond, C-H bonds of the aromatic ring, and C=C bonds within the indole (B1671886) structure.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~3400N-H stretchIndole N-H
~3100-3000C-H stretchAromatic C-H
~1610, ~1460C=C stretchAromatic C=C
~740=C-H bendAromatic C-H out-of-plane bending
~550-690C-Br stretchAryl bromide
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. For this compound, the presence of bromine is distinguished by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
197Molecular ion peak [M+2]⁺ (with ⁸¹Br)
195Molecular ion peak [M]⁺ (with ⁷⁹Br)
116Fragment ion [M-Br]⁺
89Fragment ion

Experimental Protocols

The following sections outline the generalized methodologies for acquiring the spectroscopic data presented above for a solid organic compound like this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Weigh approximately 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • To ensure a homogenous solution and remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of the carbon atoms. A larger number of scans and a longer acquisition time are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal surface is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of solid this compound powder directly onto the ATR crystal.

    • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Instrument Setup and Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

    • Collect the sample spectrum. A typical measurement involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify and label the significant absorption peaks.

Mass Spectrometry (MS)
  • Sample Preparation (Electron Ionization - EI):

    • For analysis via a direct insertion probe, a small amount of the solid this compound is placed in a capillary tube.

    • Alternatively, for analysis coupled with gas chromatography (GC-MS), the sample is dissolved in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Instrument Setup and Data Acquisition:

    • The sample is introduced into the high-vacuum source of the mass spectrometer.

    • In the ion source, the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.

    • The resulting positively charged ions are accelerated and then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

  • Data Processing:

    • The mass spectrum is plotted as relative intensity versus m/z.

    • The peak with the highest m/z value typically corresponds to the molecular ion (M⁺).

    • Analyze the fragmentation pattern to gain further structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_analysis Structural Elucidation Sample This compound (Solid) NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (ppm) Coupling Constants (Hz) Integration NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-bromoindole. The document details the chemical shifts, multiplicities, and coupling constants, along with standardized experimental protocols for data acquisition. This information is critical for the structural elucidation, purity assessment, and quality control of this compound in research and drug development settings.

¹H and ¹³C NMR Spectral Data

The NMR spectra of this compound were acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

¹H NMR Spectrum

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the six protons on the indole (B1671886) ring system. The assignments, chemical shifts, and multiplicities are summarized in the table below.

ProtonChemical Shift (δ, ppm)Multiplicity
H-1 (NH)~8.1Broad Singlet (br s)
H-47.758Doublet (d)
H-27.254Triplet (t)
H-67.204Doublet of Doublets (dd)
H-77.147Doublet (d)
H-36.470Triplet (t)

Note: Coupling constants (J) were not explicitly available in the referenced sources.

¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound displays eight signals corresponding to the carbon atoms of the indole core. The chemical shifts for a closely related compound, 5-bromo-3-methyl-1H-indole, are provided for reference, as a complete, unambiguously assigned dataset for this compound was not available in the public domain. The electron-withdrawing effect of the bromine atom significantly influences the chemical shifts of the surrounding carbon atoms.

CarbonChemical Shift (δ, ppm) - Reference: 5-Bromo-3-methyl-1H-indole[1]
C-7a134.96
C-3a130.22
C-2124.76
C-4122.95
C-6121.64
C-5112.50
C-7111.60
C-3Not Applicable (Substituted)

Experimental Protocols

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.

  • Solvent: CDCl₃.

  • Temperature: Standard room temperature (e.g., 298 K).

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans, depending on the sample concentration.

  • Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 200-250 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Processing: Apply a line broadening factor of 1-2 Hz before Fourier transformation.

Visualizations

Molecular Structure and Numbering

The following diagram illustrates the chemical structure of this compound with the standard numbering system for proton and carbon positions.

Caption: Structure of this compound with Atom Numbering.

NMR Experimental Workflow

The logical flow for conducting an NMR analysis of this compound is outlined below.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis weigh Weigh 5-10 mg of this compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (400 MHz) transfer->setup acquire_H1 Acquire 1H Spectrum setup->acquire_H1 acquire_C13 Acquire 13C Spectrum setup->acquire_C13 process_H1 Process 1H Data (FT, Phasing, Baseline Correction) acquire_H1->process_H1 process_C13 Process 13C Data (FT, Phasing, Baseline Correction) acquire_C13->process_C13 analyze Spectral Analysis (Peak Picking, Integration, Assignment) process_H1->analyze process_C13->analyze

References

5-Bromoindole: A Technical Guide to its Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Physicochemical Properties and Methodologies

5-Bromoindole is a halogenated derivative of indole (B1671886) that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. Its incorporation into various molecular scaffolds has led to the development of potent inhibitors for key biological targets in oncology and neurology. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering critical data and methodologies for researchers, scientists, and drug development professionals.

Core Properties of this compound

This compound is a solid crystalline material, appearing as off-white to light yellow crystals at room temperature. It is characterized by the presence of a bromine atom at the 5-position of the indole ring, a feature that enhances its reactivity and utility as a synthetic intermediate.[1]

Solubility Profile

The solubility of this compound is a critical parameter for its application in both synthetic chemistry and biological assays. While sparingly soluble in water, it exhibits good solubility in a range of organic solvents.

Quantitative Solubility Data

Solvent SystemSolubilityNotes
Water126 mg/L (calculated)Sparingly soluble.
Dimethyl Sulfoxide (DMSO)100 mg/mLHigh solubility; ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLForms a clear solution.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLForms a clear solution.
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLForms a clear solution.
Ethanol, Ether, ChloroformSolubleQualitative data indicates good solubility.

Stability Characteristics

This compound is moderately stable under standard ambient conditions. However, its stability can be influenced by exposure to light, moisture, and certain chemical environments.

General Stability and Storage Recommendations

This compound is stable under normal temperatures and pressures.[2] For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place, preferably under an inert atmosphere to prevent degradation.[2] It may darken over time upon exposure to light or moisture.[2] The compound is incompatible with strong acids, bases, and reactive metals.[2]

Forced Degradation Studies

While specific degradation kinetics for this compound are not extensively published, forced degradation studies are essential to understand its intrinsic stability and to develop stability-indicating analytical methods. Such studies typically involve subjecting the compound to a range of stress conditions.

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, refluxIndole rings are susceptible to acid-catalyzed dimerization or polymerization.[3][4][5]
Base Hydrolysis 0.1 M - 1 M NaOH, refluxPotential for hydrolysis or rearrangement depending on the molecular structure.[3][4][5]
Oxidation 3% - 30% H₂O₂, ambient temperatureOxidation of the indole ring, potentially leading to oxindole (B195798) and isatin (B1672199) derivatives.[4][5][6]
Thermal Degradation Dry heat (e.g., 60-80°C)Assesses the intrinsic thermal stability of the molecule.[7][8]
Photodegradation Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m²)Photolytic cleavage or rearrangement of the molecule.[4][9][10][11]

Experimental Protocols

Solubility Determination: Equilibrium Method

This method determines the thermodynamic solubility of a compound.

  • Preparation of Saturated Solutions: Add an excess amount of this compound to vials containing known volumes of the selected solvents.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, centrifuge the vials to pellet the undissolved solid.

  • Quantification: Carefully withdraw a known volume of the supernatant, dilute it appropriately, and analyze the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

Stability Indicating Method (SIM) Development via Forced Degradation

A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products.

  • Stress Sample Generation: Subject this compound to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress) to generate potential degradation products. The extent of degradation should ideally be between 5-20%.[4][9]

  • Chromatographic Method Development: Develop an HPLC method (typically reversed-phase) that can separate the parent this compound peak from all generated degradation product peaks. This involves optimizing parameters such as the column, mobile phase composition, gradient, flow rate, and detector wavelength.

  • Method Validation: Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Biological Relevance and Signaling Pathways

This compound is a pivotal precursor for the synthesis of compounds targeting a range of signaling pathways implicated in various diseases. Its derivatives have been investigated as inhibitors of key enzymes and as ligands for important receptors.

VEGFR-2 Signaling Pathway

Derivatives of this compound-2-carboxylic acid have been synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[12] Inhibition of this pathway is a key strategy in cancer therapy to block angiogenesis.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Bromoindole_Derivative This compound Derivative Bromoindole_Derivative->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.

EGFR Signaling Pathway

Novel this compound-2-carboxylic acid derivatives have also been explored as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[13][14][15] Dysregulation of the EGFR pathway is a hallmark of many cancers.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Growth Cell Proliferation, Survival, Invasion ERK->Cell_Growth Akt Akt PI3K->Akt Akt->Cell_Growth Bromoindole_Derivative This compound Derivative Bromoindole_Derivative->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.

GSK-3 Signaling Pathway

This compound is used to synthesize inhibitors of Glycogen (B147801) Synthase Kinase 3 (GSK-3), a key regulatory kinase involved in numerous cellular processes, including the canonical Wnt pathway.[16][17] GSK-3 is a therapeutic target for several indications, including mood disorders.[16][18][19][20]

GSK3_Signaling cluster_wnt_off Wnt OFF cluster_wnt_on Wnt ON Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates GSK3 GSK-3 Dishevelled->GSK3 Inhibits Axin_APC_CK1 Axin/APC/CK1 Complex Beta_Catenin β-catenin GSK3->Beta_Catenin Phosphorylates for Degradation Axin_APC_CK1->GSK3 Degradation Proteasomal Degradation Beta_Catenin->Degradation Gene_Transcription Target Gene Transcription Bromoindole_Derivative This compound Derivative Bromoindole_Derivative->GSK3 Inhibits Beta_Catenin_stable β-catenin (stable) Beta_Catenin_stable->Gene_Transcription

Caption: Wnt/β-catenin signaling pathway showing the role of GSK-3 and its inhibition.

Serotonin (B10506) Receptor Signaling

This compound serves as an intermediate in the synthesis of serotonin (5-HT) receptor ligands.[2] 5-HT receptors are a large family of G protein-coupled receptors that mediate a wide range of physiological and neurological processes.[21][22][23][24]

Serotonin_Signaling Serotonin Serotonin (5-HT) HT_Receptor 5-HT Receptor (e.g., 5-HT1A, 5-HT7) Serotonin->HT_Receptor Binds G_Protein G-protein (Gi/o or Gs) HT_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Firing) PKA->Cellular_Response Bromoindole_Derivative This compound Derivative (Ligand) Bromoindole_Derivative->HT_Receptor Binds (Agonist/Antagonist)

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 5-bromoindole, a key heterocyclic scaffold in medicinal chemistry and drug development. The document details the regioselectivity, reaction mechanisms, and synthetic applications of various electrophilic substitution reactions, including halogenation, nitration, sulfonation, Friedel-Crafts acylation, Vilsmeier-Haack formylation, and the Mannich reaction. Quantitative data is summarized in structured tables for easy comparison, and detailed experimental protocols for key reactions are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical principles.

Introduction

The indole (B1671886) nucleus is a privileged scaffold in a vast array of natural products and pharmaceutical agents. Halogenated indoles, in particular, serve as versatile intermediates for further functionalization through cross-coupling reactions, making them highly valuable in drug discovery programs. This compound, with its bromine atom at a strategic position, offers a unique platform for the synthesis of diverse molecular architectures. Understanding the intricacies of its electrophilic substitution reactions is paramount for the rational design and synthesis of novel therapeutic agents.

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The presence of the lone pair of electrons on the nitrogen atom significantly influences the electron density distribution within the ring, directing electrophiles primarily to the C3 position. This regioselectivity is a cornerstone of indole chemistry and is generally preserved in 5-substituted indoles like this compound. The bromine atom at the C5 position, being an ortho-, para-directing deactivator, has a nuanced effect on the reactivity of the indole ring, which will be explored in the context of various reactions.

Regioselectivity of Electrophilic Attack

The primary site of electrophilic attack on the this compound nucleus is the C3 position. This preference is dictated by the electronic nature of the indole ring. The attack at C3 leads to a more stable carbocation intermediate (the arenium ion) where the positive charge can be delocalized over the C2 and nitrogen atoms without disrupting the aromaticity of the benzene (B151609) ring.

Attack at other positions, such as C2, C4, C6, or C7, would lead to less stable intermediates where the benzenoid aromaticity is disrupted, making these pathways energetically less favorable. The bromine atom at C5 has a deactivating inductive effect (-I) and a weak activating resonance effect (+M). While it slightly reduces the overall reactivity of the indole ring compared to the parent indole, it does not alter the inherent preference for C3 substitution.

Regioselectivity This compound This compound Electrophile (E+) Electrophile (E+) This compound->Electrophile (E+) Reaction C3 Attack (Major) C3 Attack (Major) Electrophile (E+)->C3 Attack (Major) Favored Pathway Other Positions (Minor) Other Positions (Minor) Electrophile (E+)->Other Positions (Minor) Disfavored Pathway

Caption: Logical relationship of electrophilic attack on this compound.

Key Electrophilic Substitution Reactions

This section details the most pertinent electrophilic substitution reactions of this compound, providing quantitative data where available and detailed experimental protocols.

Halogenation

Further halogenation of this compound can be achieved using various halogenating agents. The reaction is highly regioselective, with the incoming halogen atom exclusively substituting at the C3 position.

Table 1: Halogenation of this compound

Halogenating AgentSolventTemperature (°C)ProductYield (%)Reference
Br₂CH₂Cl₂/MeOHAmbient3,5-Dibromoindole93[1]
N-Bromosuccinimide (NBS)DMF03,5-DibromoindoleHighGeneral Knowledge

Experimental Protocol: Bromination of this compound

  • Dissolve this compound (1.0 g, 5.1 mmol) in a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) (9:1, 20 mL).

  • Add triethylamine (B128534) (Et₃N) (0.78 mL, 5.6 mmol).

  • To this stirred solution, add a solution of bromine (Br₂) (0.29 mL, 5.6 mmol) in CH₂Cl₂ (5 mL) dropwise at ambient temperature.

  • Stir the reaction mixture for 60 minutes.

  • After completion of the reaction (monitored by TLC), quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 3,5-dibromoindole.[1]

Halogenation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Dissolve Dissolve this compound in CH2Cl2/MeOH Add_Et3N Add Triethylamine Dissolve->Add_Et3N Add_Br2 Add Bromine Solution (dropwise at RT) Add_Et3N->Add_Br2 Stir Stir for 60 min Add_Br2->Stir Quench Quench with Na2S2O3 Stir->Quench Extract Extract with CH2Cl2 Quench->Extract Wash_Dry Wash with Brine & Dry Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product 3,5-Dibromoindole Purify->Product

Caption: Experimental workflow for the bromination of this compound.

Nitration

The nitration of indoles can be challenging due to the sensitivity of the indole ring to strong acidic conditions, which can lead to polymerization. Milder nitrating agents are often preferred. For this compound, nitration is expected to occur at the C3 position.

Table 2: Nitration of 5-Substituted Indoles (Representative)

SubstrateNitrating AgentSolventTemperature (°C)ProductYield (%)Reference
N-Boc-5-bromoindoleNMe₄NO₃, (CF₃CO)₂OCH₃CN0-5N-Boc-5-bromo-3-nitroindoleGood (unspecified)General procedure from a study on various indoles.

Experimental Protocol: Nitration of N-Boc-5-bromoindole (Representative)

  • To a solution of N-Boc-5-bromoindole (1.0 mmol) in acetonitrile (B52724) (1 mL), add tetramethylammonium (B1211777) nitrate (B79036) (1.1 mmol).

  • Cool the reaction mixture to 0-5 °C.

  • Add a solution of trifluoroacetic anhydride (B1165640) (2.0 mmol) in acetonitrile (1 mL) dropwise.

  • Stir the reaction at 0-5 °C for 4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium carbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Nitration_Mechanism cluster_reagent Generation of Nitrating Agent cluster_reaction Electrophilic Attack Reagents NMe₄NO₃ + (CF₃CO)₂O Nitronium CF₃COONO₂ (Active Electrophile) Reagents->Nitronium This compound This compound Intermediate Sigma Complex (Resonance Stabilized) This compound->Intermediate + CF₃COONO₂ Product 5-Bromo-3-nitroindole Intermediate->Product - H⁺

Caption: Simplified mechanism for the nitration of this compound.

Sulfonation

Sulfonation of indoles is typically carried out using mild sulfonating agents such as the sulfur trioxide-pyridine complex to avoid degradation of the indole ring. The reaction is expected to yield the this compound-3-sulfonic acid.

Table 3: Sulfonation of Indoles (General)

ReagentSolventTemperature (°C)ProductYield (%)Reference
SO₃-Pyridine complexPyridine (B92270)100Indole-3-sulfonic acidNot specifiedGeneral Knowledge

Experimental Protocol: Sulfonation of this compound (Representative)

Note: This is a general protocol as specific details for this compound are not widely reported.

  • Dissolve this compound (1.0 mmol) in anhydrous pyridine (5 mL).

  • Add sulfur trioxide-pyridine complex (1.2 mmol) portion-wise to the solution while stirring.

  • Heat the reaction mixture to 100 °C and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The product, being a sulfonic acid, may precipitate or can be isolated by adjusting the pH. Further purification may involve recrystallization.

Friedel-Crafts Acylation

Friedel-Crafts acylation of this compound provides a direct route to 3-acyl-5-bromoindoles, which are valuable intermediates. The reaction is typically carried out using an acyl chloride or anhydride in the presence of a Lewis acid.

Table 4: Friedel-Crafts Acylation of this compound

Acylating AgentLewis AcidSolventTemperature (°C)ProductYield (%)Reference
Propionyl chlorideEt₂AlClCH₂Cl₂0 to RT3-Propionyl-5-bromoindole95[2]
Acetyl chlorideEt₂AlClCH₂Cl₂0 to RT3-Acetyl-5-bromoindoleHigh (unspecified)[2]

Experimental Protocol: Friedel-Crafts Acylation of this compound with Propionyl Chloride [2]

  • Dissolve this compound (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂) (5 mL) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of diethylaluminum chloride (Et₂AlCl) in hexanes (1.0 M, 1.2 mL, 1.2 mmol) dropwise.

  • Stir the mixture at 0 °C for 10 minutes.

  • Add propionyl chloride (1.1 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of 1 M HCl.

  • Extract the aqueous layer with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-propionyl-5-bromoindole.[2]

FC_Acylation_Mechanism cluster_electrophile Acylium Ion Formation cluster_attack Electrophilic Aromatic Substitution Acyl_Chloride RCOCl Acylium_Ion [R-C≡O]⁺ Acyl_Chloride->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ This compound This compound Sigma_Complex Sigma Complex This compound->Sigma_Complex + [R-C≡O]⁺ Product 3-Acyl-5-bromoindole Sigma_Complex->Product - H⁺

Caption: General mechanism of Friedel-Crafts acylation.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds, including this compound. The reaction introduces a formyl group at the C3 position.

Table 5: Vilsmeier-Haack Formylation of Indoles (General)

ReagentsSolventTemperature (°C)ProductYield (%)Reference
POCl₃, DMFDMF0 to 953-Formylindole96General procedure from a study on various indoles.

Experimental Protocol: Vilsmeier-Haack Formylation of this compound

Note: This is a general protocol for indoles that is applicable to this compound.

  • In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) (1.2 mmol) dropwise to anhydrous dimethylformamide (DMF) (5 mL) with vigorous stirring, maintaining the temperature below 10 °C. This forms the Vilsmeier reagent.

  • In a separate flask, dissolve this compound (1.0 mmol) in anhydrous DMF (3 mL).

  • Add the solution of this compound to the freshly prepared Vilsmeier reagent at 0 °C.

  • Heat the reaction mixture to 85-95 °C and maintain this temperature for 5-8 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it slowly into crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is alkaline.

  • Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • The crude product can be further purified by recrystallization or column chromatography.

Mannich Reaction

The Mannich reaction of this compound with formaldehyde (B43269) and a secondary amine leads to the formation of a gramine (B1672134) derivative, 5-bromo-3-(dimethylaminomethyl)indole. This product is a versatile synthetic intermediate.

Table 6: Mannich Reaction of Indoles (General)

AmineAldehydeSolventProductYield (%)Reference
Dimethylamine (B145610)FormaldehydeAcetic AcidGramine95.6[3]

Experimental Protocol: Synthesis of 5-Bromogramine

Note: This protocol is adapted from the synthesis of gramine from indole.[4]

  • Dissolve this compound (8.6 mmol) in glacial acetic acid (20 mL).

  • Add a 40% aqueous solution of dimethylamine (3.0 mL). The mixture may become warm.

  • Cool the mixture to 30 °C.

  • Add a 35% aqueous solution of formaldehyde (2.0 mL) with stirring.

  • Allow the mixture to stand for 60 minutes.

  • Pour the solution onto crushed ice (approx. 100 g) and make the mixture alkaline by the careful addition of 30% sodium hydroxide (B78521) solution, ensuring the temperature remains low.

  • Collect the precipitate by suction filtration and wash with distilled water until neutral.

  • Dry the product to obtain 5-bromo-3-(dimethylaminomethyl)indole.

Mannich_Reaction_Mechanism cluster_iminium Iminium Ion Formation cluster_attack Electrophilic Aromatic Substitution Amine R₂NH Iminium_Ion [CH₂=NR₂]⁺ Amine->Iminium_Ion + CH₂O, - H₂O Formaldehyde CH₂O This compound This compound Sigma_Complex Sigma Complex This compound->Sigma_Complex + [CH₂=NR₂]⁺ Product 5-Bromogramine Sigma_Complex->Product - H⁺

Caption: Mechanism of the Mannich reaction on this compound.

Conclusion

This compound is a versatile building block in organic synthesis, and its electrophilic substitution reactions provide a powerful toolkit for the introduction of various functional groups, predominantly at the C3 position. This guide has summarized the key aspects of these reactions, including regioselectivity, reaction conditions, and detailed experimental protocols. The provided quantitative data and mechanistic diagrams are intended to aid researchers, scientists, and drug development professionals in the efficient and predictable synthesis of novel this compound derivatives for a wide range of applications. Further exploration into the nitration and sulfonation of this compound is warranted to expand the synthetic utility of this important heterocyclic compound.

References

The Reactivity of the Indole Ring in 5-Bromoindole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoindole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of the bromine atom at the 5-position of the indole (B1671886) ring provides a handle for a wide array of chemical transformations, most notably metal-catalyzed cross-coupling reactions, while also influencing the inherent reactivity of the indole nucleus towards electrophilic substitution. This technical guide provides a comprehensive overview of the reactivity of this compound, focusing on key transformations, quantitative data, and detailed experimental protocols to aid researchers in the synthesis of novel indole-based compounds.

Electrophilic Aromatic Substitution

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The highest electron density is at the C3 position, which is the typical site of electrophilic substitution. The bromo substituent at the C5 position is an ortho-, para-directing deactivator. However, due to the strong activating nature of the indole nitrogen, electrophilic substitution still readily occurs, predominantly at the C3 position.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds. In the case of this compound, the reaction with a Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), regioselectively yields 5-bromo-1H-indole-3-carboxaldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation of this compound

  • Reagents and Materials:

    • This compound

    • N,N-Dimethylformamide (DMF), anhydrous

    • Phosphorus oxychloride (POCl₃)

    • Ice

    • Saturated sodium bicarbonate solution

    • Ethyl acetate (B1210297)

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, cool anhydrous DMF to 0 °C.

    • Slowly add POCl₃ (1.1 equivalents) dropwise to the cooled DMF with stirring, maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

    • Dissolve this compound (1.0 equivalent) in anhydrous DMF in a separate flask and cool to 0 °C.

    • Add the freshly prepared Vilsmeier reagent dropwise to the this compound solution at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 1-2 hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and pour it onto crushed ice.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford 5-bromo-1H-indole-3-carboxaldehyde.[1]

Mannich Reaction

The Mannich reaction introduces an aminomethyl group onto the indole ring, typically at the C3 position. The reaction involves the condensation of this compound with formaldehyde (B43269) and a secondary amine in the presence of an acid catalyst.

Friedel-Crafts Acylation

Friedel-Crafts acylation of this compound with acyl chlorides or anhydrides in the presence of a Lewis acid catalyst, such as aluminum chloride or iron powder, proceeds with high regioselectivity to afford 3-acyl-5-bromoindoles.[2] A solvent-free protocol using iron powder as a catalyst has been reported to be highly efficient.[2]

Table 1: Friedel-Crafts Acylation of this compound with Benzoyl Chloride [2]

CatalystSolventTemperatureTimeYield (%)
Iron PowderNoneRoom Temp.2 h92
Other Electrophilic Substitutions

Information on the quantitative regioselectivity of other electrophilic substitution reactions such as nitration, sulfonation, and further halogenation on this compound is limited. Generally, substitution is expected to occur at the C3 position. However, the formation of other isomers is possible depending on the reaction conditions. For instance, bromination of 2-trifluoromethylindole has been shown to occur at the C3 position, and further bromination can occur at the C5 position.[3]

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the synthesis of a diverse library of 5-substituted indoles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond between this compound and an organoboron compound. This reaction is widely used to introduce aryl or heteroaryl substituents at the C5 position.

Table 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene (B28343)/H₂O1001695BenchChem
Pd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O801288BenchChem
Pd/SPhos (5)-K₂CO₃H₂O/Acetonitrile (4:1)3718High[1]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • Reagents and Materials:

    • This compound

    • Arylboronic acid (1.2 equivalents)

    • Pd(OAc)₂ (2 mol%)

    • SPhos (4 mol%)

    • Potassium phosphate (B84403) (K₃PO₄) (2.0 equivalents)

    • Toluene

    • Water

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 equivalent), arylboronic acid, and K₃PO₄.

    • Add toluene and water to the vessel.

    • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

    • Add Pd(OAc)₂ and SPhos to the mixture.

    • Heat the reaction to 100 °C and stir for 16 hours, or until the reaction is complete as monitored by TLC or LC-MS.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Heck Coupling

The Heck reaction facilitates the formation of a C-C bond between this compound and an alkene, providing a direct route to 5-vinylindoles.

Table 3: Heck Coupling of this compound with Styrene

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)TimeYield (%)Reference
Na₂PdCl₄ (5)ˢSPhos (15)Na₂CO₃Acetonitrile/H₂O (1:1)100-150 (MW)15-30 min-[4]
Pd(OAc)₂ (5)P(o-tol)₃ (10)Et₃NDMF10024 h75BenchChem
Sonogashira Coupling

The Sonogashira coupling reaction is used to form a C-C bond between this compound and a terminal alkyne, leading to the synthesis of 5-alkynylindoles. This reaction is typically co-catalyzed by a copper(I) salt.

Table 4: Sonogashira Coupling of this compound with Phenylacetylene

Pd Catalyst (mol%)Cu Co-catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂ (2)CuI (4)-Et₃NTHF651292BenchChem
Pd(OAc)₂ (1)CuI (2)PPh₃ (2)K₂CO₃DMF80685BenchChem
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a C-N bond between this compound and an amine, providing access to a wide range of 5-aminoindole (B14826) derivatives.

Table 5: Buchwald-Hartwig Amination of this compound with Aniline [5]

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
L–Pd–G₁ (2)ᵗBu-XPhos (4)K₂CO₃t-Amyl alcohol/H₂O651685

N-Functionalization

The nitrogen atom of the indole ring can be readily functionalized through various reactions, including alkylation, acylation, and protection.

N-Alkylation

N-alkylation of this compound is typically achieved by deprotonation with a strong base, such as sodium hydride (NaH), followed by reaction with an alkyl halide.

Experimental Protocol: N-Alkylation of this compound [4][6][7][8]

  • Reagents and Materials:

    • This compound

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)

    • Saturated aqueous ammonium (B1175870) chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF under an inert atmosphere at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

    • Allow the reaction to stir at room temperature and monitor its progress by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Lithiation and Subsequent Reactions

While direct lithiation of the indole ring can be challenging, N-protected this compound can undergo lithium-halogen exchange at the C5 position. The resulting 5-lithioindole species can then be trapped with various electrophiles to introduce a wide range of functional groups.

Visualizing the Reactivity of this compound

To further illustrate the key transformations of this compound, the following diagrams depict the catalytic cycle of a generic palladium-catalyzed cross-coupling reaction and the mechanism of the Vilsmeier-Haack reaction.

G Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII Ar-Pd(II)-Br(L_n) OxAdd->PdII Ar-Br Transmetal Transmetalation (R-M) PdII->Transmetal PdII_R Ar-Pd(II)-R(L_n) Transmetal->PdII_R R-M Byproduct M-Br Transmetal->Byproduct RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Caption: Catalytic cycle of a generic Pd-catalyzed cross-coupling reaction.

G DMF DMF + POCl₃ Vilsmeier Vilsmeier Reagent [Me₂N=CHCl]⁺ DMF->Vilsmeier Attack Electrophilic Attack at C3 Vilsmeier->Attack Indole This compound Indole->Attack Intermediate Iminium Intermediate Attack->Intermediate Hydrolysis Hydrolysis (H₂O) Intermediate->Hydrolysis Product 5-Bromo-1H-indole-3-carboxaldehyde Hydrolysis->Product

Caption: Mechanism of the Vilsmeier-Haack formylation of this compound.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of functionalized indole derivatives. Its reactivity is characterized by a strong preference for electrophilic substitution at the C3 position and the ability to undergo a variety of palladium-catalyzed cross-coupling reactions at the C5 position. This guide provides a solid foundation of data and experimental protocols to empower researchers in their efforts to explore the rich chemistry of this important heterocyclic scaffold.

References

The Multifaceted Biological Activities of 5-Bromoindole and Its Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential. The introduction of a bromine atom at the 5-position of the indole ring can profoundly influence the molecule's physicochemical properties, often enhancing its biological activity. This technical guide provides an in-depth exploration of the diverse biological activities of 5-bromoindole and its derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. This document summarizes key findings on their anticancer, antimicrobial, antiviral, and neuroprotective properties, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Anticancer Activity: Targeting Key Oncogenic Pathways

This compound derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of critical enzymes and disruption of cellular processes essential for tumor growth and survival.

A significant body of research has focused on the development of this compound derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3][4][5] EGFR is a key regulator of cell proliferation, and its aberrant activation is a hallmark of many cancers. Certain novel this compound-2-carboxylic acid derivatives have shown potent antiproliferative activity against cancer cell lines such as HepG2 (liver), A549 (lung), and MCF-7 (breast).[1][2][3][4][5] The inhibition of EGFR tyrosine kinase by these compounds leads to cell cycle arrest and the induction of apoptosis.[1][2][3][5]

Beyond EGFR inhibition, other this compound derivatives have been reported to exert their anticancer effects by disrupting the mitotic spindle, a critical cellular machine for cell division.[1][2][3][4] This disruption prevents cancer cell proliferation, expansion, and invasion.[1][2][3][4] Furthermore, some derivatives have demonstrated antiangiogenic properties, inhibiting the formation of new blood vessels that are crucial for tumor growth and metastasis.[6] This is achieved, in part, by reducing the expression of Vascular Endothelial Growth Factor (VEGF).[6]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ClassCancer Cell LineIC50 (µM)Reference
5-bromo-7-azaindolin-2-one derivativesA549 (Lung)3.103 - 65.054[7]
Skov-3 (Ovarian)3.721 - >50[7]
HepG2 (Liver)2.357 - 49.036[7]
This compound carbothioamide derivativeHUVEC (Endothelial)711.7[6][8]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well.

  • Formazan (B1609692) Solubilization: The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[7][9]

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate treatment Treat with this compound derivatives start->treatment incubation Incubate for 72h treatment->incubation add_mtt Add MTT solution incubation->add_mtt formazan_incubation Incubate for 2-4h add_mtt->formazan_incubation solubilize Add solubilizing agent (e.g., DMSO) formazan_incubation->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC50 values read_absorbance->analyze

A generalized workflow for determining cytotoxicity using the MTT assay.
Signaling Pathway: EGFR Inhibition

The following diagram illustrates the simplified signaling pathway of EGFR and its inhibition by this compound derivatives, leading to the downstream effects of decreased cell proliferation and increased apoptosis.

EGFR_Signaling_Pathway cluster_pathway EGFR Signaling Pathway Inhibition EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds & Activates Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Activates Bromoindole This compound Derivative Bromoindole->EGFR Inhibits TK_inhibition Tyrosine Kinase Inhibition Proliferation Cell Proliferation Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Inhibition of the EGFR signaling pathway by this compound derivatives.

Antimicrobial Activity: Combating Pathogenic Microbes

This compound and its derivatives have demonstrated notable activity against a variety of pathogenic microorganisms, including fungi and bacteria. The presence of the bromine atom at the C-5 position appears to be a key determinant of their bioactivity.[10]

Studies have shown the antifungal potential of 3-acyl-5-bromoindole derivatives against phytopathogens such as Monilinia fructicola and Botrytis cinerea.[10] These compounds have been shown to inhibit both mycelial growth and conidial germination. Molecular docking studies suggest that these derivatives may exert their antifungal effects by interacting with mitochondrial complex II, specifically succinate (B1194679) dehydrogenase (SDH).[10]

In the realm of antibacterial research, indole derivatives have been investigated for their efficacy against drug-resistant bacteria. Notably, certain indole derivatives have exhibited activity against extensively drug-resistant Acinetobacter baumannii (XDRAB), a critical priority pathogen.[11] While the specific contribution of 5-bromo substitution in this context requires further elucidation, the broader class of halogenated indoles shows promise.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for selected this compound derivatives against various microbial strains.

CompoundMicrobial StrainMIC (µg/mL)Reference
This compoundMonilinia fructicola-[10]
This compoundBotrytis cinerea-[10]
6-bromoindoleXDRAB isolates64[11]

Note: Specific MIC values for this compound against M. fructicola and B. cinerea were not explicitly provided in the source, but its activity was highlighted.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilution: The this compound derivative is serially diluted in the broth within a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]

Antiviral Activity: A Broad Spectrum of Inhibition

The indole nucleus is a key pharmacophore in the development of antiviral agents, and its derivatives have shown activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).[13][14] These compounds can act at various stages of the viral life cycle.

Indole derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are a cornerstone of antiretroviral therapy for HIV.[13] They bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that inhibits its activity and prevents the conversion of viral RNA into DNA.

Furthermore, some indole-containing compounds, such as Arbidol, function as entry and fusion inhibitors.[13] They prevent the virus from entering host cells by inhibiting the fusion of the viral envelope with the cell membrane. While the specific impact of 5-bromo substitution on these activities is an area of ongoing research, the general antiviral potential of the indole scaffold is well-established.

Neuroprotective Effects: Shielding the Nervous System

Indole derivatives are also being explored for their potential to protect the nervous system from damage in various pathological conditions.[15][16][17][18][19] Their neuroprotective actions are often attributed to their antioxidant and reactive oxygen species (ROS) scavenging properties.[15][18][19]

Oxidative stress, resulting from an imbalance between the production of ROS and the body's ability to counteract their harmful effects, is implicated in a number of acute and chronic neurodegenerative diseases.[15][18][19] Indole-based compounds can mitigate this damage by neutralizing free radicals and reducing oxidative stress. Some indole derivatives have also shown the ability to disaggregate amyloid-β plaques, which are a hallmark of Alzheimer's disease.[16]

Signaling Pathway: Nrf2-ARE Antioxidant Response

The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress. The following diagram illustrates how indole derivatives may activate this pathway to exert their neuroprotective effects.

Nrf2_ARE_Pathway cluster_pathway Nrf2-ARE Antioxidant Response Pathway OxidativeStress Oxidative Stress (ROS) Nrf2_Keap1 Nrf2 Keap1 OxidativeStress->Nrf2_Keap1 Induces dissociation IndoleDerivative Indole Derivative (e.g., I3C/DIM) IndoleDerivative->Nrf2_Keap1 Promotes dissociation Keap1 Keap1 Nrf2 Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_Keap1:f0->ARE Translocates to nucleus and binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Induces transcription Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection Leads to

Activation of the Nrf2-ARE pathway by indole derivatives for neuroprotection.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and neuroprotective agents underscores their potential for the development of novel therapeutics. The introduction of the bromine atom at the 5-position often enhances the therapeutic potential of the indole scaffold. Further research into the structure-activity relationships and mechanisms of action of these compounds will be crucial for optimizing their design and translating their promise into clinical applications. This guide provides a foundational understanding for researchers to build upon in their quest for new and effective treatments for a range of human diseases.

References

The Versatility of 5-Bromoindole: A Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Bromoindole stands as a pivotal precursor in the landscape of organic synthesis, particularly within the pharmaceutical and materials science sectors. Its strategic bromine substitution on the indole (B1671886) scaffold provides a versatile handle for a myriad of chemical transformations, enabling the construction of complex molecular architectures with significant biological and physical properties. This technical guide offers an in-depth exploration of this compound's synthetic utility, focusing on key reactions, experimental protocols, and its role in the development of bioactive compounds.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes, often starting from indole. One common method involves a three-step process: sulfonylation of indole, followed by acetylation, and finally bromination and hydrolysis.

A detailed synthetic procedure is as follows:

  • Synthesis of Sodium Indoline-2-Sulfonate (Intermediate I): Indole is dissolved in ethanol (B145695) and added to a solution of sodium bisulfite in water. The mixture is stirred, resulting in the formation of a light tan solid which is collected and dried.[1]

  • Synthesis of Sodium 1-Acetyl Indoline-2-Sulfonate (Intermediate II): The intermediate from the previous step is acetylated using acetic anhydride.[1][2]

  • Synthesis of this compound: The acetylated intermediate is dissolved in water and cooled. Bromine is added dropwise while maintaining a low temperature. After the reaction, excess bromine is quenched with sodium bisulfite, and the solution is neutralized and heated to facilitate the formation of this compound as a precipitate.[1][2]

Another synthetic approach involves the hydrogenation of indole to indoline, followed by N-acetylation, bromination, deacetylation, and subsequent oxidative dehydrogenation to yield this compound.[3]

Key Synthetic Transformations of this compound

The bromine atom at the C5 position of the indole ring is amenable to a variety of powerful cross-coupling reactions, making this compound a valuable building block for introducing molecular diversity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. This compound is an excellent substrate for these transformations.[4]

A general workflow for a palladium-catalyzed cross-coupling reaction involving this compound is depicted below:

G cluster_workflow General Cross-Coupling Workflow Start Start ReactionSetup Reaction Setup: This compound, Coupling Partner, Catalyst, Ligand, Base, Solvent Start->ReactionSetup 1. InertAtmosphere Establish Inert Atmosphere (e.g., Argon Purge) ReactionSetup->InertAtmosphere 2. Heating Heating and Stirring InertAtmosphere->Heating 3. Monitoring Reaction Monitoring (e.g., TLC, GC-MS) Heating->Monitoring 4. Workup Aqueous Workup and Extraction Monitoring->Workup 5. Purification Purification (e.g., Column Chromatography) Workup->Purification 6. Product Final Product Purification->Product 7.

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction is a highly efficient method for forming C-C bonds by coupling this compound with an organoboron compound, typically a boronic acid or ester. This reaction is widely used to introduce aryl or heteroaryl substituents at the C5 position.[4][5][6]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid [4]

  • To a reaction vial, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (B1210297) (0.05 mmol) and SPhos (0.05 mmol) in a 4:1 mixture of water and acetonitrile (B52724) (10 mL).

  • Add the catalyst solution to the reaction vial containing the solids.

  • Purge the vial with argon.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring completion by TLC.

  • Cool the reaction to room temperature and pour it into a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 5-phenylindole.

Catalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhosK₂CO₃H₂O/MeCN804-6High[4]
Pd-Nanoparticles--Ambient--[5]

The Heck reaction facilitates the formation of a C-C bond between this compound and an alkene, leading to the synthesis of 5-vinylindoles.

Experimental Protocol: Heck Coupling of this compound with Styrene (B11656) [4]

  • Add this compound (1.0 mmol), sodium carbonate (2.0 mmol), sodium palladium tetrachloride (0.02 mmol), and SPhos (0.04 mmol) to a microwave reaction vial.

  • Purge the vial with argon.

  • Add a mixture of acetonitrile and water, followed by styrene (1.5 mmol).

  • Heat the reaction in a microwave reactor at the specified temperature and time.

  • After cooling, perform an aqueous workup and extract the product.

  • Purify by column chromatography.

Catalyst/LigandBaseSolventTemperature (°C)TimeYield (%)Reference
Na₂PdCl₄ / ˢSPhosNa₂CO₃MeCN/H₂OMicrowave--[4]

The Sonogashira coupling is a reliable method for forming a C-C bond between this compound and a terminal alkyne, yielding 5-alkynylindoles.[4][7]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene (B144264) [4]

  • To a reaction vessel, add this compound (1.0 mmol), a palladium catalyst, a copper(I) co-catalyst, and a base.

  • Purge the vessel with an inert gas.

  • Add a suitable solvent and phenylacetylene (1.2 mmol).

  • Heat the reaction mixture to the specified temperature and stir for the designated time.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction, perform an aqueous workup, and extract the product.

  • Purify the crude product via column chromatography.

CatalystCo-catalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂CuIEt₃NTHF5012High[4]

The Buchwald-Hartwig amination enables the formation of a C-N bond between this compound and an amine, providing access to 5-aminoindole (B14826) derivatives.

Experimental Protocol: Buchwald-Hartwig Amination of this compound [4]

  • In a glovebox, combine this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium catalyst, a suitable ligand, and a base in a reaction vial.

  • Add an anhydrous solvent (e.g., toluene (B28343) or dioxane).

  • Seal the vial and heat the reaction mixture to the specified temperature for the required duration.

  • After cooling to room temperature, dilute the mixture with a suitable solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Catalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane10018High[4]

Applications in Drug Discovery and Bioactive Molecule Synthesis

This compound and its derivatives are crucial intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds.[2][8] The indole scaffold is a privileged structure in medicinal chemistry, and functionalization at the C5 position can significantly modulate pharmacological activity.[4][9]

Derivatives of this compound have been investigated for their potential as:

  • Anticancer Agents: this compound-2-carboxylic acid derivatives have been synthesized and evaluated as EGFR tyrosine kinase inhibitors.[9][10][11] The presence of the bromine atom can lead to increased anticancer activity.[12]

  • Antimigraine Agents: this compound is a key starting material for the synthesis of Eletriptan.[13]

  • Antidepressants: It is used in the synthesis of Vilazodone, a selective serotonin (B10506) reuptake inhibitor.[13]

  • Neurological and Cardiovascular Disease Treatments: Indole derivatives synthesized from this compound are important for producing drugs to treat a range of conditions.[2]

The synthetic pathways to these complex molecules often involve one of the key cross-coupling reactions described above, highlighting the central role of this compound as a versatile precursor.

G cluster_applications Synthetic Applications of this compound cluster_reactions Key Reactions cluster_derivatives Intermediate Derivatives cluster_final_products Bioactive Molecules & Drugs 5_Bromoindole This compound Suzuki Suzuki Coupling (+ R-B(OH)₂) 5_Bromoindole->Suzuki Heck Heck Coupling (+ Alkene) 5_Bromoindole->Heck Sonogashira Sonogashira Coupling (+ Alkyne) 5_Bromoindole->Sonogashira Buchwald Buchwald-Hartwig (+ Amine) 5_Bromoindole->Buchwald Aryl_Indole 5-Arylindoles Suzuki->Aryl_Indole Vinyl_Indole 5-Vinylindoles Heck->Vinyl_Indole Alkynyl_Indole 5-Alkynylindoles Sonogashira->Alkynyl_Indole Amino_Indole 5-Aminoindoles Buchwald->Amino_Indole Anticancer Anticancer Agents (e.g., EGFR Inhibitors) Aryl_Indole->Anticancer Antimigraine Antimigraine Drugs (e.g., Eletriptan) Aryl_Indole->Antimigraine Antidepressant Antidepressants (e.g., Vilazodone) Amino_Indole->Antidepressant

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon (C-C) bonds. This reaction has become an indispensable tool in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and their derivatives.[1][2][3] For drug development professionals, the ability to rapidly generate diverse libraries of indole (B1671886) derivatives is a significant advantage in structure-activity relationship (SAR) studies.[4]

The indole scaffold is a privileged structure found in numerous natural products and pharmaceuticals.[1][5] Functionalization at the 5-position of the indole ring via Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl substituents, which can significantly modulate the biological activity of the molecule.[4] This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 5-bromoindole with various boronic acids.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or boronic ester) with an organic halide or triflate. The catalytic cycle, illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

A base is required to facilitate the transmetalation step. The choice of catalyst, ligand, base, and solvent system is crucial for the success of the reaction and can significantly impact the reaction rate, yield, and purity of the desired product.[4]

Data Presentation: Reaction Conditions and Yields

The following tables summarize various conditions reported for the Suzuki-Miyaura coupling of this compound with different arylboronic acids, providing a comparative overview of catalysts, bases, solvents, and corresponding yields.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (0.005)SPhos (0.005)K₂CO₃ (3)H₂O:Acetonitrile (4:1)371895[1]
Pd(PPh₃)₄ (1.5)-K₂CO₃ (2)Water100291[6][7]
Pd(dppf)Cl₂ (10)-K₂CO₃ (2)Dimethoxyethane802High Yield[8]
Pd(PPh₃)₄ (7)-Cs₂CO₃ (2)Ethanol (B145695)100 (MW)0.5~95[9]

Table 2: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids

Arylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
4-Methoxyphenylboronic acidPd(OAc)₂ (5)SPhos (5)K₂CO₃ (3)H₂O:Acetonitrile (4:1)371898[5]
4-Tolylboronic acidPd(OAc)₂ (5)SPhos (5)K₂CO₃ (3)H₂O:Acetonitrile (4:1)371892[5]
3-Chlorophenylboronic acidPd(PPh₃)₄ (7)-Cs₂CO₃ (2)Ethanol100 (MW)0.585[9]
Thiophene-3-boronic acidPd(PPh₃)₄ (7)-Cs₂CO₃ (2)Ethanol100 (MW)0.582[9]

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of this compound. These can be adapted and optimized for specific substrates and scales.

Protocol 1: Mild, Aqueous Conditions

This protocol is suitable for a wide range of arylboronic acids and is performed under relatively mild, aqueous conditions.[1][5]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (ligand)

  • Potassium carbonate (K₂CO₃)

  • Water:Acetonitrile mixture (4:1)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Reaction vial with a stir bar

  • Standard laboratory glassware

Procedure:

  • To a reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.005 equiv.) and SPhos (0.005 equiv.) in the water:acetonitrile solvent mixture.

  • Add the catalyst solution to the reaction vial containing the solids.

  • Seal the vial and stir the mixture at 37 °C for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 5-arylindole.

Protocol 2: Microwave-Assisted Synthesis

This protocol utilizes microwave irradiation to accelerate the reaction, often leading to shorter reaction times and high yields.[9]

Materials:

  • This compound

  • Arylboronic acid (1.3 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Cesium carbonate (Cs₂CO₃)

  • Ethanol

  • Microwave reaction vial with a stir bar

  • Microwave reactor

  • Standard laboratory glassware

Procedure:

  • To a microwave reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.3 equiv.), Pd(PPh₃)₄ (0.07 equiv.), and Cs₂CO₃ (2.0 equiv.).

  • Add ethanol to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100 °C for 30-40 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow Diagram

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Reactants: - this compound - Arylboronic Acid - Base catalyst 2. Add Catalyst System: - Palladium Source - Ligand (if applicable) reagents->catalyst solvent 3. Add Degassed Solvent catalyst->solvent inert 4. Purge with Inert Gas (e.g., Argon or Nitrogen) solvent->inert heating 5. Heat and Stir (Conventional or Microwave) inert->heating monitoring 6. Monitor Progress (TLC, LC-MS) heating->monitoring Feedback quench 7. Quench and Extract monitoring->quench dry 8. Dry Organic Layer quench->dry concentrate 9. Concentrate dry->concentrate purify 10. Purify (Column Chromatography) concentrate->purify product Pure 5-Arylindole purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Catalytic Cycle Diagram

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd_intermediate1 R¹-Pd(II)L_n-X pd0->pd_intermediate1 R¹-X transmetalation Transmetalation pd_intermediate2 R¹-Pd(II)L_n-R² pd_intermediate1->pd_intermediate2 R²-B(OR)₂ pd_intermediate2->pd0 reductive_elimination Reductive Elimination product R¹-R² (5-Arylindole) pd_intermediate2->product reactants1 R¹-X (this compound) reactants2 R²-B(OR)₂ (Arylboronic Acid) + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Heck Reaction of 5-Bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis. This document provides detailed application notes and protocols for the Heck reaction of 5-bromoindole, a versatile building block in medicinal chemistry and materials science. The reaction facilitates the introduction of vinyl groups at the C5 position of the indole (B1671886) ring, creating valuable intermediates for the synthesis of complex molecules, including active pharmaceutical ingredients.[1]

Data Presentation: Heck Coupling Conditions and Yields

The efficiency of the Heck reaction is influenced by the choice of catalyst, ligand, base, and solvent, as well as the reaction temperature and time. Below is a summary of typical reaction conditions and corresponding yields for the Heck reaction of this compound with various alkenes.

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)TimeYield (%)
1Styrene (B11656)Na₂PdCl₄ (5)SPhos (15)Na₂CO₃ (4)MeCN/H₂O (1:1)150 (MW)15 min>95
2n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF10020 h~97 (for similar aryl bromides)[1]
3Methyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2)DMF11012 hHigh (general conditions)
4Acrylamide[SIPr·H][Pd(η³-2-Me-allyl)Cl₂] (1.4)-K₂CO₃ (2)DMF10020 hModerate to Good (for aryl halides)
5StyrenePd(OAc)₂ (10)P(o-tol)₃ (20)Et₃N (2)MeCN/H₂O (10:1)80-High (general conditions)[2]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Heck reaction of this compound with styrene using microwave-assisted heating.

Materials:

  • This compound (19.6 mg, 0.1 mmol)

  • Styrene (17 µL, 0.15 mmol)

  • Sodium tetrachloropalladate(II) (Na₂PdCl₄) (1.5 mg, 0.005 mmol, 5 mol%)

  • SPhos (6.3 mg, 0.015 mmol, 15 mol%)

  • Sodium carbonate (Na₂CO₃) (42.4 mg, 0.4 mmol)

  • Acetonitrile (MeCN, 0.5 mL)

  • Deionized water (0.5 mL)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate

  • Microwave reaction vial (0.5-2 mL)

  • Magnetic stir bar

  • Microwave reactor

Procedure: [1]

  • Reaction Setup: To a microwave reaction vial containing a magnetic stir bar, add this compound, sodium carbonate, sodium tetrachloropalladate(II), and SPhos.

  • Inert Atmosphere: Purge the vial with argon for 5 minutes to create an inert atmosphere.

  • Solvent and Reagent Addition: Add the acetonitrile-water (1:1) solvent mixture to the vial, followed by the addition of styrene.

  • Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the sealed vial into the microwave reactor and heat the reaction mixture to 150 °C for 15-30 minutes.

  • Workup - Cooling and Filtration: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then with brine.

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to obtain the pure 5-vinylindole product.

Mandatory Visualizations

Catalytic Cycle of the Heck Reaction

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.[3][4][5]

Heck_Reaction_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex alkene_coordination Alkene Coordination pd_complex->alkene_coordination Alkene pi_complex [Ar-Pd(II)L(Br)(Alkene)] alkene_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion sigma_complex R-CH₂-CH(Ar)-Pd(II)L₂(Br) migratory_insertion->sigma_complex beta_hydride_elimination β-Hydride Elimination sigma_complex->beta_hydride_elimination product_complex [HPd(II)L₂(Br)(Product)] beta_hydride_elimination->product_complex Product reductive_elimination Reductive Elimination (with Base) product_complex->reductive_elimination Base reductive_elimination->pd0 H-Base⁺ Br⁻

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow for the Heck Reaction of this compound

The following diagram outlines the general laboratory workflow for performing the Heck reaction as described in the protocol.

Experimental_Workflow start Start reagents 1. Add this compound, Na₂CO₃, Na₂PdCl₄, SPhos to Microwave Vial start->reagents purge 2. Purge with Argon reagents->purge add_solvents 3. Add MeCN/H₂O and Styrene purge->add_solvents seal 4. Seal Vial add_solvents->seal microwave 5. Microwave Heating (150 °C, 15-30 min) seal->microwave cool 6. Cool to Room Temp. microwave->cool dilute_filter 7. Dilute with EtOAc & Filter through Celite cool->dilute_filter extract 8. Wash with H₂O & Brine dilute_filter->extract dry_concentrate 9. Dry over MgSO₄ & Concentrate extract->dry_concentrate purify 10. Flash Column Chromatography dry_concentrate->purify product Pure 5-Vinylindole purify->product

Caption: Experimental workflow for the Heck reaction.

References

Application Notes and Protocols: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2] This methodology is of particular importance in medicinal chemistry for the synthesis of 5-alkynylindoles, which are key intermediates in the development of various therapeutic agents. The indole (B1671886) scaffold is a privileged structure in numerous biologically active compounds, and functionalization at the C5 position with an alkyne moiety opens up avenues for further molecular elaboration and the synthesis of novel drug candidates.[1]

The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[3] The mild reaction conditions and tolerance for a wide range of functional groups make the Sonogashira coupling an indispensable method in modern drug discovery.[4] 5-Alkynylindoles serve as versatile building blocks for the synthesis of compounds targeting a range of diseases, including cancer and gout, by acting as inhibitors of enzymes like tubulin and xanthine (B1682287) oxidase.[5][6]

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions and yields for the Sonogashira coupling of 5-bromoindole with various terminal alkynes.

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylacetylene (B144264)PdCl₂(PPh₃)₂ / CuIEt₃NDMF804-693[1]
2Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NTHFRT12-24~85[7]
3Trimethylsilylacetylene (B32187)Pd(PPh₃)₂Cl₂ / CuIEt₃NTHFRefluxN/AHigh[8]
41-HexynePdCl₂(PPh₃)₂ / CuIEt₃NTHF60-704-12Good[4]
52-Methyl-3-butyn-2-olNanosized MCM-41-Pd / CuI / PPh₃Et₃NToluene90N/A>95[9]
64-EthynyltoluenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF1003~90[10]

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound

This protocol provides a general procedure that can be adapted for various terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (B128534) (Et₃N) (2.0 equivalents)

  • Anhydrous and degassed solvent (e.g., DMF or THF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equivalent), PdCl₂(PPh₃)₂ (0.03 equivalents), and CuI (0.05 equivalents).

  • Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Under the inert atmosphere, add the anhydrous, degassed solvent via syringe.

  • Add triethylamine to the mixture, followed by the dropwise addition of the terminal alkyne.

  • Heat the reaction mixture to the desired temperature (refer to the table above) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a saturated aqueous solution of ammonium (B1175870) chloride and extract with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 5-alkynylindole.

Specific Protocol 1: Synthesis of 5-(Phenylethynyl)-1H-indole

Procedure:

  • In a flask, combine this compound (196 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (10 mg, 0.05 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF (5 mL) and triethylamine (0.28 mL, 2.0 mmol) via syringe.

  • Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.[1]

  • Follow the general work-up and purification procedure to yield 5-(phenylethynyl)-1H-indole.

Specific Protocol 2: Synthesis of 5-(3-Hydroxyprop-1-yn-1-yl)-1H-indole

Procedure:

  • To a dry flask under an inert atmosphere, add this compound (196 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (10 mg, 0.05 mmol).

  • Add anhydrous THF (10 mL) and triethylamine (0.28 mL, 2.0 mmol).

  • Add propargyl alcohol (0.07 mL, 1.2 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours.[7]

  • Follow the general work-up and purification procedure to yield the desired product.

Specific Protocol 3: Synthesis of 5-((Trimethylsilyl)ethynyl)-1H-indole

Procedure:

  • Combine this compound (196 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (10 mg, 0.05 mmol) in a flask under an inert atmosphere.

  • Add anhydrous THF (10 mL) and triethylamine (0.28 mL, 2.0 mmol).

  • Add trimethylsilylacetylene (0.17 mL, 1.2 mmol) dropwise.

  • Heat the reaction mixture to reflux and monitor by TLC.[8]

  • Follow the general work-up and purification procedure. The trimethylsilyl (B98337) group can be subsequently removed using standard conditions (e.g., K₂CO₃ in methanol) to yield 5-ethynylindole.

Visualizations

Sonogashira_Reaction_Scheme General Scheme for Sonogashira Coupling of this compound cluster_reactants Reactants cluster_product Product Bromoindole This compound Product 5-Alkynylindole Bromoindole->Product Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Product Catalyst Pd(0) Catalyst, Cu(I) Co-catalyst, Base Catalyst->Product

Caption: General reaction scheme for the Sonogashira coupling.

Experimental_Workflow Experimental Workflow for Sonogashira Coupling A 1. Reaction Setup (this compound, Catalysts, Solvent, Base) B 2. Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C 3. Alkyne Addition (Dropwise addition of terminal alkyne) B->C D 4. Reaction (Heating and stirring) C->D E 5. Work-up (Quenching and Extraction) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: Step-by-step experimental workflow diagram.

Catalytic_Cycle Simplified Sonogashira Catalytic Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-X (Oxidative Addition) Pd0->PdII_Aryl Ar-X PdII_Alkynyl Ar-Pd(II)-C≡CR PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR (Product) PdII_Alkynyl->Product Cu_Acetylide Cu-C≡CR Cu_Acetylide->PdII_Aryl Alkyne H-C≡CR Alkyne->Cu_Acetylide Base Base Base->Alkyne CuX CuX CuX->Alkyne

Caption: Simplified catalytic cycle of the Sonogashira reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and drug development due to its broad substrate scope and functional group tolerance, enabling the synthesis of a wide array of arylamines.[1][2] The indole (B1671886) scaffold is a privileged motif found in numerous natural products and pharmaceuticals. The functionalization of the indole core, particularly at the 5-position, is a key strategy for modulating the biological and physical properties of these molecules. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 5-bromoindole, a readily available starting material for the synthesis of diverse 5-aminoindole (B14826) derivatives.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide (this compound) to a Pd(0) complex. This is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired 5-aminoindole product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, and base is crucial for the success of the reaction and depends on the specific amine coupling partner. Bulky, electron-rich phosphine (B1218219) ligands are often essential for facilitating the catalytic cycle.

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of this compound with various primary amines, secondary amines, and anilines. These conditions can serve as a starting point for optimization.

Table 1: Amination with Primary Amines

AminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Reference
n-HexylaminePd₂(dba)₃ (2)XPhos (4)LiHMDS (2.4)Toluene1001685[3]
CyclohexylaminePd₂(dba)₃ (2)XPhos (4)LiHMDS (2.4)Toluene1001682[3]
BenzylaminePd₂(dba)₃ (2)XPhos (4)LiHMDS (2.4)Toluene1001678[3]

Table 2: Amination with Secondary Amines

AminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Reference
MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene1001895[4]
PiperidinePd₂(dba)₃ (2)XPhos (4)LiHMDS (2.4)Toluene1001692[3]
Di-n-butylaminePd₂(dba)₃ (2)P(o-tol)₃ (8)NaOtBu (1.4)Toluene1001851[4]

Table 3: Amination with Anilines

AminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Reference
AnilinePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (1.4)Toluene1001888[4]
Aniline[Pd(tBu-XPhos)G1] (5)-KOH (4.0)H₂O/1,4-Dioxane651685[5]
4-MethoxyanilinePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (1.4)Toluene1001890[4]

Experimental Protocols

The following is a general procedure for the Buchwald-Hartwig amination of this compound. The specific catalyst, ligand, base, and reaction conditions should be chosen based on the amine coupling partner as indicated in the tables above.

Materials:

  • This compound

  • Amine (primary, secondary, or aniline)

  • Palladium source (e.g., Pd₂(dba)₃, [Pd(tBu-XPhos)G1])

  • Phosphine ligand (e.g., XPhos, BINAP, P(o-tol)₃)

  • Base (e.g., NaOtBu, LiHMDS, K₃PO₄, KOH)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath (or microwave reactor)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv), the palladium source, and the phosphine ligand.

    • Seal the vessel with a rubber septum or cap.

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

    • Under the inert atmosphere, add the base.

    • Add the anhydrous solvent via syringe.

    • Finally, add the amine (1.2-2.0 equiv) via syringe.

  • Reaction:

    • Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing.

    • Heat the mixture to the desired temperature (e.g., 65-100 °C) using a preheated oil bath, heating mantle, or microwave reactor.

    • Maintain the reaction at this temperature with vigorous stirring for the specified time (typically 16-18 hours, but can be much shorter with microwave heating).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a strong base like NaOtBu or LiHMDS was used, carefully quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). For weaker bases, dilution with an organic solvent may be sufficient.

    • Transfer the mixture to a separatory funnel and add water and an organic solvent such as ethyl acetate (B1210297).

    • Separate the layers and extract the aqueous layer with the organic solvent (2-3 times).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 5-aminoindole derivative.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the experimental workflow and the underlying catalytic cycle.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification prep1 Add this compound, Pd Catalyst, Ligand, and Base to Schlenk Tube prep2 Evacuate and Backfill with Inert Gas prep1->prep2 prep3 Add Anhydrous Solvent and Amine prep2->prep3 react1 Stir at Room Temperature prep3->react1 react2 Heat to Reaction Temperature react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Cool to Room Temperature and Quench react3->workup1 workup2 Liquid-Liquid Extraction workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify Flash Column Chromatography workup3->purify product product purify->product Isolated 5-Aminoindole

Caption: Experimental workflow for the Buchwald-Hartwig amination of this compound.

catalytic_cycle pd0 Pd(0)L_n oa_complex Oxidative Addition Complex pd0->oa_complex + this compound amido_complex Pd(II) Amido Complex oa_complex->amido_complex + Amine - HX (via Base) amido_complex->pd0 Reductive Elimination product 5-Aminoindole amido_complex->product reagents This compound + Amine (R₂NH) base Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Fischer Indole Synthesis of 5-Bromoindole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-bromoindole analogs utilizing the Fischer indole (B1671886) synthesis. This classic reaction remains a cornerstone for the construction of the indole scaffold, a privileged structure in numerous biologically active compounds. 5-Bromoindoles, in particular, serve as crucial intermediates in the development of pharmaceuticals, including kinase inhibitors for cancer therapy.

Introduction

The Fischer indole synthesis, first reported by Hermann Emil Fischer in 1883, is a robust and versatile acid-catalyzed reaction that forms an indole from an arylhydrazine and a ketone or aldehyde.[1] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[2][2]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia (B1221849) to yield the aromatic indole ring.[1][3]

This compound derivatives are of significant interest in medicinal chemistry. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions or can be a key pharmacophoric feature, contributing to the compound's biological activity. Notably, various substituted indoles have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase signaling pathways, such as the PI3K/Akt/mTOR pathway, is a hallmark of many cancers, making inhibitors of these pathways attractive therapeutic agents.

Data Presentation

The following table summarizes representative quantitative data for the Fischer indole synthesis of various this compound analogs. The choice of acid catalyst, solvent, and reaction temperature can significantly influence the reaction outcome and yield.

ProductStarting MaterialsCatalyst (equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
5-Bromo-2-phenyl-1H-indole(4-Bromophenyl)hydrazine (B1265515) hydrochloride, PhenylacetylenePolyphosphoric acid-Not specifiedNot specified80[4]
5-Chloro-2-methylindoleAcetone (B3395972) 4-chlorophenylhydrazoneZinc chloride (1)CumeneBoilingNot specifiedHigh[5]
Tetracyclic indole derivativecis-octahydroindolone phenylhydrazoneAcetic acidAcetic acidNot specifiedNot specified60[6]
5-Bromo-4-fluoro-2-methyl-1H-indole(4-bromo-3-fluoro-2-methylphenyl)hydrazine, AcetoneZinc chloride (1.2)Ethanol or Acetic AcidRefluxSeveral hours to overnightNot specified[7]

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of a 5-bromo-2-methylindole (B89619) analog via the Fischer indole synthesis, based on established procedures.[2][7]

Synthesis of 5-Bromo-2-methyl-1H-indole from 4-Bromophenylhydrazine and Acetone

Materials:

  • (4-Bromophenyl)hydrazine hydrochloride

  • Acetone

  • Zinc chloride (anhydrous)

  • Ethanol (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Hydrazone Formation (optional, can be done in situ): In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add acetone (1.1 - 1.5 eq) to the solution and stir at room temperature for 30-60 minutes. The formation of the phenylhydrazone can be monitored by TLC.

  • Fischer Indole Cyclization: To the mixture from the previous step, carefully add anhydrous zinc chloride (1.2 eq). Equip the flask with a reflux condenser and heat the reaction mixture to reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: a. After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. b. Carefully pour the reaction mixture into a beaker of ice water. c. Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases. d. Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). e. Combine the organic layers and wash with brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: a. Purify the crude product by silica gel column chromatography. b. Use a gradient of ethyl acetate in hexanes as the eluent to isolate the pure 5-bromo-2-methyl-1H-indole. c. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Visualizations

Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis A Arylhydrazine + Ketone/Aldehyde B Phenylhydrazone A->B Condensation C Enamine Intermediate B->C Tautomerization (Acid Catalyzed) D [3,3]-Sigmatropic Rearrangement C->D Protonation E Di-imine Intermediate D->E F Cyclization E->F Aromatization G Aminal Intermediate F->G H Elimination of Ammonia G->H Protonation I Indole Product H->I

Caption: Mechanism of the Fischer Indole Synthesis.

Experimental Workflow for Fischer Indole Synthesis

Experimental_Workflow start Start: Reagents and Glassware reaction_setup Reaction Setup: - Dissolve Arylhydrazine - Add Ketone/Aldehyde start->reaction_setup catalyst_addition Add Acid Catalyst (e.g., ZnCl2, PPA) reaction_setup->catalyst_addition reflux Heat to Reflux catalyst_addition->reflux monitoring Monitor Reaction by TLC reflux->monitoring workup Work-up: - Quench with Water - Neutralize - Extraction monitoring->workup Reaction Complete purification Purification: - Column Chromatography - Recrystallization workup->purification characterization Characterization: - NMR, MS, etc. purification->characterization end End: Pure this compound Analog characterization->end

Caption: General experimental workflow for Fischer indole synthesis.

Involvement of Indole Analogs in Kinase Signaling

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Inhibitor This compound Analog (Kinase Inhibitor) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, frequently found in a variety of biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal framework for the design of enzyme inhibitors. Within this class of compounds, 5-bromoindole serves as a versatile and crucial building block for the synthesis of potent and selective kinase inhibitors. The bromine atom at the 5-position provides a convenient handle for a range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR) and optimize pharmacological properties.

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus in drug discovery. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various kinase inhibitors, with a focus on inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and BRAF kinase.

Key Applications of this compound in Kinase Inhibitor Synthesis

The strategic placement of a bromine atom on the indole ring at the 5-position opens up a plethora of synthetic possibilities. The most common applications involve leveraging this halogen for the formation of new carbon-carbon and carbon-nitrogen bonds, which are essential for building the complex molecular architectures of kinase inhibitors.

1. Synthesis of EGFR Inhibitors: this compound derivatives have been successfully employed in the development of EGFR inhibitors. The indole nucleus can act as a scaffold to which various functional groups are attached to interact with the ATP-binding site of the kinase.

2. Synthesis of VEGFR Inhibitors: The anti-angiogenic potential of VEGFR inhibitors makes them a critical class of anti-cancer agents. This compound can be elaborated into structures that effectively target the VEGFR signaling pathway.

3. Synthesis of BRAF Inhibitors: While the closely related 5-bromo-7-azaindole (B68098) is a key component of the BRAF inhibitor Vemurafenib, the underlying synthetic strategies are applicable to this compound as well, highlighting its potential in targeting the RAF-MEK-ERK pathway.[1]

4. Versatile Precursor for Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: To introduce aryl or heteroaryl moieties.

  • Sonogashira Coupling: To install alkyne functionalities.

  • Heck Coupling: For the formation of carbon-carbon bonds with alkenes.

  • Buchwald-Hartwig Amination: To introduce amine substituents.

Data Presentation: Inhibitory Activities of this compound Derivatives

The following tables summarize the quantitative data for kinase inhibitors synthesized using this compound-based scaffolds.

Table 1: EGFR Inhibitory Activity of this compound-2-Carboxylic Acid Derivatives

Compound IDModificationTarget Cell LineIC50 (µM)
3a 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)A549 (Lung)12.5
3a 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)HepG2 (Liver)15.2
3a 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)MCF-7 (Breast)18.3
3b 2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)A549 (Lung)20.1
3f 2-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)HepG2 (Liver)19.8
7 2-(4,5-dihydro-1H-tetrazol-5-yl)MCF-7 (Breast)25.4

Data extracted from a study on novel this compound-2-carboxylic acid derivatives as EGFR inhibitors.

Table 2: Biological Activity of Vemurafenib (a 5-Bromo-7-azaindole derived inhibitor)

CompoundTarget KinaseIC50 (nM)Target Cell LineCellular Potency (IC50, nM)
VemurafenibBRAF V600E31Colo-205100
Vemurafenibwild-type BRAF100--
Vemurafenibc-RAF-148--

This table is included to showcase the utility of a closely related bromo-azaindole scaffold in synthesizing a clinically approved kinase inhibitor.[1]

Experimental Protocols

A. Synthesis of Kinase Inhibitors from this compound

A common and powerful strategy for elaborating the this compound core is through palladium-catalyzed cross-coupling reactions. The following protocols provide detailed methodologies for these key transformations.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes a typical Suzuki-Miyaura coupling to introduce an aryl group at the 5-position of the indole ring.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equivalents)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene and water (4:1 solvent mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the toluene/water (4:1) solvent mixture.

  • Add the palladium catalyst (Pd(OAc)₂) and the ligand (SPhos).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 5-arylindole.

Protocol 2: Synthesis of a this compound-2-carboxylic acid-based EGFR Inhibitor Intermediate

This protocol outlines the initial steps in synthesizing the scaffold for a series of EGFR inhibitors.

Materials:

  • 5-bromo-1H-indole-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous methanol

  • Sodium bicarbonate solution

Procedure:

  • Esterification: To a solution of 5-bromo-1H-indole-2-carboxylic acid in anhydrous methanol, slowly add thionyl chloride at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain methyl 5-bromo-1H-indole-2-carboxylate. This ester can then be further derivatized to synthesize various inhibitors.

B. In Vitro Kinase Inhibition Assays

The following protocols describe general methods for assessing the inhibitory activity of synthesized compounds against target kinases using luminescence-based assays that measure ATP consumption.

Protocol 3: BRAF V600E Kinase Assay

Materials:

  • Recombinant human BRAF V600E enzyme

  • Inactive MEK1 (as substrate)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Synthesized inhibitor compound

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a 384-well plate, add the kinase assay buffer, the diluted inhibitor, and the MEK1 substrate.

  • Initiate the kinase reaction by adding a solution of BRAF V600E enzyme and ATP.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence signal, which is proportional to the kinase activity.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: EGFR Tyrosine Kinase Assay

Materials:

  • Recombinant human EGFR (active)

  • Poly(Glu,Tyr) 4:1 peptide (as substrate)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Synthesized inhibitor compound

  • Kinase-Glo® Max Assay Kit (or similar)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the inhibitor in DMSO.

  • In a 96-well plate, add the kinase assay buffer, the diluted inhibitor, and the Poly(Glu,Tyr) substrate.

  • Add the EGFR enzyme to the wells and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 30 °C for 45-60 minutes.

  • Stop the reaction by adding the Kinase-Glo® Max reagent.

  • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measure the luminescence.

  • Calculate the percent inhibition and determine the IC50 values.

Protocol 5: VEGFR-2 Kinase Assay

Materials:

  • Recombinant human VEGFR-2 (KDR) kinase domain

  • Substrate peptide (e.g., a biotinylated peptide containing a tyrosine residue)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

  • Synthesized inhibitor compound

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the inhibitor compound.

  • Add the kinase, substrate peptide, and diluted inhibitor to the wells of a 384-well plate.

  • Initiate the reaction by adding ATP.

  • Incubate at 30°C for 45 minutes.

  • Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence to determine kinase activity.

  • Calculate percent inhibition and IC50 values.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G RAF-MEK-ERK Signaling Pathway and BRAF Inhibition cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Cellular Response Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival This compound Derivative\n(e.g., Vemurafenib Analogue) This compound Derivative (e.g., Vemurafenib Analogue) This compound Derivative\n(e.g., Vemurafenib Analogue)->BRAF

Caption: RAF-MEK-ERK pathway and the inhibitory action of a this compound-derived inhibitor on BRAF.

G General Workflow for Synthesis and Screening of this compound-Based Kinase Inhibitors This compound This compound Cross-Coupling Reaction Pd-Catalyzed Cross-Coupling (e.g., Suzuki) This compound->Cross-Coupling Reaction Library of Derivatives Library of Derivatives Cross-Coupling Reaction->Library of Derivatives Diverse Building Blocks Aryl/Heteroaryl Boronic Acids, etc. Diverse Building Blocks->Cross-Coupling Reaction Purification & Characterization Purification & Characterization Library of Derivatives->Purification & Characterization In Vitro Kinase Assay In Vitro Kinase Assay Purification & Characterization->In Vitro Kinase Assay Data Analysis IC50 Determination SAR Analysis In Vitro Kinase Assay->Data Analysis Hit/Lead Compound Hit/Lead Compound Data Analysis->Hit/Lead Compound

Caption: Workflow for the synthesis and screening of this compound-derived kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors from the this compound scaffold is guided by understanding the structure-activity relationships. Key insights include:

  • The 5-Position: This position is critical for introducing diversity. The nature of the substituent attached via cross-coupling reactions significantly impacts potency and selectivity. For EGFR inhibitors derived from this compound-2-carboxylic acid, the introduction of substituted oxadiazole moieties at the 2-position, which is electronically influenced by the 5-bromo substituent, leads to potent compounds.

  • The Indole NH: The hydrogen bond donor capability of the indole N-H group is often crucial for interaction with the kinase hinge region. In many cases, this interaction mimics the adenine (B156593) portion of ATP.

  • Substituents on Appended Rings: When aryl or heteroaryl groups are introduced at the 5-position, their substitution pattern is key to exploiting specific pockets within the ATP-binding site. For example, in BRAF inhibitors, a substituent at the 5-position is designed to occupy a hydrophobic allosteric pocket.[1]

  • The 2-Position: As seen in the EGFR inhibitor example, functionalization at the C2 position of the indole ring can lead to potent inhibitors. The combination of modifications at both the C2 and C5 positions allows for fine-tuning of the inhibitor's properties.

Conclusion

This compound is a highly valuable and versatile starting material in the synthesis of kinase inhibitors. Its utility is primarily derived from the presence of the bromine atom at the 5-position, which serves as a key handle for a variety of robust and reliable cross-coupling reactions. This enables the systematic exploration of chemical space around the privileged indole scaffold, leading to the discovery and optimization of potent and selective inhibitors for a range of kinase targets. The detailed protocols and data presented herein provide a solid foundation for researchers in the field of drug discovery to leverage this compound in their quest for novel therapeutics.

References

Application Notes and Protocols: 5-Bromoindole Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of 5-bromoindole scaffolds, a privileged structural motif in modern drug discovery. The unique physicochemical properties imparted by the bromine substituent at the 5-position of the indole (B1671886) ring make it a valuable building block for the synthesis of potent and selective therapeutic agents across various disease areas. This document outlines key applications, presents quantitative biological data, and provides detailed experimental protocols for the synthesis and evaluation of this compound derivatives.

Introduction to this compound Scaffolds

The indole nucleus is a fundamental heterocyclic scaffold found in numerous natural products and FDA-approved drugs.[1][2] The introduction of a bromine atom at the 5-position significantly influences the molecule's electronic properties and provides a crucial handle for further synthetic modifications, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3][4][5][6] This versatility allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This compound derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[3][7][8]

Key Medicinal Chemistry Applications

Anticancer Agents

This compound scaffolds are prominent in the development of novel anticancer therapeutics, particularly as kinase inhibitors.[9][10] The indole core can mimic the purine (B94841) structure of ATP, enabling compounds to bind to the ATP-binding site of various kinases, leading to the inhibition of downstream signaling pathways crucial for cancer cell proliferation and survival.[11]

Epidermal Growth Factor Receptor (EGFR) Inhibitors: Several studies have reported the synthesis of this compound-2-carboxylic acid derivatives as potent inhibitors of EGFR tyrosine kinase.[2][12] These compounds have shown significant antiproliferative activity against various cancer cell lines, including lung (A549), liver (HepG2), and breast (MCF-7) cancers, often inducing cell cycle arrest and apoptosis.[2][12]

RAF-MEK-ERK Pathway Inhibitors: The Ras/Raf/MEK/ERK signaling pathway is frequently deregulated in cancer.[13][14] 5-Bromo-7-azaindole, a related scaffold, is a key intermediate in the synthesis of Vemurafenib, a potent inhibitor of the BRAF V600E mutated kinase used in melanoma treatment.[11] This highlights the potential of bromoindole scaffolds in targeting this critical oncogenic pathway.

Cyclin-Dependent Kinase (CDK) Inhibitors: Dysregulation of CDKs is a hallmark of cancer.[15] Isatin (B1672199) (1H-indole-2,3-dione) and its 5-bromo derivatives have been investigated as CDK inhibitors, showing promise in halting cancer cell cycle progression.[15]

Quantitative Data: Anticancer Activity of this compound Derivatives

Compound ClassTarget/Cell LineIC50 (µM)Reference
This compound-2-carboxamidesA549 (Lung Carcinoma)5.988 ± 0.12[16]
This compound-2-carboxamidesMCF-7 (Breast Cancer)39.0 - 43.4[16]
This compound-2-carboxamidesMDA-MB-231 (Breast Cancer)35.1 - 35.9[16]
5-Bromoisatin-based PyrimidinesJurkat (T-cell leukemia)0.03[17]
5-Bromoisatin-hydrazone HybridsA549 (Lung Carcinoma)5.32[15]
5-Bromoisatin-hydrazone HybridsMCF-7 (Breast Cancer)4.86[15]
5-Bromoisatin-indole ConjugatesHT-29 (Colon Carcinoma)2.02[15]
5-Bromoisatin-indole ConjugatesA-549 (Lung Carcinoma)0.76[15]
5-Bromo-substituted Indole-3-glyoxylamido PolyaminesHCT116 (Colon Carcinoma)2.6[15]
Antimicrobial Agents

The increasing threat of antimicrobial resistance has spurred the search for new classes of antibiotics. This compound derivatives have emerged as a promising scaffold for the development of potent antibacterial and antifungal agents.[18][19]

Gram-Positive and Gram-Negative Bacteria: this compound-2-carboxamides have demonstrated significant activity against pathogenic Gram-negative bacteria such as Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi.[4] Similarly, various 5-bromoisatin (B120047) derivatives have shown broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria.[7][12]

Antifungal Activity: Certain 5-bromoisatin-based pyrimidine (B1678525) derivatives have also exhibited promising antifungal activity against strains like Candida albicans and Aspergillus niger.[12]

Quantitative Data: Antimicrobial Activity of this compound Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
This compound-2-carboxamidesE. coli0.35 - 1.25[4]
This compound-2-carboxamidesP. aeruginosa0.35 - 1.25[4]
This compound-2-carboxamidesK. pneumoniae0.35 - 1.25[4]
This compound-2-carboxamidesS. Typhi0.35 - 1.25[4]
5-Bromoisatin-based PyrimidinesS. aureus1.56 - 50[12]
5-Bromoisatin-based PyrimidinesB. subtilis1.56 - 50[12]
5-Bromoisatin-based PyrimidinesE. coli3.125 - 50[12]
5-Bromoisatin-based PyrimidinesP. aeruginosa3.125 - 50[12]
5-Bromoisatin-based PyrimidinesC. albicans3.125 - 50[12]
5-Bromoisatin-based PyrimidinesA. niger3.125 - 50[12]
Bis-indole AlkaloidsE. coli8[20]
Bis-indole AlkaloidsS. aureus8[20]
Bis-indole AlkaloidsK. pneumoniae8[20]
Neuroprotective Agents

Emerging research suggests the potential of indole-based compounds, including bromo-derivatives, in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[8][21] Their mechanisms of action are often multifaceted, involving antioxidant, anti-inflammatory, and enzyme-inhibiting properties. While specific data for 5-bromoindoles in neuroprotection is still developing, the broader class of indole derivatives shows significant promise in modulating pathways related to neurodegeneration.[21]

Experimental Protocols

Synthesis Protocols

Protocol 1: General Synthesis of this compound

This protocol describes a common method for the synthesis of the core this compound scaffold.[3][9][22]

Materials:

Procedure:

  • Synthesis of 2-sodium sulfonate-indole (Intermediate I): Dissolve indole (e.g., 7.2g) in an alcoholic solvent like ethanol (e.g., 80ml). Add an aqueous solution of sodium bisulfite (e.g., 27%, 52g) dropwise and react at room temperature for 15-20 hours. Filter, wash, and dry the precipitate to obtain Intermediate I.[3]

  • Synthesis of 2-sodium sulfonate-1-acetylindole (Intermediate II): Mix Intermediate I (e.g., 6g) with acetic anhydride (e.g., 24g) and heat to 68-75°C for 2-3 hours. Add an ester or benzene (B151609) solvent (e.g., ethyl acetate, 7g) and continue the reaction for another 0.5-1 hour. Cool to room temperature, filter, wash, and dry to obtain Intermediate II.[3]

  • Synthesis of this compound: Dissolve Intermediate II (e.g., 4.8g) in water (e.g., 44g). Add bromine (e.g., 5.9g) dropwise at 0-5°C and maintain the reaction for 1-3 hours. Allow the reaction to warm to room temperature and continue for another 1-2 hours. Add an aqueous solution of sodium bisulfite to quench excess bromine. Add an aqueous solution of sodium hydroxide or potassium hydroxide and reflux for 12-18 hours. Cool the reaction mixture to precipitate the product. Filter, wash, and dry the crystals to obtain this compound.[3]

Protocol 2: Synthesis of 5-Bromoisatin

This protocol details the direct bromination of isatin to produce 5-bromoisatin.[1]

Materials:

  • Isatin

  • Pyridinium bromochromate (PBC)

  • Glacial acetic acid

  • Ether

  • Aqueous sodium bicarbonate (NaHCO3)

  • Sodium sulfate (B86663) (Na2SO4)

  • Ethanol

Procedure:

  • To a suspension of PBC (e.g., 3.12 g, 12 mmol) in glacial acetic acid (e.g., 25 mL), add a solution of isatin (10 mmol) in a small amount of acetic acid.

  • Heat the reaction mixture at 90°C on a water bath for 20 minutes.

  • After completion, pour the mixture into cold water (100 mL) and extract with ether (3 x 20 mL).

  • Wash the combined ether extracts with aqueous NaHCO3 and then with water.

  • Dry the organic layer over Na2SO4 and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to yield pure 5-bromoisatin.[1]

Biological Assay Protocols

Protocol 3: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][3]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete growth medium

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of the this compound derivative in the complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO in medium).

  • Incubate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours until purple formazan (B1609692) crystals are visible.

  • Remove the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[1][3]

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Nutrient broth (e.g., Mueller-Hinton Broth)

  • This compound derivative stock solution (in DMSO)

  • Sterile 96-well plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Microplate reader or visual inspection

Procedure:

  • Prepare a serial two-fold dilution of the this compound derivative in nutrient broth in a 96-well plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the bacterial suspension to each well containing the diluted compound. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by identifying the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[12]

Visualizations

Signaling Pathway

// Nodes EGF [label="EGF", fillcolor="#4285F4"]; EGFR [label="EGFR", fillcolor="#4285F4"]; Bromoindole [label="this compound\nDerivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#FBBC05", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853"]; AKT [label="AKT", fillcolor="#34A853"]; mTOR [label="mTOR", fillcolor="#34A853"]; Proliferation [label="Cell Proliferation\n& Survival", shape=octagon, fillcolor="#5F6368"];

// Edges EGF -> EGFR [color="#202124"]; EGFR -> RAS [color="#202124"]; EGFR -> PI3K [color="#202124"]; RAS -> RAF [color="#202124"]; RAF -> MEK [color="#202124"]; MEK -> ERK [color="#202124"]; ERK -> Proliferation [color="#202124"]; PI3K -> AKT [color="#202124"]; AKT -> mTOR [color="#202124"]; mTOR -> Proliferation [color="#202124"]; Bromoindole -> EGFR [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } END_DOT

Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.

Experimental Workflow

// Nodes Start [label="Start:\nthis compound Scaffold", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="Chemical Synthesis\n(e.g., Suzuki Coupling,\nAmide Formation)", shape=box3d, fillcolor="#FBBC05"]; Purification [label="Purification &\nCharacterization\n(Chromatography, NMR, MS)", shape=box3d, fillcolor="#FBBC05"]; Library [label="Library of\nthis compound Derivatives", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Biological_Screening [label="Biological Screening", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Anticancer [label="Anticancer Assays\n(MTT, Kinase Inhibition)", shape=box, fillcolor="#F1F3F4"]; Antimicrobial [label="Antimicrobial Assays\n(MIC)", shape=box, fillcolor="#F1F3F4"]; SAR [label="Structure-Activity\nRelationship (SAR) Analysis", shape=box, fillcolor="#F1F3F4"]; Lead_Opt [label="Lead Optimization", shape=box3d, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Preclinical Candidate", shape=Mdiamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Synthesis [color="#202124"]; Synthesis -> Purification [color="#202124"]; Purification -> Library [color="#202124"]; Library -> Biological_Screening [color="#202124"]; Biological_Screening -> Anticancer [color="#202124"]; Biological_Screening -> Antimicrobial [color="#202124"]; Anticancer -> SAR [color="#202124"]; Antimicrobial -> SAR [color="#202124"]; SAR -> Lead_Opt [color="#202124"]; Lead_Opt -> Synthesis [style=dashed, color="#202124"]; Lead_Opt -> End [color="#202124"]; } END_DOT

Caption: A typical medicinal chemistry workflow for the development of this compound-based drug candidates.

References

5-Bromoindole in the total synthesis of natural products

Author: BenchChem Technical Support Team. Date: December 2025

An essential heterocyclic building block, 5-bromoindole, serves as a crucial intermediate in the synthesis of a wide array of natural products and pharmaceutically active compounds.[1][2] Its bromine atom at the C-5 position provides a versatile handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. This allows for the strategic formation of carbon-carbon and carbon-heteroatom bonds, which is fundamental in the assembly of complex molecular architectures found in nature.

This document provides detailed application notes and experimental protocols for utilizing this compound in the total synthesis of natural products, targeting researchers, and professionals in organic synthesis and drug development.

Application Notes: Key Synthetic Transformations

This compound is an ideal substrate for several metal-catalyzed cross-coupling reactions. The electron-rich nature of the indole (B1671886) ring, combined with the reactivity of the C-Br bond, enables efficient and regioselective functionalization. These reactions are cornerstones for building the core structures of many indole alkaloids and related natural products.[3][4]

1. Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling this compound with an organoboron compound (e.g., a boronic acid or ester). It is widely employed to synthesize 5-aryl or 5-vinyl indoles, which are common motifs in natural products.[5][6] For instance, the Suzuki-Miyaura coupling was a key step in the synthesis of raputimonoindole B, where this compound was coupled with a furan (B31954) boronate ester.[7]

2. Heck Coupling: The Heck reaction facilitates the formation of a C-C bond between this compound and an alkene. This transformation is particularly useful for introducing vinyl groups at the 5-position of the indole scaffold, providing a gateway to further functionalization or the completion of a natural product skeleton.

3. Sonogashira Coupling: This coupling reaction involves the reaction of this compound with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. It is the most common method for synthesizing 5-alkynylindoles, which are valuable intermediates that can be further elaborated into more complex structures.[5][8]

4. Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is the premier method. It allows for the coupling of this compound with a wide range of primary and secondary amines, amides, or carbamates. This is critical for synthesizing natural products containing a 5-aminoindole (B14826) core.[5]

Quantitative Data Summary

The efficiency of these key transformations is highly dependent on the reaction conditions. The following tables summarize typical parameters for palladium-catalyzed cross-coupling reactions involving this compound, adapted from established procedures.[5]

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

Component Reagent/Parameter Typical Range
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄ 1-5 mol%
Ligand SPhos, P(o-Tol)₃ 2-10 mol%
Base K₂CO₃, K₃PO₄ 2-3 equivalents
Coupling Partner Aryl/Vinylboronic Acid 1.1-1.5 equivalents
Solvent Dioxane/H₂O, Toluene (B28343)/H₂O -
Temperature 37-100 °C -

| Reaction Time | 12-24 hours | - |

Table 2: Typical Conditions for Heck Coupling

Component Reagent/Parameter Typical Range
Palladium Catalyst Pd(OAc)₂ 2-5 mol%
Ligand PPh₃, P(o-Tol)₃ 4-10 mol%
Base Et₃N, K₂CO₃ 1.5-3 equivalents
Coupling Partner Alkene (e.g., Styrene) 1.2-2 equivalents
Solvent Acetonitrile/H₂O, DMF -
Temperature 100-150 °C (Microwave) -

| Reaction Time | 15-30 minutes (Microwave) | - |

Table 3: Typical Conditions for Sonogashira Coupling

Component Reagent/Parameter Typical Range
Palladium Catalyst PdCl₂(PPh₃)₂ 2-5 mol%
Co-catalyst CuI 1-5 mol%
Base Et₃N 2-4 equivalents
Coupling Partner Terminal Alkyne 1.1-1.5 equivalents
Solvent DMF, THF -
Temperature 25-80 °C -

| Reaction Time | 4-6 hours | - |

Table 4: Typical Conditions for Buchwald-Hartwig Amination

Component Reagent/Parameter Typical Range
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂ 1-3 mol%
Ligand XPhos, Xantphos, BINAP 2-6 mol%
Base Cs₂CO₃, NaOtBu, K₃PO₄ 1.5-2.5 equivalents
Coupling Partner Amine 1.1-1.3 equivalents
Solvent Dioxane, Toluene -
Temperature 100-110 °C -

| Reaction Time | 12-24 hours | - |

Visualized Workflows and Pathways

G cluster_start Starting Materials cluster_reaction Reaction Setup cluster_process Process cluster_workup Workup & Purification 5_Bromoindole This compound Reaction_Vessel 1. Add Reactants, Catalyst, Ligand, and Base to Flask Coupling_Partner Coupling Partner (Boronic Acid, Alkene, Alkyne, Amine) Inert_Atmosphere 2. Evacuate and Backfill with Inert Gas (e.g., Argon) Reaction_Vessel->Inert_Atmosphere Solvent_Addition 3. Add Anhydrous/Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating 4. Heat Reaction Mixture (Stir for 1-24h) Solvent_Addition->Heating Monitoring 5. Monitor Progress (TLC, LC-MS) Heating->Monitoring Quenching 6. Cool and Dilute with Organic Solvent Monitoring->Quenching Extraction 7. Wash with Water/Brine, Dry Organic Layer Quenching->Extraction Purification 8. Concentrate and Purify (Column Chromatography) Extraction->Purification Product 5-Substituted Indole (Natural Product Precursor) Purification->Product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Cycle pd0 Pd(0)L₂ Active Catalyst start This compound (Ar-Br) pd_complex Aryl-Pd(II)-Br(L)₂ pd_boronate Aryl-Pd(II)-Aryl'(L)₂ pd_complex->pd_boronate Transmetalation pd_boronate->pd0 product 5-Arylindole (Ar-Ar') pd_boronate->product Reductive Elimination start->pd_complex Oxidative Addition boronic Boronic Acid (Ar'-B(OH)₂) base Base

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following are generalized protocols for key reactions. Researchers should optimize conditions for their specific substrates.

Protocol 1: Synthesis of this compound from Indole

This protocol is adapted from a common three-step synthesis.[2]

Materials:

Procedure:

  • Step 1: Synthesis of Intermediate I (Sodium Indoline-2-Sulfonate): Dissolve indole (1.0 equiv) in ethanol. Add a sodium bisulfite aqueous solution dropwise and stir at room temperature for 15-20 hours. Filter the resulting solid, wash, and dry to obtain Intermediate I.[2]

  • Step 2: Synthesis of Intermediate II (N-Acetyl Protected): Mix Intermediate I (1.0 equiv) with acetic anhydride and heat to ~70 °C for 2-3 hours. Add ethyl acetate or toluene and continue reacting for another 0.5-1 hour. Cool the mixture to room temperature, filter the solid, wash, and dry to get Intermediate II.[2]

  • Step 3: Bromination and Hydrolysis: Dissolve Intermediate II in water. Cool the solution to 0-5 °C and add bromine (1.0-1.2 equiv) dropwise, maintaining the low temperature. Stir for 1-3 hours. Allow the reaction to warm to room temperature and stir for another 1-2 hours. Quench excess bromine with a sodium bisulfite solution. Add a NaOH solution and reflux the mixture for 12-18 hours. Cool the reaction, allowing the product to crystallize. Filter the solid, wash thoroughly with water, and dry to yield this compound.[2]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the C-C coupling of this compound with a boronic acid.[5][6]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 equiv)

  • SPhos (0.06 equiv)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • Acetonitrile and Water (e.g., 5:1 v/v)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vial or Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in a small amount of the solvent mixture.

  • Add the catalyst solution to the reaction vial.

  • Seal the vial and stir the mixture at the desired temperature (e.g., 37-90 °C) for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 5-arylindole.[5]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N coupling of this compound with an amine.[5]

Materials:

  • This compound (1.0 equiv, 196 mg)

  • Amine (e.g., Morpholine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • Xantphos (ligand) (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous Dioxane (5 mL)

  • Inert gas (Argon)

Procedure:

  • Add this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos to an oven-dried Schlenk tube.

  • Evacuate and backfill the tube with argon (repeat this cycle three times).

  • Add anhydrous dioxane, followed by the amine, via syringe.

  • Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 5-aminoindole product.[5]

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole (B1671886) scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. The strategic functionalization of the indole core is a critical aspect of medicinal chemistry and materials science, enabling the fine-tuning of biological activity and physical properties. Among the various positions on the indole ring, the C5 position is a common site for modification. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile methods for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds at this position, starting from the readily available 5-bromoindole.

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of this compound, covering four major transformations: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. These methods facilitate the introduction of aryl, vinyl, alkynyl, and amino moieties, respectively, providing access to a diverse range of 5-substituted indole derivatives.

General Scheme for Palladium-Catalyzed Cross-Coupling of this compound

The palladium-catalyzed cross-coupling of this compound generally proceeds via a catalytic cycle involving oxidative addition, transmetalation (for Suzuki, Sonogashira, and Buchwald-Hartwig) or migratory insertion (for Heck), and reductive elimination to regenerate the active palladium(0) catalyst.

G Bromoindole This compound (Ar-X) Catalyst_Cycle Pd(0)/Pd(II) Catalytic Cycle Bromoindole->Catalyst_Cycle Oxidative Addition Coupling_Partner Coupling Partner (R-M) Coupling_Partner->Catalyst_Cycle Transmetalation / Migratory Insertion Product 5-Substituted Indole (Ar-R) Catalyst_Cycle->Product Reductive Elimination

Caption: General workflow for palladium-catalyzed cross-coupling of this compound.

Suzuki-Miyaura Coupling: Synthesis of 5-Arylindoles

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds by coupling an organoboron compound with an organic halide.[1] For 5-bromoindoles, this reaction is instrumental in introducing aryl or heteroaryl substituents.

Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(OAc)₂ (0.005)SPhos (0.005)K₂CO₃Water-Acetonitrile (4:1)371895[1]
2p-Tolylboronic acidNa₂PdCl₄ (5)ˢSPhos (15)K₂CO₃Water-Acetonitrile (4:1)371892[2]
3N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂-K₂CO₃Dimethoxyethane802High[3][4]
4Phenylboronic acidLigand-free Pd-NPs---37--[5]
Experimental Protocol: Aqueous Suzuki-Miyaura Coupling[1][2]

This protocol describes a mild, aqueous-phase Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound (0.1 mmol, 19.6 mg)

  • Phenylboronic acid (0.12 mmol, 14.6 mg)

  • Potassium carbonate (K₂CO₃) (0.3 mmol, 41.5 mg)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.005 mmol, 1.1 mg) or Sodium tetrachloropalladate(II) (Na₂PdCl₄) (5 mol%, 1.5 mg)

  • SPhos (0.005 mmol, 2.1 mg) or ˢSPhos (15 mol%, 6.3 mg)

  • Water-Acetonitrile (4:1 mixture, 1 mL)

  • Ethyl acetate

  • Brine

Procedure:

  • To a reaction vial, add this compound, phenylboronic acid, and potassium carbonate.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in 1 mL of the water-acetonitrile solvent mixture.

  • Add the catalyst solution to the reaction vial containing the solids.

  • Seal the vial and stir the mixture at 37 °C for 18 hours.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

  • Separate the organic layer, wash with brine (10 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 5-phenylindole.

Heck Coupling: Synthesis of 5-Vinylindoles

The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene, providing a direct route to vinyl-substituted indoles.[1] These products are valuable intermediates for further chemical transformations.

Data Presentation: Heck Coupling Conditions and Yields
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (min)Yield (%)Reference
1StyreneNa₂PdCl₄ (5)ˢSPhos (15)Na₂CO₃Acetonitrile-Water (1:1)100-150 (MW)15-30High[1][6]
2Acrylic AcidNa₂PdCl₄ (2.5)TXPTS (6.25)Na₂CO₃Acetonitrile-Water (1:1)Reflux-High[6][7]
Experimental Protocol: Aqueous Heck Coupling[1][6]

This protocol details the Heck coupling of this compound with an alkene using microwave heating.

Materials:

  • This compound (0.1 mmol, 19.6 mg)

  • Alkene (e.g., Styrene) (0.15 mmol, 17 µL)

  • Sodium carbonate (Na₂CO₃) (0.4 mmol, 42.4 mg)

  • Sodium tetrachloropalladate(II) (Na₂PdCl₄) (5 mol%, 1.5 mg)

  • ˢSPhos (15 mol%, 6.3 mg)

  • Acetonitrile-Water (1:1 mixture, 1 mL)

  • Ethyl acetate

  • Brine

Procedure:

  • Add this compound, Na₂CO₃, Na₂PdCl₄, and ˢSPhos to a microwave reaction vial.

  • Purge the vial with argon.

  • Add the acetonitrile-water solvent mixture, followed by the alkene (styrene).

  • Seal the vial and place it in a microwave reactor.

  • Heat to the desired temperature (e.g., 100-150 °C) for 15-30 minutes.[1]

  • Cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.[1]

  • Transfer the filtrate to a separatory funnel, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography to yield the 5-vinylindole product.

Heck_Cycle cluster_0 Pd(0)L_n Pd(0)L_n ArPd(II)XL_n ArPd(II)XL_n Pd(0)L_n->ArPd(II)XL_n Oxidative Addition Alkene_Complex Alkene_Complex ArPd(II)XL_n->Alkene_Complex Alkene Coordination Sigma_Alkyl_Pd Sigma_Alkyl_Pd Alkene_Complex->Sigma_Alkyl_Pd Migratory Insertion HPd(II)XL_n HPd(II)XL_n Sigma_Alkyl_Pd->HPd(II)XL_n β-Hydride Elimination Product 5-Vinylindole Sigma_Alkyl_Pd->Product HPd(II)XL_n->Pd(0)L_n Reductive Elimination (+ Base) ArX This compound ArX->Pd(0)L_n Alkene Alkene Alkene->ArPd(II)XL_n

Caption: Simplified catalytic cycle for the Heck reaction.

Sonogashira Coupling: Synthesis of 5-Alkynylindoles

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, producing 5-alkynylindoles.[1] This reaction is typically co-catalyzed by a copper(I) salt.[8]

Data Presentation: Sonogashira Coupling Conditions and Yields
EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (2.5)DiisopropylamineTHFRT389[9]
Experimental Protocol: Standard Sonogashira Coupling[9]

This protocol describes a standard Sonogashira coupling of this compound with phenylacetylene.

Materials:

  • This compound (0.81 mmol, 1.0 eq)

  • Phenylacetylene (1.1 eq)

  • Pd(PPh₃)₂Cl₂ (0.05 eq)

  • CuI (0.025 eq)

  • Diisopropylamine (7.0 eq)

  • THF (5 mL)

  • Diethyl ether (Et₂O)

  • Saturated aqueous NH₄Cl, NaHCO₃, and brine

Procedure:

  • To a solution of this compound in THF at room temperature, add sequentially Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and phenylacetylene.

  • Stir the reaction for 3 hours.

  • Dilute with Et₂O and filter through a pad of Celite®, washing with Et₂O.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the coupled product.

Buchwald-Hartwig Amination: Synthesis of 5-Aminoindoles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, allowing for the amination of aryl halides.[1][10] It is a key method for preparing 5-aminoindole (B14826) derivatives.

Data Presentation: Buchwald-Hartwig Amination Conditions and Yields
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1MorpholinePd₂(dba)₃ (2.5)Xantphos (5)Cs₂CO₃Dioxane100-11012-24High[1]
Experimental Protocol: Buchwald-Hartwig Amination[1]

Materials:

  • This compound (0.1 mmol, 19.6 mg)

  • Amine (e.g., Morpholine) (0.12 mmol)

  • Cesium carbonate (Cs₂CO₃) (0.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.0025 mmol)

  • Xantphos (0.005 mmol)

  • Anhydrous dioxane (1 mL)

  • Ethyl acetate

  • Water and Brine

Procedure:

  • Add this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos to an oven-dried Schlenk tube.

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add anhydrous dioxane, followed by the amine (morpholine).

  • Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by column chromatography.

Buchwald_Hartwig_Cycle cluster_1 Pd(0)L_n Pd(0)L_n ArPd(II)XL_n ArPd(II)XL_n Pd(0)L_n->ArPd(II)XL_n Oxidative Addition Amine_Complex Amine_Complex ArPd(II)XL_n->Amine_Complex Amine Coordination Amido_Complex Amido_Complex Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd(0)L_n Reductive Elimination Product 5-Aminoindole Amido_Complex->Product ArX This compound ArX->Pd(0)L_n Amine Amine Amine->ArPd(II)XL_n

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for N-alkylation of 5-Bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the N-alkylation of 5-bromoindole, a critical transformation in the synthesis of various biologically active compounds and pharmaceutical intermediates. The protocol outlines the reaction conditions, purification methods, and characterization of the N-alkylated products.

Introduction

The N-alkylation of indoles is a fundamental synthetic methodology in medicinal chemistry. The substituent introduced on the indole (B1671886) nitrogen significantly influences the molecule's pharmacological properties, including binding affinity, selectivity, and metabolic stability. This compound is a versatile starting material, and its N-alkylation provides access to a diverse range of compounds for drug discovery and development. The classical and most common method for N-alkylation of indoles involves the deprotonation of the indole nitrogen with a base, followed by reaction with an alkylating agent.[1]

Reaction Principle

The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. A base is used to deprotonate the nitrogen atom of the indole ring, forming a nucleophilic indolide anion. This anion then attacks the electrophilic carbon of an alkylating agent, such as an alkyl halide, to form the N-alkylated product and a salt byproduct.

Experimental Protocols

This section details the materials and methods for the N-alkylation of this compound. Two representative procedures are provided, using benzyl (B1604629) bromide and methyl iodide as alkylating agents.

Materials and Reagents
Procedure 1: N-benzylation of this compound
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF. Stir the mixture until the this compound is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.[1]

  • Alkylation: Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[1] Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[1][2]

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-benzyl-5-bromoindole.

Procedure 2: N-methylation of this compound
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dimethyl sulfoxide (DMSO). Add freshly crushed potassium hydroxide (3.0 eq) to the solution.[3]

  • Alkylation: Stir the mixture at room temperature for 15 minutes, then add methyl iodide (1.5 eq) dropwise.

  • Reaction Monitoring: Continue stirring at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

  • Washing and Drying: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography (ethyl acetate/hexanes gradient) to yield 1-methyl-5-bromoindole.

Data Presentation

The following table summarizes the key quantitative data for the N-alkylation of this compound with benzyl bromide and methyl iodide.

ParameterN-benzylationN-methylation
Starting Material This compound (1.0 eq)This compound (1.0 eq)
Alkylating Agent Benzyl bromide (1.1 eq)Methyl iodide (1.5 eq)
Base Sodium hydride (1.2 eq)Potassium hydroxide (3.0 eq)
Solvent Anhydrous DMFDMSO
Deprotonation Time 30-60 min at 0 °C15 min at room temperature
Alkylation Time 2-12 hours at room temperature1-3 hours at room temperature
Quenching Agent Saturated aqueous NH₄ClWater
Extraction Solvent Ethyl acetateDiethyl ether
Purification Method Silica gel column chromatographySilica gel column chromatography
Expected Product 1-Benzyl-5-bromoindole1-Methyl-5-bromoindole

Visualizations

Experimental Workflow for N-alkylation of this compound

experimental_workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up and Purification start Dissolve this compound in Anhydrous Solvent base_add Add Base (e.g., NaH or KOH) start->base_add deprotonation Stir for Deprotonation base_add->deprotonation alkyl_add Add Alkylating Agent (e.g., Benzyl Bromide or Methyl Iodide) deprotonation->alkyl_add Formation of Indolide Anion reaction Stir at Appropriate Temperature alkyl_add->reaction monitoring Monitor by TLC reaction->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify end Obtain Pure N-alkylated this compound purify->end reaction_pathway indole This compound (Substrate) indolide 5-Bromoindolide Anion (Nucleophile) indole->indolide Deprotonation base Base (e.g., NaH) product N-Alkyl-5-bromoindole (Product) indolide->product Nucleophilic Attack alkyl_halide Alkyl Halide (Electrophile) R-X byproduct Salt Byproduct (NaX) product->byproduct Formation of Byproduct

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 5-Bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 5-bromoindole. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and refine their experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific issues that you may encounter during your experiments in a direct question-and-answer format.

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the most common causes?

A: Low conversion is a frequent issue and can stem from several factors, including problems with the catalyst, suboptimal reaction conditions, or poor starting material quality.[1]

  • Catalyst Inactivity: The active Pd(0) species might not be generating efficiently from a Pd(II) precatalyst, or it could be deactivating prematurely by precipitating as palladium black.[1][2] This can be caused by oxygen in the reaction vessel or impurities in the reagents.[2][3]

  • Suboptimal Conditions: The temperature may be too low, the base too weak, or the solvent system inappropriate for this specific substrate.[2]

  • Poor Reagent Quality: The this compound may contain impurities that inhibit the catalyst, and the boronic acid partner can degrade over time, especially if not stored properly.[1]

Q2: I'm observing a significant amount of debromination, resulting in indole (B1671886) as a major byproduct. How can I prevent this?

A: Debromination is a common side reaction with this compound.[4] The most effective strategy to minimize this is to protect the indole nitrogen.

  • N-Protection: The acidic N-H proton of the indole can be deprotonated by the base in the reaction. This increases the electron density of the indole ring, making the C-Br bond more susceptible to reductive cleavage.[4] Protecting the nitrogen with groups like Boc (tert-Butoxycarbonyl) or SEM (2-(Trimethylsilyl)ethoxy)methyl prevents this deprotonation, leading to cleaner reactions and higher yields.[4]

  • Avoid Hydride Sources: Impurities in solvents or the use of certain alcohols can act as hydride sources, leading to reductive debromination. It is crucial to use high-purity, anhydrous solvents.[4]

Q3: My TLC plate shows multiple side products. What are they likely to be and how can I minimize them?

A: Besides debromination, several other side reactions can reduce the yield of your desired product.

  • Homocoupling: This side product is a biaryl compound formed from the coupling of two boronic acid molecules.[3] It is often promoted by the presence of oxygen or high catalyst loadings.[1][5]

    • Solution: Ensure your reaction mixture and solvents are thoroughly degassed. You might also consider slightly reducing the catalyst loading.[2]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often from water in the reaction mixture.[1] It can be a significant issue with certain boronic acids.

    • Solution: Use high-quality, fresh boronic acid. Using a boronic ester (e.g., a pinacol (B44631) ester) or minimizing the water content in the reaction can also suppress this side reaction.[2]

Q4: How do I choose the optimal catalyst, base, and solvent for coupling with this compound?

A: The choice of reagents is critical for a successful reaction. A systematic screening of conditions is often necessary.[4][6]

  • Catalyst: While many palladium catalysts can be used, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] has been shown to be a highly effective catalyst for couplings with similar N-heterocyclic substrates, often providing high yields in short reaction times.[7][8][9] Modern Buchwald-type ligands (e.g., SPhos, XPhos) paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ are also excellent choices, especially for challenging substrates.[10][11]

  • Base: The base plays a crucial role in activating the boronic acid for transmetalation.[12][13] Inorganic bases are most common. Potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are effective and widely used.[8][10] For more difficult couplings, stronger bases like cesium carbonate (Cs₂CO₃) may be required.[2][3]

  • Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.[14] Common and effective solvent systems include 1,4-dioxane (B91453)/water, THF/water, or acetonitrile/water.[3][10][12]

Data Presentation: Condition Screening

Optimizing a Suzuki-Miyaura reaction often involves screening various parameters. The table below summarizes typical starting points and ranges for key variables based on literature reports for similar substrates.

ParameterRecommended Starting ConditionRange to ExploreRationale & Reference
Catalyst Pd(dppf)Cl₂ (3-5 mol%)Pd(PPh₃)₄, Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos (1-5 mol%)Pd(dppf)Cl₂ is often highly effective for N-heterocycles.[7][8] Buchwald systems are robust for challenging couplings.[10][11]
Base K₂CO₃ (2.0 equiv)K₃PO₄, Cs₂CO₃, NaOH (2.0-3.0 equiv)The base is essential for the catalytic cycle.[12][13] Stronger bases may be needed for less reactive partners.[2]
Solvent 1,4-Dioxane / H₂O (4:1)THF/H₂O, Acetonitrile/H₂O, Toluene/H₂O, DMFA mixed aqueous system is needed to dissolve all components.[12][14] The organic solvent can significantly influence reaction rate and yield.[14]
Temperature 80-90 °C40 - 120 °CMost Suzuki couplings require heating.[2][8] Milder conditions (e.g., 37-40 °C) are possible with highly active catalysts.[10][15]
Boronic Acid 1.2 equivalents1.1 - 1.5 equivalentsA slight excess is used to drive the reaction to completion and account for potential protodeboronation.[3]
N-Protection Boc or SEM GroupTosyl, No Protection (with optimization)N-protection is the most effective way to prevent debromination and other side reactions.[4]

Experimental Protocols & Visualizations

General Experimental Workflow

The following diagram outlines the standard workflow for setting up a Suzuki-Miyaura coupling reaction. Proper technique, particularly ensuring an inert atmosphere, is critical for success.[3]

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification A Oven-dry glassware (Schlenk flask) D Add solids to flask A->D B Degas solvent (e.g., sparge with N₂/Ar) F Add degassed solvent via syringe B->F C Weigh reagents: This compound (1.0 equiv) Boronic Acid (1.2 equiv) Base (2.0 equiv) Catalyst (0.05 equiv) C->D E Evacuate & backfill with inert gas (3x) D->E E->F G Heat to target temp with vigorous stirring F->G H Monitor reaction (TLC, LC-MS) G->H I Cool to RT, dilute with organic solvent H->I Upon completion J Wash with H₂O & brine I->J K Dry organic layer (e.g., Na₂SO₄) J->K L Concentrate in vacuo K->L M Purify via column chromatography L->M

Standard workflow for a Suzuki-Miyaura coupling experiment.
Protocol: Suzuki Coupling of N-Boc-5-bromoindole with Phenylboronic Acid

This protocol provides a reliable starting point for the coupling reaction.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-Boc-5-bromoindole (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 equiv).[8][16]

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.[3]

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe to achieve a suitable concentration (e.g., 0.1 M).

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir the mixture vigorously.[4][8]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and then brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica (B1680970) gel.[4][16]

Troubleshooting Logic Flowchart

When encountering poor results, this flowchart can help diagnose the potential issue.

G Start Low Yield or No Reaction Q_Protect Is the indole N-H protected? Start->Q_Protect A_Protect Protect the indole nitrogen (e.g., with Boc) to prevent debromination and side reactions. Q_Protect->A_Protect No Q_Catalyst Is the catalyst system active? Q_Protect->Q_Catalyst Yes A_Protect->Q_Catalyst A_Catalyst Use a robust pre-catalyst (e.g., Pd(dppf)Cl₂) or a modern ligand (e.g., SPhos). Ensure rigorous degassing to prevent catalyst decomposition. Q_Catalyst->A_Catalyst No/Unsure Q_Conditions Are the conditions optimal? Q_Catalyst->Q_Conditions Yes A_Catalyst->Q_Conditions A_Conditions Screen bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (Dioxane/H₂O, THF/H₂O). Increase temperature if needed. Q_Conditions->A_Conditions No/Unsure End Improved Yield Q_Conditions->End Yes A_Conditions->End

A troubleshooting flowchart for low-yield Suzuki couplings.

References

Technical Support Center: Troubleshooting Heck Reactions with 5-Bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address low yields and other common issues encountered during Heck reactions involving 5-bromoindole.

Frequently Asked Questions (FAQs)

Q1: My Heck reaction with this compound is giving a low yield. What are the most common causes?

Low yields in Heck reactions with this compound can stem from several factors. Key areas to investigate include catalyst deactivation, suboptimal reaction conditions, and the purity of your starting materials. The indole (B1671886) nitrogen can sometimes coordinate to the palladium catalyst, leading to inhibition.[1] Additionally, issues with ligand stability, solvent purity, and the choice of base can all negatively impact the reaction's efficiency.[1][2]

Q2: I observe the formation of palladium black in my reaction. What does this indicate and how can I prevent it?

The formation of palladium black, a common form of deactivated catalyst, signifies the aggregation of Pd(0) species.[1] This can be triggered by high temperatures, the absence of a stabilizing ligand, or impurities in the reaction mixture.[1] To prevent this, consider the following:

  • Use a stabilizing phosphine (B1218219) ligand: Ligands are crucial for stabilizing the Pd(0) catalyst.[3]

  • Avoid excessive temperatures: High heat can promote catalyst decomposition.[4]

  • Ensure pure reagents and solvents: Impurities and oxygen can lead to catalyst deactivation.[1] Degassing solvents by sparging with an inert gas like argon or nitrogen is recommended.[1]

Q3: Can the this compound substrate itself be a problem?

Yes, the indole substrate can sometimes act as a catalyst poison.[1] The nitrogen atom in the indole ring can coordinate with the palladium catalyst, potentially inhibiting its activity.[1] Ensuring the high purity of this compound through methods like recrystallization can help mitigate this issue.[1]

Q4: How critical is the choice of phosphine ligand?

The phosphine ligand plays a critical role in the Heck reaction. It stabilizes the palladium catalyst and influences its reactivity.[3] The choice of ligand can affect both the chemo- and regioselectivity of the reaction.[5] For instance, monodentate phosphine ligands can lead to different reaction mechanisms compared to bidentate ligands.[3] An inappropriate ligand-to-palladium ratio can also inhibit the reaction.[6]

Q5: What is the role of the base in the Heck reaction and which one should I choose?

The base is essential for regenerating the active Pd(0) catalyst at the end of the catalytic cycle.[3][7] Common bases include triethylamine (B128534) (Et₃N) and inorganic salts like sodium acetate (B1210297) (NaOAc) or potassium carbonate (K₂CO₃).[3][7] The choice of base can significantly impact the reaction yield, and screening different bases may be necessary to find the optimal one for your specific system.[2][8]

Troubleshooting Guide

Issue 1: Low or No Conversion

If you are observing minimal or no formation of your desired product, consider the following troubleshooting steps in a systematic manner.

G cluster_start Start: Low/No Conversion cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents & Setup cluster_result Outcome start Low or No Product Formation catalyst_check Verify Catalyst Activity start->catalyst_check Potential Issue temp Increase Temperature start->temp Potential Issue purity Check Purity of this compound & Alkene start->purity Potential Issue precatalyst Use Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) catalyst_check->precatalyst Solution ligand_ratio Optimize Ligand:Pd Ratio catalyst_check->ligand_ratio Solution catalyst_loading Increase Catalyst Loading catalyst_check->catalyst_loading Solution success Improved Yield precatalyst->success ligand_ratio->success catalyst_loading->success base Screen Different Bases (e.g., K₂CO₃, Cs₂CO₃) temp->base Next Step solvent Screen Solvents (e.g., Dioxane, DMF, THF) base->solvent Next Step solvent->success degas Ensure Rigorous Degassing of Solvents purity->degas Next Step inert Verify Inert Atmosphere degas->inert Next Step inert->success G pd0 Pd(0)L₂ pd_complex1 L₂Pd(II)(Ar)X pd0->pd_complex1 + Ar-X l1 Oxidative Addition oxidative_addition Oxidative Addition pd_complex2 L₂Pd(II)(Ar)(X)(Alkene) pd_complex1->pd_complex2 + Alkene l2 Alkene Coordination alkene_coordination Alkene Coordination pd_complex3 L₂Pd(II)(Alkyl)X pd_complex2->pd_complex3 l3 Migratory Insertion migratory_insertion Migratory Insertion pd_complex4 L₂Pd(II)(H)X pd_complex3->pd_complex4 - Product l4 β-Hydride Elimination beta_hydride_elimination β-Hydride Elimination pd_complex4->pd0 + Base - HB⁺X⁻ l5 Reductive Elimination reductive_elimination Reductive Elimination

References

common side reactions in the synthesis of 5-Bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-bromoindole.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic method.

Method 1: Direct Bromination of Indole (B1671886) via Sulfonate Intermediate

This common route involves the protection of the indole's 2-position with a sulfonate group, followed by N-acetylation, bromination, and deprotection.

Issue 1: Low or No Yield of the Desired this compound

Potential Cause Recommended Solution
Incomplete formation of the sodium indoline-2-sulfonate intermediate. - Ensure the indole is fully dissolved before adding the sodium bisulfite solution.- Allow the reaction to stir overnight to ensure complete precipitation of the intermediate.[1]
Inefficient N-acetylation. - Use a slight excess of acetic anhydride (B1165640).- Ensure the reaction temperature is maintained at the specified level (e.g., 90°C) for the recommended duration to drive the reaction to completion.[1]
Poor bromination efficiency. - Maintain a low temperature (0-5°C) during the addition of bromine to prevent unwanted side reactions.[1][2] - Ensure the bromine is added dropwise with vigorous stirring.
Incomplete deprotection (hydrolysis). - Ensure the pH is sufficiently basic during the hydrolysis step.- Allow for a sufficient reaction time at an elevated temperature (e.g., 50°C) for the removal of the acetyl and sulfonate groups.[1]

Issue 2: Presence of Multiple Products in the Final Mixture (Poor Selectivity)

Potential Cause Recommended Solution
Over-bromination leading to di- or poly-brominated indoles. - Carefully control the stoichiometry of bromine. Use no more than one equivalent relative to the N-acetyl indoline-2-sulfonate intermediate.- Add the bromine slowly and at a low temperature to improve selectivity for mono-bromination.
Formation of oxindole (B195798) byproducts. - This can occur due to the oxidative nature of the reaction. The use of a milder brominating agent or stricter temperature control can sometimes mitigate this.[3]
Bromination at other positions (e.g., C3). - The protection of the C2 position with the sulfonate group and N-acetylation generally directs bromination to the C5 position. Ensure these protection steps were successful. Direct bromination of unprotected indole is known to be unselective and can lead to bromination at the C3 position.[4]

Troubleshooting Workflow for Direct Bromination

troubleshooting_direct_bromination start Problem: Low Yield or Multiple Products check_intermediates Analyze Intermediates by TLC/NMR start->check_intermediates sulfonate_ok Sulfonate Formation OK? check_intermediates->sulfonate_ok acetyl_ok N-Acetylation OK? sulfonate_ok->acetyl_ok Yes sulfonate_fail Optimize Sulfonate Formation: - Ensure complete dissolution - Increase reaction time sulfonate_ok->sulfonate_fail No bromination_issue Investigate Bromination Step acetyl_ok->bromination_issue Yes acetyl_fail Optimize Acetylation: - Check reagent purity - Adjust temperature/time acetyl_ok->acetyl_fail No deprotection_issue Investigate Deprotection Step bromination_issue->deprotection_issue bromination_solution Optimize Bromination: - Control stoichiometry - Lower temperature - Slow addition bromination_issue->bromination_solution deprotection_solution Optimize Deprotection: - Ensure basic pH - Increase temperature/time deprotection_issue->deprotection_solution purification Purify Final Product: - Recrystallization - Column Chromatography deprotection_issue->purification

Caption: Troubleshooting logic for the direct bromination synthesis of this compound.

Method 2: Fischer Indole Synthesis

This classical method involves the reaction of a substituted phenylhydrazine (B124118) (in this case, 4-bromophenylhydrazine) with an aldehyde or ketone under acidic conditions.[5][6]

Issue 1: Failure of the Reaction or Low Yield

Potential Cause Recommended Solution
Unstable hydrazone intermediate. - In some cases, it is preferable to perform the reaction as a one-pot synthesis without isolating the hydrazone.[6]
Inappropriate acid catalyst or reaction conditions. - The choice of acid catalyst (e.g., HCl, H₂SO₄, polyphosphoric acid, or Lewis acids like ZnCl₂) is crucial and can significantly impact the yield.[5][7] - Reaction temperature and time are also critical parameters that may require optimization.
Electron-withdrawing groups on the phenylhydrazine. - The bromo group is electron-withdrawing and can deactivate the ring, making the cyclization step more difficult. Stronger acids or higher temperatures may be necessary.

Issue 2: Formation of Unwanted Side Products

Potential Cause Recommended Solution
Formation of regioisomers with unsymmetrical ketones. - The regioselectivity can be influenced by the acidity of the medium and steric effects.[6] Careful selection of the ketone and reaction conditions is necessary.
Cleavage of the N-N bond. - Under certain acidic conditions, the hydrazone can cleave, leading to byproducts. This is a known failure mode of the Fischer indole synthesis.
Formation of indolenine isomers. - Depending on the substitution pattern of the ketone, indolenine byproducts can form. The choice of acid catalyst can influence the ratio of indole to indolenine.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the synthesis of this compound?

A1: In the direct bromination of indole via the sulfonate intermediate, the most common side products are di- and poly-brominated indoles . This occurs when an excess of the brominating agent is used or if the reaction conditions are not carefully controlled. Another potential side product is oxindole , formed through oxidation. In the Fischer indole synthesis, side products can include regioisomers (if an unsymmetrical ketone is used) and indolenine derivatives .

Q2: How can I effectively purify crude this compound?

A2: Purification of this compound can be achieved through several methods. Recrystallization from a suitable solvent system, such as ethanol (B145695) and water, is a common and effective technique.[1][9] For more challenging separations, such as removing isomeric impurities, column chromatography on silica (B1680970) gel may be necessary. Steam distillation from a faintly alkaline solution has also been reported as a purification method.[10]

Q3: My final product is a colored solid (beige, tan, etc.), but this compound should be a white solid. What causes the coloration and how can I remove it?

A3: The coloration of the final product is often due to the presence of minor, highly colored impurities, possibly arising from oxidation or polymerization of indole derivatives. Purification by recrystallization, potentially with the use of activated charcoal to adsorb colored impurities, can often yield a white to off-white solid. Steam distillation is another effective method for obtaining a colorless product.[10]

Q4: Can I directly brominate indole to get this compound without protecting groups?

A4: Direct bromination of indole without protecting groups is generally not selective and can lead to a mixture of products. The pyrrole (B145914) ring of indole is highly reactive towards electrophiles, and substitution tends to occur preferentially at the C3 position.[4] To achieve selective bromination at the C5 position on the benzene (B151609) ring, protection of the more reactive sites on the pyrrole ring is typically necessary.

Experimental Protocols

Synthesis of this compound via the Sulfonate Intermediate Method

This protocol is adapted from literature procedures.[1][9][2]

Step 1: Preparation of Sodium Indoline-2-Sulfonate

  • Dissolve 50 g of indole in 100 mL of ethanol.

  • In a separate flask, prepare a solution of 100 g of sodium bisulfite in 300 mL of water.

  • Add the indole solution to the sodium bisulfite solution with stirring.

  • Stir the mixture overnight at room temperature.

  • Collect the resulting light tan solid by vacuum filtration, wash with ether, and air dry.

Step 2: Preparation of Sodium 1-Acetyl Indoline-2-Sulfonate

  • Suspend 30 g of sodium bisulfite in 300 mL of acetic anhydride.

  • Add 30 g of the sodium indoline-2-sulfonate from the previous step.

  • Stir the suspension at 70°C for 1 hour, then increase the temperature to 90°C for 2 hours.

  • Cool the mixture to room temperature and collect the solid by filtration. Wash with acetic anhydride and then ether. The crude, damp solid can be used in the next step without further purification.

Step 3: Synthesis of this compound

  • Dissolve all the acylated material from the previous step in 150 mL of water at 0-5°C.

  • Dropwise, add 40 g of bromine while maintaining the temperature below 5°C with vigorous stirring.

  • Stir the solution at 0-5°C for 1 hour, then allow it to warm to room temperature.

  • Add a solution of approximately 10 g of sodium bisulfite in 30 mL of water to quench any excess bromine.

  • Neutralize the solution to pH 7 with a 40% NaOH solution, keeping the temperature below 30°C.

  • Stir the solution overnight at 50°C.

  • Make the solution basic by adding more 40% NaOH and stir for an additional 3 hours at 50°C.

  • Collect the light tan precipitate by vacuum filtration, wash thoroughly with water, and air dry.

  • Recrystallize the crude product from an ethanol/water mixture to obtain this compound.

Experimental Workflow Diagram

experimental_workflow indole Indole sulfonate Sodium Indoline-2-Sulfonate indole->sulfonate Sulfonation na_bisulfite Sodium Bisulfite, Ethanol/Water acetyl_sulfonate Sodium 1-Acetyl Indoline-2-Sulfonate sulfonate->acetyl_sulfonate N-Acetylation acetic_anhydride Acetic Anhydride, NaHSO3 brominated_intermediate Brominated Intermediate acetyl_sulfonate->brominated_intermediate Bromination bromine Bromine, Water, 0-5°C crude_product Crude this compound brominated_intermediate->crude_product Hydrolysis/Deprotection naoh NaOH, Water, 50°C final_product Pure this compound crude_product->final_product Purification recrystallization Recrystallization (Ethanol/Water)

Caption: Workflow for the synthesis of this compound via the sulfonate intermediate method.

References

Technical Support Center: Preventing Debromination of 5-Bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and answers to frequently asked questions to mitigate and prevent the undesired debromination of 5-bromoindole during cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is debromination a common side reaction with this compound?

Debromination, the replacement of a bromine atom with a hydrogen atom, is a frequent side reaction in palladium-catalyzed cross-couplings of this compound.[1] The primary cause is often related to the reaction conditions and the stability of the this compound substrate.[1] A key factor is the acidic N-H proton of the indole (B1671886) ring.[1] Under basic conditions, this proton can be removed, forming an indolide anion. This increases the electron density of the ring, making the C-Br bond more susceptible to cleavage.[1]

Q2: Which cross-coupling reactions are most affected?

This issue is prevalent in several common palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings.[1][2]

Q3: Is N-protection of the indole necessary?

Yes, protecting the indole nitrogen is the most effective strategy to prevent debromination.[1] N-protection prevents the deprotonation of the N-H group, which in turn avoids the increase in electron density on the indole ring that facilitates C-Br bond cleavage, leading to cleaner reactions and higher yields.[1]

Q4: What are the best N-protecting groups to use?

The choice of protecting group is crucial and depends on the specific reaction conditions and subsequent deprotection requirements.[1]

  • Boc (tert-Butoxycarbonyl): Widely used and easily removed with acid. It has been successfully used in Suzuki couplings.[1]

  • SEM ((2-(Trimethylsilyl)ethoxy)methyl): Offers robust protection under various conditions and is removed with a fluoride (B91410) source. It has proven effective in related pyrrole (B145914) systems.[1]

  • Sulfonyl groups (e.g., Tosyl): These electron-withdrawing groups can enhance stability but may require harsher conditions for removal.[1]

It is often best to screen different protecting groups to find the optimal one for a specific reaction.[1]

Q5: What if I still observe debromination even after N-protection?

If debromination persists after protecting the indole nitrogen, you should systematically re-optimize the reaction conditions.[1] This involves screening different catalysts, ligands, bases, solvents, and temperatures.[1] Additionally, ensure all reagents and solvents are pure and anhydrous, as impurities can sometimes act as hydride sources leading to reductive debromination.[1]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem: My main product is indole. What happened to the bromine?

This indicates a high level of reductive debromination. Here is a workflow to diagnose and solve the issue.

Troubleshooting Workflow

G start High Debromination Observed check_protection Is the Indole N-H Protected? start->check_protection protect_n Protect the Indole Nitrogen (e.g., Boc, SEM) check_protection->protect_n No check_base Review Base Choice check_protection->check_base Yes protect_n->check_base use_milder_base Switch to a Milder Base (e.g., K₂CO₃, K₃PO₄, CsF) check_base->use_milder_base Too Strong check_conditions Review Reaction Conditions check_base->check_conditions Appropriate use_milder_base->check_conditions lower_temp Lower Reaction Temperature check_conditions->lower_temp Temp Too High check_ligand Optimize Catalyst/Ligand check_conditions->check_ligand Optimized lower_temp->check_ligand use_bulky_ligand Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos) check_ligand->use_bulky_ligand Suboptimal check_reagents Check Reagent/Solvent Purity check_ligand->check_reagents Appropriate use_bulky_ligand->check_reagents use_anhydrous Use High-Purity, Anhydrous Reagents/Solvents check_reagents->use_anhydrous Impurities Possible end Problem Solved check_reagents->end High Purity use_anhydrous->end G cluster_scheme Reaction Scheme cluster_mechanism Catalytic Cycle Competition A N-Boc-5-bromoindole C N-Boc-5-aryl-indole A->C + B Ar-B(OH)₂ B->C catalyst Pd Catalyst, Ligand Base, Solvent, Heat D Indole (Side Product) C->D vs. Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-Br TM Transmetalation OA->TM Ar'-B(OH)₂ DEBROM Debromination Pathway OA->DEBROM H⁻ source RE Reductive Elimination TM->RE RE->Pd0 Ar-Ar' DEBROM->Pd0 Ar-H

References

Technical Support Center: Managing Over-Bromination Byproducts of Indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing and troubleshooting the over-bromination of indole (B1671886) and the subsequent purification of the desired products.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts when brominating indole?

A1: The bromination of indole can lead to a mixture of products. Besides the desired mono-brominated indole, common byproducts include di- and tri-brominated indoles. The reaction of chlorine and bromine with indole is known to yield a "mixture of higher substitution products"[1]. Specifically, the formation of 2,3-dibromoindole is a common outcome when using molecular bromine[2]. Additionally, depending on the reaction conditions and the brominating agent used (e.g., N-Bromosuccinimide in aqueous solvents), oxindole (B195798) byproducts such as 3,5-dibromooxindole-3-acetic acid and 3-bromooxindole-3-acetic acid can also be formed[3].

Q2: How can I control the selectivity of indole bromination to favor mono-substitution?

A2: Controlling selectivity is crucial to minimize over-bromination. Key strategies include:

  • Choice of Brominating Agent: Using milder or more selective brominating agents can significantly improve the outcome. For instance, N-bromosuccinimide (NBS) is a common reagent for selective bromination[4]. Other options include pyridinium (B92312) bromide perbromide and dioxane dibromide, which have been used to synthesize 3-bromoindole with improved yields[1].

  • Reaction Conditions: Temperature, solvent, and the presence of catalysts or bases play a vital role. For example, carrying out the reaction at low temperatures (0-2°C) can increase the yield of the mono-brominated product[1]. The use of pyridine (B92270) as a solvent can also help to neutralize evolved hydrogen bromide, which can otherwise lead to decomposition of the desired product[1].

  • Protecting Groups: Protecting the indole nitrogen with groups like benzoyl or carbomethoxy can direct the bromination to specific positions and prevent side reactions. For instance, the reaction of N-bromosuccinimide with N-benzoylindole gives a good yield of 3-bromo-N-benzoylindole, which can then be hydrolyzed to 3-bromoindole[1].

Q3: What are the best methods for purifying brominated indoles from a mixture of byproducts?

A3: The primary methods for purifying brominated indoles are column chromatography and recrystallization.

  • Column Chromatography: This is a highly effective technique for separating compounds with different polarities. For indole derivatives, silica (B1680970) gel is the most common stationary phase[5]. A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) is typically used. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) beforehand, aiming for an Rf value of 0.2-0.3 for the target compound[5][6].

  • Recrystallization: This method is suitable for obtaining highly pure crystalline products. A common procedure for 3-bromoindole involves crystallization from n-heptane[1]. For 5-bromoindole, recrystallization from ethanol (B145695) and water has been reported[7]. It is important to control the temperature during recrystallization, as some bromoindoles can be heat-sensitive[1].

Q4: My 3-bromoindole product seems to be unstable. Why is this happening and how can I prevent it?

A4: 3-bromoindole is known to decompose, especially when impure or in the presence of strong mineral acids like hydrogen bromide (HBr), which can be generated during the bromination reaction[1]. To prevent decomposition, it is crucial to neutralize or remove any acid formed. Using a base like pyridine as the solvent during the reaction can help neutralize the HBr as it is formed[1]. During workup, washing the organic solution with a mild aqueous base (e.g., dilute sodium hydroxide (B78521) solution) can also help remove residual acid[1]. For storage, it is advisable to keep the purified product in a cool, dark place.

Troubleshooting Guides

Issue 1: Low Yield of Mono-brominated Indole and High Amount of Di-/Tri-brominated Byproducts
Potential Cause Recommended Solution
Excessive amount of brominating agent. Use a stoichiometric amount (1.0 equivalent) or a slight excess (e.g., 1.05 equivalents) of the brominating agent.
Reaction temperature is too high. Perform the reaction at a lower temperature. For many indole brominations, 0°C or even lower is recommended to improve selectivity[1].
Incorrect choice of brominating agent. Switch to a milder or more selective brominating agent. For example, if bromine (Br₂) is causing over-bromination, try using N-bromosuccinimide (NBS) or pyridinium bromide perbromide[1].
Unprotected indole nitrogen. Protect the indole nitrogen with a suitable protecting group (e.g., Boc, Ts) to modulate the reactivity of the indole ring.
Issue 2: Formation of Oxindole Byproducts
Potential Cause Recommended Solution
Presence of water in the reaction medium with NBS. The reaction of indoles with NBS in aqueous solvents can lead to the formation of oxindoles[3][8].
Reaction with NBS in tert-butanol. This specific solvent can promote the formation of 3-bromooxindoles[8].
To avoid oxindole formation, use anhydrous aprotic solvents like THF, DMF, or CCl₄ for the bromination reaction with NBS.
Issue 3: Poor Separation During Column Chromatography
Potential Cause Recommended Solution
Inappropriate solvent system (eluent). The polarity of the mobile phase is critical. If the compounds are not moving (Rf ≈ 0), increase the polarity (e.g., more ethyl acetate). If they are moving too fast (Rf ≈ 1), decrease the polarity (e.g., more hexane)[5].
Overlapping spots of product and byproducts. The chosen solvent system lacks sufficient selectivity. Try a different solvent combination (e.g., dichloromethane/hexane or toluene/ethyl acetate). Gradient elution, where the polarity of the eluent is gradually increased, can also improve separation[6].
Streaking or "tailing" of spots on TLC and column. This can be due to overloading the sample or strong interaction with the silica gel. Reduce the amount of crude material loaded. For indoles, which can be slightly basic, adding a small amount of triethylamine (B128534) (0.1-1%) to the eluent can improve the peak shape[5].
Compound degradation on the silica gel column. Some indole derivatives can be sensitive to the acidic nature of silica gel. Perform a quick stability test on a TLC plate. If degradation is observed, consider using neutral alumina (B75360) as the stationary phase or deactivating the silica gel with triethylamine[6]. Running the column quickly also minimizes contact time.

Quantitative Data Summary

The following tables summarize reported yields for various indole bromination reactions, providing a basis for comparison of different methods.

Table 1: Synthesis of 3-Bromoindole

Brominating AgentSolventTemperatureYield (%)Reference
Pyridinium bromide perbromidePyridine0-2°C64[1]
Dioxane dibromidePyridineNot specified48[1]
Electrochemical (nBu₄NBr/NH₄Br)AcetonitrileRoom Temp.81[9]

Table 2: Product Distribution in the Bromination of Indole-3-Acetic Acid (IAA) with NBS

Data derived from analysis of the reaction mixture and illustrates the formation of oxindole byproducts.

Product% Composition (with 1 equiv. NBS)% Composition (with 2 equiv. NBS)Reference
Oxindole-3-acetic acid (OAA)PresentPresent[3]
5-Bromo-OAAPresentPresent[3]
3-Bromooxindole-3-acetic acid (BOAA)Not reportedPresent[3]
3,5-Dibromooxindole-3-acetic acid (5-Bromo-BOAA)Not reportedPresent[3]

Experimental Protocols

Protocol 1: Synthesis of 3-Bromoindole using Pyridinium Bromide Perbromide[1]
  • Preparation: Dissolve 4.0 g (0.034 mole) of indole in 40 ml of reagent-grade pyridine in a flask and cool the solution to 0-2°C in an ice-salt bath.

  • Reaction: Slowly add a solution of 10.8 g (0.034 mole) of pyridinium bromide perbromide in 30 ml of pyridine to the cooled indole solution. Maintain the temperature below 2°C during the addition.

  • Workup: Once the addition is complete, pour the reaction mixture into cold ether. Filter the mixture to remove any insoluble material.

  • Extraction: Wash the cold ether solution several times with cold, dilute aqueous hydrochloric acid to remove the pyridine. Subsequently, wash the ether solution with cold, dilute aqueous sodium hydroxide, followed by water.

  • Isolation: Dry the ether solution over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the ether by rotary evaporation.

  • Purification: Recrystallize the residue from n-heptane. If necessary, decolorize the solution with charcoal. The yield of pure 3-bromoindole is approximately 4.3 g (64%).

Protocol 2: Purification of a Brominated Indole Derivative by Column Chromatography[5][6]
  • TLC Analysis: First, determine the optimal solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ideal system should give the desired product an Rf value of approximately 0.2-0.3.

  • Column Packing (Wet Method):

    • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a thin layer of sand (about 1 cm).

    • Prepare a slurry of silica gel (e.g., mesh size 300-400) in the chosen mobile phase.

    • Pour the slurry into the column, gently tapping the column to ensure even packing and to remove any trapped air bubbles.

    • Add another layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent if necessary.

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, for samples with poor solubility in the eluent, use a "dry loading" technique: dissolve the crude product in a suitable solvent, add a small amount of silica gel, evaporate the solvent, and then add the resulting dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Open the stopcock and begin eluting the column with the mobile phase. A steady flow rate can be maintained with gentle air pressure.

    • Collect the eluate in fractions (e.g., in test tubes or flasks).

    • Monitor the separation by performing TLC on the collected fractions.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified brominated indole.

Visualizations

experimental_workflow_synthesis cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification indole Indole in Pyridine reaction_mixture Reaction at 0-2°C indole->reaction_mixture pbp Pyridinium Bromide Perbromide pbp->reaction_mixture ether_addition Pour into cold Ether reaction_mixture->ether_addition filtration Filtration ether_addition->filtration hcl_wash Wash with aq. HCl filtration->hcl_wash naoh_wash Wash with aq. NaOH hcl_wash->naoh_wash water_wash Wash with Water naoh_wash->water_wash drying Dry with MgSO₄ water_wash->drying evaporation Solvent Evaporation drying->evaporation recrystallization Recrystallization from n-heptane evaporation->recrystallization pure_product Pure 3-Bromoindole recrystallization->pure_product

Caption: Workflow for the synthesis and purification of 3-bromoindole.

troubleshooting_overbromination cluster_causes Potential Causes cluster_solutions Solutions start Problem: Over-bromination (Di- and Tri-brominated byproducts) cause1 Excess Brominating Agent? start->cause1 cause2 High Reaction Temperature? start->cause2 cause3 Reactive Brominating Agent? start->cause3 solution1 Use 1.0-1.05 eq. of Brominating Agent cause1->solution1 solution2 Lower Reaction Temperature (e.g., 0°C) cause2->solution2 solution3 Use Milder Agent (e.g., NBS) cause3->solution3

References

Technical Support Center: Synthesis of 5-Bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working on the synthesis of 5-Bromoindole.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Question 1: Why is my yield of this compound consistently low?

Answer: Low yields can stem from several factors related to reaction conditions, starting material quality, and side reactions.[1][2]

  • Inappropriate Temperature: The reaction temperature is a critical parameter. Excessively high temperatures can lead to the degradation of starting materials, intermediates, or the final product, often resulting in the formation of tarry byproducts.[1] Conversely, if the temperature is too low, the reaction may be too slow or incomplete.[1] For the bromination step in the sulfonate pathway, the temperature should be kept low (0-5 °C) to avoid side reactions.[3][4]

  • Incorrect Solvent Choice: The solvent influences the solubility of reactants and the stability of intermediates.[1] For syntheses involving the protection of indole (B1671886) as a sulfonate salt, alcoholic solvents like ethanol (B145695) or methanol (B129727) are commonly used for the initial step.[4]

  • Sub-optimal Reaction Time: Insufficient reaction time can lead to incomplete conversion.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration.

  • Side Reactions: The formation of undesired byproducts, such as di-brominated indoles or other isomers, is a common cause of low yields.[5] This is particularly prevalent in direct bromination methods.

  • Impure Starting Materials: Ensure the purity of your starting indole and other reagents. Impurities can interfere with the reaction and generate byproducts.[2]

Question 2: I am observing multiple spots on my TLC plate, suggesting the formation of isomers. How can I improve the regioselectivity for the 5-position?

Answer: Achieving high regioselectivity is a primary challenge in this compound synthesis. Direct bromination of indole is often unselective.

  • Protecting Group Strategy: The most effective method to ensure bromination at the 5-position is to temporarily protect other reactive sites on the indole ring. A widely used and effective strategy is the formation of a sodium indoline-2-sulfonate intermediate.[3][4] This directs the bromine to the 5-position. The protecting group is then removed in the final step.

  • Control of Brominating Agent: Use the correct stoichiometry of the brominating agent (e.g., Bromine, N-bromosuccinimide). Using a large excess should be avoided as it can lead to the formation of di-brominated products, such as 5,7-dibromoindole.[5]

  • Strict Temperature Control: Maintaining a low reaction temperature (e.g., -25°C to 5°C) during the addition of the brominating agent is crucial for minimizing the formation of unwanted isomers.[3][5]

Question 3: My reaction mixture has turned into a dark, tarry mess. What causes this and how can I prevent it?

Answer: The formation of tar is typically a result of decomposition under harsh reaction conditions.[1]

  • Reduce Reaction Temperature: High temperatures, especially in the presence of strong acids (common in Fischer indole synthesis), can cause polymerization and degradation of the indole ring.[1]

  • Use a Milder Acid Catalyst: If using the Fischer indole synthesis, consider screening milder acid catalysts. While strong acids like H₂SO₄ are common, Lewis acids like ZnCl₂ or milder Brønsted acids like p-toluenesulfonic acid might be more suitable for sensitive substrates.[2][6]

  • Inert Atmosphere: For sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to tar formation.[2]

Question 4: How can I effectively purify the crude this compound product?

Answer: Purification can be challenging due to the presence of isomers, unreacted starting materials, and byproducts.

  • Steam Distillation: For crude products with a content of 50-98%, steam distillation can be a highly effective and environmentally friendly method to obtain pure, colorless this compound with a purity exceeding 99%.[7][8]

  • Recrystallization: This is a common and effective method for solid products. A typical procedure involves recrystallization from an ethanol/water mixture to yield a beige or white solid.[3]

  • Column Chromatography: For difficult separations or to isolate the product from closely related isomers, column chromatography using a silica (B1680970) gel stationary phase is recommended. A common eluent system is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297).[2]

  • Acid-Base Extraction: This technique can be used to separate the indole product from non-basic or non-acidic impurities.[2]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in this compound synthesis.

G start Low Yield or Purity Issue cond Reaction Conditions start->cond mat Starting Materials start->mat workup Work-up & Purification start->workup temp Incorrect Temperature? (Too high/low) cond->temp solvent Suboptimal Solvent? cond->solvent time Insufficient Time? cond->time isomers Isomer Formation? cond->isomers purity Check Reagent Purity mat->purity extract Inefficient Extraction? workup->extract purify_method Incorrect Purification Method? workup->purify_method sol_temp Optimize Temperature (e.g., 0-5°C for Bromination) temp->sol_temp Solution sol_monitor Monitor with TLC/LC-MS time->sol_monitor Solution sol_select Use Protecting Group Strategy (e.g., Sulfonate) isomers->sol_select Solution sol_purify Use Steam Distillation or Recrystallization purify_method->sol_purify Solution

Caption: Troubleshooting workflow for low yield/purity in this compound synthesis.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes quantitative data for different synthetic approaches to this compound, allowing for easy comparison.

MethodKey ReagentsKey ConditionsOverall YieldPurityReference
Sulfonate Protection 1. Indole, NaHSO₃2. Acetic Anhydride3. Bromine, NaOH1. 25-28°C, 17-18h2. 70-90°C, 3h3. 0-5°C, then reflux 12-18h61%>99%[3][4]
Environment-Friendly 1. Indole, Pd/C, H₂2. Acylation3. Bromination4. Deacylation5. DehydrogenationMulti-step process involving hydrogenation and subsequent functionalizationHighHigh[9][10]
Microwave-Assisted This compound, Acylating AgentMicrowave irradiation, 90-120°C, 15-30 min (for 3-acyl derivatives)44-99%*N/A[11]
Fischer Indole Synthesis 4-Bromophenylhydrazine, Aldehyde/Ketone, Acid CatalystElevated temperatures, various acid catalysts (Brønsted or Lewis)VariableVariable[1][6]

Note: Yields reported are for the synthesis of 3-acyl-5-bromoindole derivatives from this compound, demonstrating the utility of microwave assistance in related reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sodium Indoline-2-Sulfonate

This multi-step protocol is a reliable method for selectively synthesizing this compound with high purity.[3][4]

Step 1: Preparation of Sodium Indoline-2-Sulfonate (Intermediate I)

  • Dissolve indole (e.g., 7.2 g) in ethanol (e.g., 80 mL) in a reaction flask.

  • Slowly add an aqueous solution of sodium bisulfite (e.g., 52 g of a 27% solution) dropwise to the indole solution over 1-2 hours.[4]

  • Stir the mixture at room temperature (25-30°C) for 15-20 hours.[4]

  • Collect the resulting solid precipitate by vacuum filtration, wash it with ether, and dry it to obtain Intermediate I.

Step 2: Acetylation of Intermediate I (to Intermediate II)

  • Suspend Intermediate I (e.g., 6 g) in acetic anhydride (B1165640) (e.g., 24 g).

  • Heat the suspension with stirring to 70-75°C and maintain for 2-3 hours.[4] If the mixture becomes too thick, additional acetic anhydride can be added.[3]

  • Cool the reaction mixture to room temperature.

  • Collect the white solid product (Intermediate II) by filtration, wash with acetic anhydride and then ether, and use it in the next step without extensive drying.

Step 3: Bromination and Hydrolysis to this compound

  • Dissolve Intermediate II (e.g., 4.8 g) in water (e.g., 44 g) in a flask and cool the solution to 0-5°C in an ice bath.

  • Add bromine (e.g., 5.9 g) dropwise, ensuring the temperature remains below 5°C.[3][4]

  • Stir the solution at 0-5°C for 1-3 hours, then allow it to warm to room temperature and stir for another 1-2 hours.[4]

  • Quench any excess bromine by adding a sodium bisulfite solution.

  • Add a 40-50% aqueous solution of sodium hydroxide (B78521) (NaOH) to the mixture and heat to reflux for 12-18 hours.[4]

  • Cool the reaction solution. A precipitate of crude this compound will form.

  • Collect the product by vacuum filtration, wash thoroughly with water, and air dry.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by steam distillation to obtain pure this compound.[3][7]

Synthesis Workflow via Sulfonate Protection

The following diagram outlines the key stages of the synthesis protocol described above.

G indole Indole int1 Intermediate I (Sodium Indoline-2-Sulfonate) indole->int1  + NaHSO₃  Ethanol / H₂O int2 Intermediate II (N-Acetyl Derivative) int1->int2  + Acetic Anhydride  Heat (70-90°C) bromo_int Brominated Intermediate int2->bromo_int  + Br₂  0-5°C product This compound bromo_int->product  + NaOH (aq)  Reflux

Caption: Reaction pathway for this compound synthesis via the sulfonate protection strategy.

Protocol 2: Fischer Indole Synthesis (General Procedure)

The Fischer indole synthesis is a classic method that can be adapted to produce this compound, typically starting from 4-bromophenylhydrazine.[1][6]

  • In a reaction vessel, combine 4-bromophenylhydrazine (1.0 eq) and a suitable ketone or aldehyde (1.0-1.2 eq).

  • Add an acid catalyst (e.g., p-toluenesulfonic acid, zinc chloride, or polyphosphoric acid).[6] The choice of catalyst is often substrate-dependent and may require screening.[2]

  • Add a suitable solvent (e.g., ethanol, toluene, or acetic acid), or run the reaction neat.[1]

  • Heat the mixture to the reflux temperature of the chosen solvent for several hours, or until TLC analysis indicates the consumption of the starting hydrazone.[1]

  • After cooling, quench the reaction (e.g., with water or a base wash).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired this compound derivative.[2]

References

Technical Support Center: Protecting Groups in 5-Bromoindole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of protecting groups in reactions involving 5-bromoindole.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the nitrogen of this compound in many reactions?

A1: The indole (B1671886) N-H proton is acidic and can be deprotonated under basic reaction conditions, which are common in many coupling reactions. The resulting indolide anion has increased electron density, which can negatively affect the electronic properties of the aromatic ring and the stability of the C-Br bond. This can lead to undesirable side reactions, most notably debromination, where the bromine atom at the 5-position is replaced by a hydrogen atom. N-protection prevents this deprotonation, leading to cleaner reactions and higher yields of the desired product.[1][2]

Q2: Which N-protecting group is the best choice for my this compound reaction?

A2: The optimal protecting group depends on the specific reaction conditions you plan to use and the desired deprotection strategy. Here are some common choices:

  • Boc (tert-Butoxycarbonyl): Widely used due to its ease of introduction and removal under acidic conditions. It is a good choice for reactions that are not performed under strong acid.[2]

  • Ts (Tosyl or p-toluenesulfonyl): This is an electron-withdrawing group that can offer greater stability to the indole ring. However, its removal often requires harsher conditions, such as strong bases or reducing agents.[2]

  • SEM (2-(Trimethylsilyl)ethoxy)methyl): Offers robust protection under a variety of conditions and is particularly useful when acidic or basic conditions for deprotection are not desirable. It is cleaved by fluoride (B91410) sources.[2]

A comparative summary is provided in the table below.

Q3: Can I perform reactions on this compound without a protecting group?

A3: While it is possible for certain reactions, it is generally not recommended, especially for palladium-catalyzed cross-coupling reactions. The unprotected N-H can interfere with the catalytic cycle and promote side reactions, leading to lower yields and complex product mixtures.[1][2] N-protection is a highly effective strategy to prevent these issues.[1]

Q4: I am still observing debromination even after N-protection. What could be the cause?

A4: Even with N-protection, debromination can sometimes occur. Here are a few potential reasons and solutions:

  • Reaction Conditions: Harsh reaction conditions, such as high temperatures or prolonged reaction times, can still lead to debromination. Try to optimize these parameters.

  • Ligand and Catalyst Choice: In cross-coupling reactions, the choice of palladium catalyst and ligand is critical. Some ligand systems are better at promoting the desired coupling over debromination. For example, Pd(dppf)Cl₂ has been shown to be effective in Suzuki reactions.[1]

  • Hydride Sources: The presence of hydride sources, which can come from impurities in solvents or reagents, can cause reductive debromination. Ensure you are using high-purity, anhydrous solvents and reagents.[1]

Troubleshooting Guides

Issue 1: Low Yield or Incomplete N-Protection Reaction
  • Possible Cause: Inefficient deprotonation of the indole nitrogen.

    • Solution: Ensure you are using a sufficiently strong base to deprotonate the this compound N-H. Sodium hydride (NaH) is a common and effective choice. The reaction should be performed under anhydrous conditions, as moisture will quench the base.

  • Possible Cause: Steric hindrance.

    • Solution: For bulky protecting groups, the reaction may be sluggish. Consider increasing the reaction temperature or extending the reaction time. Monitor the reaction progress by TLC.

  • Possible Cause: Poor solubility of this compound.

    • Solution: Use an appropriate anhydrous solvent in which this compound is soluble, such as DMF or THF.

Issue 2: Difficulty in Removing the N-Protecting Group

This is a common issue, and the solution depends on the protecting group used.

N-Boc Deprotection

  • Problem: Incomplete deprotection with standard acidic conditions (e.g., TFA in DCM).[3][4]

    • Possible Cause: The protected indole is particularly stable or sterically hindered.[3][5]

    • Solution:

      • Increase the concentration of the acid (e.g., use neat TFA).[4]

      • Increase the reaction temperature, but monitor for potential side reactions.[4]

      • Switch to a different acid, such as HCl in dioxane, which can be more effective for certain substrates.[3]

      • For very resistant cases, consider thermolytic deprotection by heating in a solvent like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP), potentially with microwave assistance.[3]

  • Problem: The product is unstable under strong acidic conditions, leading to side products.[3][4]

    • Possible Cause: The indole ring or other functional groups in your molecule are acid-sensitive.[3]

    • Solution: Switch to a milder, basic deprotection method. A catalytic amount of sodium methoxide (B1231860) (NaOMe) in dry methanol (B129727) at room temperature is highly selective for the N-Boc group on indoles.[3]

N-Tosyl Deprotection

  • Problem: Low yield and formation of by-products with strong base (e.g., KOH in refluxing ethanol).[1]

    • Possible Cause: The reaction conditions are too harsh, causing decomposition.[3]

    • Solution: Use a milder base. Cesium carbonate (Cs₂CO₃) in a mixture of THF and methanol at room temperature has been shown to be a very mild and effective method for N-detosylation of indoles.[1]

  • Problem: The deprotection is incomplete even after prolonged reaction time.[3]

    • Possible Cause: The substrate is sterically hindered or electronically deactivated.[3]

    • Solution: Increase the stoichiometry of the reagent. For the cesium carbonate method, using 3 equivalents can improve the reaction rate and yield.[1]

N-SEM Deprotection

  • Problem: Incomplete deprotection with TBAF at room temperature.[3]

    • Possible Cause: The reaction is sluggish under these conditions.

    • Solution:

      • Heat the reaction mixture to reflux in THF.[3]

      • Ensure the TBAF solution is anhydrous, as water can inhibit the reaction.[3]

  • Problem: Fluoride-based conditions are not compatible with other functional groups in the molecule.

    • Solution: Consider using Lewis acids for deprotection. Magnesium bromide (MgBr₂) in ether and nitromethane (B149229) can be a mild and selective method for removing the SEM group.[6]

Data Presentation

Table 1: Comparison of Common N-Protecting Groups for this compound

Protecting GroupCommon Protection ConditionsCommon Deprotection ConditionsAdvantagesDisadvantages
Boc (Boc)₂O, DMAP, THF or ACNTFA in DCM; or HCl in dioxaneEasy to introduce; Generally stableAcid labile, may not be suitable for reactions with acidic steps
Ts TsCl, NaH, DMFCs₂CO₃ in THF/MeOH; or Mg in MeOHElectron-withdrawing, stabilizes the indole ringRequires harsh conditions for removal (strong base or reduction)
SEM SEM-Cl, NaH, DMFTBAF in THF; or MgBr₂ in Et₂O/MeNO₂Stable to a wide range of conditions; Cleaved by fluorideCan be difficult to remove in some cases

Experimental Protocols

Protocol 1: N-Boc Protection of this compound
  • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF), add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (1.2 eq) to the mixture.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford N-Boc-5-bromoindole.

Protocol 2: N-Tosyl Protection of this compound
  • To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of p-toluenesulfonyl chloride (TsCl) (1.1 eq) in anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield N-tosyl-5-bromoindole.

Protocol 3: Deprotection of N-Boc-5-bromoindole using TFA
  • Dissolve N-Boc-5-bromoindole (1.0 eq) in dichloromethane (B109758) (DCM).

  • Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (10-20 eq).

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Dry the organic layer, concentrate, and purify if necessary to obtain this compound.

Protocol 4: Deprotection of N-Tosyl-5-bromoindole using Cesium Carbonate
  • Dissolve N-tosyl-5-bromoindole (1.0 eq) in a 2:1 mixture of THF and methanol.[1]

  • Add cesium carbonate (3.0 eq) to the solution.[1]

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC or HPLC, can take up to 18 hours).[1]

  • Evaporate the solvent under reduced pressure.[1]

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Visualizations

Protection_Deprotection_Workflow Start This compound Protection N-Protection (e.g., Boc, Ts, SEM) Start->Protection Protected Protected This compound Protection->Protected Reaction Desired Reaction (e.g., Suzuki Coupling) Protected->Reaction Product Protected Product Reaction->Product Deprotection Deprotection Product->Deprotection FinalProduct Final Product Deprotection->FinalProduct

Caption: General workflow for reactions involving N-protection of this compound.

Troubleshooting_Low_Yield decision decision solution solution Start Low Yield in Protection/Deprotection CheckPurity Check Purity of Starting Materials and Reagents Start->CheckPurity IsPure Are they pure and anhydrous? CheckPurity->IsPure Purify Purify/Dry Reagents & Solvents IsPure->Purify No CheckConditions Review Reaction Conditions IsPure->CheckConditions Yes Purify->Start IsTempCorrect Is Temperature Optimal? CheckConditions->IsTempCorrect AdjustTemp Adjust Temperature IsTempCorrect->AdjustTemp No IsTimeSufficient Is Reaction Time Sufficient? IsTempCorrect->IsTimeSufficient Yes AdjustTemp->Start ExtendTime Extend Reaction Time IsTimeSufficient->ExtendTime No CheckStoichiometry Check Reagent Stoichiometry IsTimeSufficient->CheckStoichiometry Yes ExtendTime->Start IsStoichiometryCorrect Is Stoichiometry Correct? CheckStoichiometry->IsStoichiometryCorrect AdjustStoichiometry Adjust Stoichiometry IsStoichiometryCorrect->AdjustStoichiometry No ConsiderAlternative Consider Alternative Protecting Group or Deprotection Method IsStoichiometryCorrect->ConsiderAlternative Yes AdjustStoichiometry->Start Suzuki_Coupling_Rationale unprotected Unprotected this compound (Acidic N-H) base Base (e.g., K2CO3) unprotected->base suzuki Suzuki Coupling (Pd Catalyst, Boronic Acid) unprotected->suzuki protected N-Protected this compound protected->suzuki deprotonation Deprotonation base->deprotonation side_reaction Side Reactions (e.g., Debromination) deprotonation->side_reaction suzuki->side_reaction desired_product Desired Coupled Product suzuki->desired_product

References

Technical Support Center: Monitoring 5-Bromoindole Reactions by TLC and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-bromoindole and related compounds. It offers detailed methodologies for reaction monitoring using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

This section addresses common issues encountered during the TLC and HPLC analysis of this compound reactions in a question-and-answer format.

Thin-Layer Chromatography (TLC) Troubleshooting

Question: Why are the spots on my TLC plate streaking or tailing?

Answer: Streaking is a common issue when working with indole (B1671886) derivatives. Several factors can cause this:

  • Sample Overload: Applying a too-concentrated sample to the TLC plate can lead to broad, elongated spots.

    • Solution: Dilute your sample before spotting it on the plate.

  • Interaction with Acidic Silica (B1680970): The indole nitrogen is basic and can interact strongly with the slightly acidic silica gel, causing tailing.

  • Acidic Functional Groups: If your this compound derivative contains an acidic group (e.g., a carboxylic acid), it can also interact strongly with the silica.

    • Solution: Add a small amount of a weak acid, like 0.1-2.0% acetic acid or formic acid, to the eluent to suppress deprotonation and reduce tailing.[1][2]

  • Compound Instability: The compound may be degrading on the silica gel.

    • Solution: Run a 2D TLC to check for stability. If the compound is unstable, consider using a different stationary phase like alumina (B75360) or deactivating the silica gel with triethylamine before use.[1]

Question: My spots are not moving from the baseline (Rf = 0) or are running with the solvent front (Rf = 1). What should I do?

Answer: This indicates that the polarity of your mobile phase is not suitable for your compound.

  • Spots at the Baseline (Rf ≈ 0): The eluent is not polar enough to move the compound up the plate.

    • Solution: Increase the polarity of the mobile phase. For a common system like hexane (B92381)/ethyl acetate (B1210297), this means increasing the proportion of ethyl acetate.[2]

  • Spots at the Solvent Front (Rf ≈ 1): The eluent is too polar, and the compound is not retained by the stationary phase.

    • Solution: Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).[2]

Question: The separation between my starting material and product is poor. How can I improve it?

Answer: Poor resolution can be addressed by modifying the mobile phase.

  • Optimize Solvent System: Try different solvent combinations to find one with better selectivity for your compounds. For example, if hexane/ethyl acetate is not working, you could try a system with dichloromethane (B109758) or toluene.[1]

  • Adjust Polarity: Fine-tune the ratio of your solvents. Small changes in the solvent ratio can have a significant impact on separation.

  • Use a Cospot: Always run a "cospot" (a lane where both the starting material and the reaction mixture are spotted on top of each other) to confirm if the spots are truly separating.

Question: My this compound derivative is not UV-active. How can I visualize it on the TLC plate?

Answer: While most indole derivatives are UV-active, if you cannot visualize your compound under a UV lamp, you can use a chemical stain.

  • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will stain most organic compounds, including indoles, a temporary yellow-brown color.[1]

  • Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles and will produce blue or purple spots.[1]

  • Potassium Permanganate (KMnO₄): This is a general stain that reacts with compounds that can be oxidized, appearing as yellow-brown spots on a purple background.[1]

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Question: Why am I seeing peak tailing for my this compound compounds?

Answer: Similar to TLC, peak tailing in HPLC is often due to secondary interactions with the stationary phase.

  • Residual Silanols: On silica-based columns (like C18), residual silanol (B1196071) groups can interact with the basic indole nitrogen.

    • Solution: Add an acidic modifier to the mobile phase, such as 0.1% formic acid, trifluoroacetic acid (TFA), or phosphoric acid. This protonates the silanols and reduces unwanted interactions.[3] Increasing the buffer concentration (e.g., to 20-50 mM) can also help.[4]

  • Column Overload: Injecting too much sample can lead to asymmetrical peaks.

    • Solution: Dilute your sample or inject a smaller volume.[4]

Question: My retention times are drifting between injections. What is the cause?

Answer: Fluctuating retention times can compromise the reliability of your analysis.

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Ensure the column is flushed with the initial mobile phase for a sufficient time until a stable baseline is achieved.[5]

  • Mobile Phase Composition: Inaccurate preparation of the mobile phase can lead to drift.

    • Solution: Prepare fresh mobile phase and ensure all components are miscible and thoroughly degassed.[5]

  • Temperature Fluctuations: Changes in the column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.[5]

Question: I am not getting good separation between my reactant and product peaks. How can I improve resolution?

Answer: Optimizing the mobile phase is key to improving HPLC separation.

  • Adjust Solvent Strength: For reverse-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile) will increase retention and can improve the separation of early-eluting peaks.[4]

  • Change Organic Modifier: Switching from acetonitrile (B52724) to methanol, or vice versa, can alter the selectivity of the separation.

  • Modify the Gradient: If you are using a gradient, making it shallower (a slower increase in the organic solvent percentage over time) will increase the run time but can significantly improve resolution.[4]

  • Change Stationary Phase: If mobile phase optimization is not sufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to achieve different selectivity.[4]

Question: I am observing ghost peaks in my chromatogram. Where are they coming from?

Answer: Ghost peaks are peaks that appear in the chromatogram even when no sample is injected.

  • Contaminated Mobile Phase: Impurities in the solvents used for the mobile phase can accumulate on the column and elute as ghost peaks, especially during a gradient run.

    • Solution: Use high-purity, HPLC-grade solvents.

  • Carryover from Previous Injections: If a previous sample was highly concentrated, remnants may be eluted in subsequent runs.

    • Solution: Run a blank gradient (injecting only the mobile phase) to wash the column.

Frequently Asked Questions (FAQs)

TLC

  • What is a good starting solvent system for TLC of this compound reactions? A mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is a common and effective starting point. A good target is to find a ratio that gives your starting material an Rf value of approximately 0.2-0.4.

  • How do I prepare a sample from my reaction mixture for TLC? Withdraw a small aliquot (a few microliters) from the reaction mixture using a capillary tube. Dissolve this aliquot in a small amount of a suitable solvent (like ethyl acetate or dichloromethane) in a small vial before spotting it on the TLC plate.

  • What is a "cospot" and why is it important? A cospot is a single spot on the TLC plate where both the starting material and the reaction mixture are applied. It is crucial for confirming whether a spot in the reaction mixture lane is unreacted starting material or a new product, especially when the Rf values are very similar.

HPLC

  • What is a typical HPLC setup for analyzing this compound reactions? Reverse-phase HPLC is commonly used. A C18 column is a good initial choice. The mobile phase typically consists of water (A) and acetonitrile or methanol (B), both containing a small amount (e.g., 0.1%) of an acid like formic acid or TFA. A gradient elution from a low to a high percentage of the organic solvent is often employed.

  • How should I prepare my reaction sample for HPLC injection? Take a small aliquot of the reaction mixture and quench it if necessary. Dilute the aliquot with the initial mobile phase solvent. It is critical to filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to prevent particulates from clogging the HPLC system.

  • What UV wavelength should I use for detection? Indole derivatives have strong UV absorbance due to their aromatic structure. A wavelength of 254 nm is a good starting point for detection.[1] A photodiode array (PDA) detector can be used to monitor a range of wavelengths and determine the optimal wavelength for all components.

Data Presentation

Table 1: Illustrative TLC Rf Values for this compound Reactions

The following table provides example Rf values for this compound and its derivatives in common TLC solvent systems. Actual Rf values may vary depending on the specific TLC plates, chamber saturation, and temperature.

CompoundSolvent System (v/v)Approximate Rf Value
This compound4:1 Hexane:Ethyl Acetate0.45
9:1 Dichloromethane:Methanol0.60
7:3 Toluene:Acetone0.50
N-Benzyl-5-bromoindole4:1 Hexane:Ethyl Acetate0.65
9:1 Dichloromethane:Methanol0.75
7:3 Toluene:Acetone0.60
N-Boc-5-bromoindole9:1 Hexane:Ethyl Acetate0.50
9.5:0.5 Dichloromethane:Methanol0.70
8:2 Toluene:Acetone0.65
5-Phenylindole4:1 Hexane:Ethyl Acetate0.55
9:1 Dichloromethane:Methanol0.68
7:3 Toluene:Acetone0.58
Table 2: Illustrative HPLC Retention Times for this compound Reactions

This table shows how retention times of compounds in a hypothetical Suzuki coupling reaction might change with different gradients. Conditions: C18 column (4.6 x 150 mm, 5 µm), 1.0 mL/min flow rate, detection at 254 nm. Mobile Phase A: Water + 0.1% Formic Acid, Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

CompoundGradient 1 (5-95% B in 10 min)Gradient 2 (30-70% B in 10 min)
Phenylboronic Acid2.5 min1.8 min
This compound7.8 min5.5 min
5-Phenylindole8.5 min6.2 min

Experimental Protocols

Protocol 1: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and sodium hydride.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Alkylation: Add the alkyl halide (e.g., benzyl (B1604629) bromide, 1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Protocol 2: Boc Protection of this compound

This protocol outlines the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group.

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) in a round-bottom flask under an inert atmosphere.

  • Base Addition: Add 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq) to the solution.

  • Reagent Addition: Add di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.2 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Protocol 3: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Preparation: To a reaction vial, add this compound (1.0 eq), the arylboronic acid (e.g., phenylboronic acid, 1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and a ligand (e.g., SPhos, 10 mol%) in a solvent mixture of water and acetonitrile (e.g., 1:4 v/v).

  • Reaction Setup: Add the catalyst solution to the reaction vial containing the solids. Seal the vial and stir the mixture at 37 °C for 18 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC-MS until the this compound is consumed.

  • Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution and purify the crude product by silica gel column chromatography.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Reactants, Solvent, and Base start->reagents catalyst Prepare and Add Catalyst Solution (for Suzuki) reagents->catalyst react Stir at Specified Temperature reagents->react catalyst->react monitor Monitor by TLC/HPLC react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Complete extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify end Isolated Product purify->end

Caption: A generalized experimental workflow for this compound reactions.

tlc_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions problem TLC Issue (e.g., Streaking, Poor Separation) cause1 Incorrect Solvent Polarity problem->cause1 cause2 Sample Overload problem->cause2 cause3 Analyte-Silica Interaction (Acid/Base) problem->cause3 cause4 Compound Degradation problem->cause4 solution1 Adjust Solvent Ratio or Change Solvents cause1->solution1 solution2 Dilute Sample cause2->solution2 solution3 Add Modifier to Eluent (e.g., NEt3, AcOH) cause3->solution3 solution4 Use Different Stationary Phase (e.g., Alumina) cause4->solution4 hplc_troubleshooting cluster_causes_hplc Potential Causes cluster_solutions_hplc Solutions problem HPLC Issue (e.g., Peak Tailing, Drifting RT) cause_hplc1 Secondary Silanol Interactions problem->cause_hplc1 cause_hplc2 Poor Column Equilibration problem->cause_hplc2 cause_hplc3 Mobile Phase Inconsistency problem->cause_hplc3 cause_hplc4 Temperature Fluctuations problem->cause_hplc4 solution_hplc1 Add Acidic Modifier (e.g., 0.1% Formic Acid) cause_hplc1->solution_hplc1 solution_hplc2 Increase Equilibration Time cause_hplc2->solution_hplc2 solution_hplc3 Prepare Fresh, Degassed Mobile Phase cause_hplc3->solution_hplc3 solution_hplc4 Use a Column Oven cause_hplc4->solution_hplc4

References

Technical Support Center: Scale-Up of 5-Bromoindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 5-Bromoindole. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with scaling up this important chemical process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your scale-up endeavors.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis, presented in a question-and-answer format.

Q1: My yield of 2-sodium sulfonate-indole (Intermediate I) is significantly lower on a larger scale. What are the potential causes and solutions?

A1: Low yields of Intermediate I during scale-up can often be attributed to inefficient mixing and mass transfer.

  • Problem: Inadequate mixing of the heterogeneous reaction mixture (indole in an organic solvent and aqueous sodium bisulfite). This can lead to localized areas of low reactant concentration, resulting in an incomplete reaction.

  • Solution:

    • Improve Agitation: Switch from a magnetic stir bar, which is often insufficient for larger volumes and viscous slurries, to an overhead mechanical stirrer. Ensure the impeller design is appropriate for solid-liquid mixtures to maintain homogeneity.[1]

    • Optimize Addition Rate: The dropwise addition of the sodium bisulfite solution should be controlled. A slow and steady addition allows for better dispersion and reaction. For larger scales, consider a calibrated pump for consistent addition.[2]

    • Monitor Temperature: While the reaction is typically run at room temperature, poor mixing can lead to localized temperature increases which may affect the stability of the product. Ensure adequate temperature monitoring and control.

Q2: During the synthesis of 2-sodium sulfonate-1-acetyl-indole (Intermediate II), the reaction mixture becomes a thick, unmanageable slurry. How can I handle this?

A2: The formation of a thick slurry is a common challenge when scaling up this acetylation step.

  • Problem: The product, Intermediate II, can precipitate out of the reaction mixture, leading to poor heat transfer and mixing.

  • Solution:

    • Solvent Addition: As observed in lab-scale procedures, the addition of more solvent (e.g., acetic anhydride (B1165640) or an ester/benzene (B151609) organic solvent) can help to break up the slurry and improve stirrability.[2][3]

    • Temperature Control: Carefully monitor the internal reaction temperature. The reaction is typically heated, and maintaining a consistent temperature is crucial for both reaction rate and solubility of the intermediate.[2]

    • Reactor Design: For pilot-scale production, a reactor with a powerful overhead stirrer and a bottom-outlet valve is recommended for easier handling and transfer of the slurry.

Q3: The bromination step to form this compound is highly exothermic and difficult to control at a larger scale. What safety precautions and control measures should I implement?

A3: The bromination of indoles is an exothermic reaction, and managing the heat generated is critical for safety and to prevent side reactions.[4][5]

  • Problem: A runaway reaction can occur if the heat generated from the bromination exceeds the cooling capacity of the reactor, leading to a rapid increase in temperature and pressure. This can result in the formation of impurities and pose a significant safety hazard.

  • Solution:

    • Controlled Bromine Addition: Add the bromine dropwise at a slow, controlled rate. Use a dosing pump for precise control on a larger scale.

    • Efficient Cooling: Ensure the reactor has an efficient cooling system, such as a jacketed vessel with a circulating coolant. The reaction is typically carried out at low temperatures (0-5 °C) to manage the exotherm.[2][3]

    • Dilution: Increasing the amount of solvent (water in this case) can help to dissipate the heat generated during the reaction.[4]

    • Internal Temperature Monitoring: Always monitor the internal temperature of the reaction mixture, not just the temperature of the cooling bath. A rapid increase in the internal temperature is an early warning sign of a potential runaway reaction.

    • Quenching Agent: Have a quenching agent, such as a sodium bisulfite or sodium thiosulfate (B1220275) solution, readily available to neutralize any excess bromine in case of an emergency.[3][4]

Q4: I am observing the formation of isomeric impurities (e.g., 7-bromoindole) during the bromination step. How can I improve the regioselectivity for the 5-position?

A4: The formation of bromo isomers is a known issue in indole (B1671886) chemistry. The synthetic route involving the protection of the C2 position with a sulfonate group is designed to direct bromination to the C5 position. However, deviations in the procedure can lead to the formation of other isomers.[1]

  • Problem: The presence of unprotected indole or side reactions can lead to bromination at other positions on the indole ring.

  • Solution:

    • Ensure Complete Formation of Intermediates: Verify the complete conversion of indole to Intermediate I and then to Intermediate II before proceeding with the bromination step. Incomplete reactions in the preceding steps are a common source of impurities.

    • Temperature Control: Maintain the recommended low temperature during bromine addition. Higher temperatures can sometimes lead to a decrease in regioselectivity.

    • pH Control: Ensure the reaction conditions are as specified in the protocol. Changes in pH can influence the reactivity of the indole ring.

Q5: The final this compound product has a low purity after isolation. What purification strategies are effective at a larger scale?

A5: Purification at a larger scale requires different techniques compared to lab-scale chromatography.

  • Problem: Co-precipitation of impurities and inefficient removal of colored byproducts.

  • Solution:

    • Recrystallization: This is the most common and effective method for purifying this compound at scale. Experiment with different solvent systems to find the optimal conditions for high recovery and purity. A common method involves recrystallization from ethanol (B145695) and water.[3]

    • Washing: Thoroughly wash the filtered product with appropriate solvents to remove residual impurities.

    • Activated Carbon Treatment: If the product is colored, a treatment with activated carbon during the recrystallization process can help to remove colored impurities.

Frequently Asked Questions (FAQs)

Q: What is a typical overall yield for the multi-step synthesis of this compound at a lab scale?

A: Based on reported procedures, an overall yield of around 61% can be expected for the three-step synthesis starting from indole.[3]

Q: What are the key safety considerations when handling bromine at a large scale?

A: Bromine is a highly corrosive and toxic substance. When handling large quantities, it is crucial to:

  • Work in a well-ventilated area, preferably a dedicated fume hood or a closed system.

  • Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, a face shield, and a respirator.

  • Have an emergency plan in place, including access to a safety shower, eyewash station, and a bromine spill kit.

  • Ensure that all equipment is compatible with bromine to prevent corrosion and leaks.

Q: Can the mother liquor from the different steps be recycled to improve process efficiency?

A: Some patents suggest that the mother liquor from certain steps, for example, containing organic solvents like ethanol and ethyl acetate, can be recycled to reduce production costs and environmental impact.[2] However, it is important to analyze the composition of the mother liquor to ensure that the accumulation of impurities does not affect the quality of the final product in subsequent batches.

Q: What analytical techniques are recommended for monitoring the progress of the reactions and the purity of the intermediates and final product?

A:

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reactions and checking for the presence of starting materials and major byproducts.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the purity of the intermediates and the final this compound product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy and Infrared (IR) Spectroscopy: To confirm the identity and structure of the synthesized compounds.[3]

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound based on a common multi-step procedure.

Step 1: Synthesis of 2-Sodium Sulfonate-Indole (Intermediate I)
  • Dissolve indole in an alcoholic organic solvent (e.g., ethanol, isopropanol).[2]

  • Slowly add an aqueous solution of sodium bisulfite or potassium bisulfite to the indole solution with stirring. The addition is typically done dropwise over 1-2 hours.[2]

  • Allow the mixture to react at room temperature (20-30°C) for 15-20 hours.[2]

  • Filter the resulting solid, wash it with a suitable solvent (e.g., ether), and dry to obtain Intermediate I.[3]

Step 2: Synthesis of 2-Sodium Sulfonate-1-Acetyl-Indole (Intermediate II)
  • Suspend Intermediate I in acetic anhydride.[3]

  • Heat the suspension to 68-75°C and stir for 2-3 hours.[2]

  • Add an ester or benzene organic solvent (e.g., ethyl acetate) and continue to react for another 0.5-1 hour.[2]

  • Cool the reaction mixture to room temperature, filter the solid, wash with acetic anhydride, and then a volatile solvent like ether. The crude, damp solid can often be used directly in the next step.[3]

Step 3: Synthesis of this compound
  • Dissolve Intermediate II in water and cool the solution to 0-5°C.[2][3]

  • Slowly add liquid bromine dropwise to the solution while maintaining the temperature below 5°C. The addition should be completed over 0.5-1 hour.[2]

  • After the addition is complete, continue stirring at 0-5°C for 1-3 hours, then allow the reaction to warm to room temperature and stir for another 1-2 hours.[2]

  • Add an aqueous solution of sodium bisulfite or potassium bisulfite to quench the excess bromine.[2][3]

  • Add an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide and reflux the mixture for 12-18 hours to hydrolyze the acetyl and sulfonate groups.[2]

  • Cool the reaction solution to allow the product to crystallize.[2]

  • Filter the solid, wash thoroughly with water, and dry to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[3]

Quantitative Data

The following table summarizes representative quantitative data from a lab-scale synthesis of this compound. Note that yields and purities can vary depending on the specific reaction conditions and scale.

StepStarting MaterialKey ReagentsProductYieldPurityReference
1Indole (50g)Sodium bisulfite (100g) in water, EthanolSodium Indoline-2-Sulfonate97%-[3]
2Sodium Indoline-2-Sulfonate (30g)Acetic anhydrideSodium 1-Acetyl Indoline-2-Sulfonate--[3]
3Sodium 1-Acetyl Indoline-2-SulfonateBromine (40g)This compound61% (overall)-[3]
3 (alternative)Intermediate II (4.8g)Bromine (7.7g)This compound-99.2%[2]

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_0 Step 1: Sulfonation cluster_1 Step 2: Acetylation cluster_2 Step 3: Bromination & Hydrolysis Indole Indole Intermediate1 Intermediate I (2-Sodium Sulfonate-Indole) Indole->Intermediate1 Reaction Reagent1 Sodium Bisulfite Ethanol/Water Reagent1->Intermediate1 Reagent2 Acetic Anhydride Intermediate2 Intermediate II (2-Sodium Sulfonate-1-Acetyl-Indole) Reagent2->Intermediate2 Intermediate1_ref->Intermediate2 Reaction Reagent3 Bromine NaOH/Water Product This compound Reagent3->Product Intermediate2_ref->Product Reaction

Caption: A three-step workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield in Bromination

G Start Low Yield of this compound Check1 Incomplete Bromination? Start->Check1 Solution1a Increase reaction time or temperature (with caution) Check1->Solution1a Yes Check2 Side Reaction Formation? Check1->Check2 No Solution1a->Check2 Solution1b Check bromine quality and stoichiometry Solution1b->Check2 Solution2a Lower reaction temperature Check2->Solution2a Yes Check3 Product Loss During Workup/Purification? Check2->Check3 No Solution2a->Check3 Solution2b Control rate of bromine addition Solution2b->Check3 Solution3a Optimize recrystallization solvent system Check3->Solution3a Yes End Yield Improved Check3->End No Solution3a->End Solution3b Ensure complete precipitation before filtration Solution3b->End

References

Technical Support Center: Palladium Catalyst Removal in 5-Bromoindole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for palladium catalyst removal. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the purification of products from palladium-catalyzed reactions involving 5-Bromoindole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from this compound reactions?

A1: The most prevalent methods for removing residual palladium include:

  • Adsorption: Utilizing materials like scavenger resins (e.g., thiol-based, amine-based) or activated carbon that bind to the palladium.[1]

  • Chromatography: Separating the desired this compound product from the palladium catalyst using techniques like column chromatography.

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove solid-supported or precipitated palladium.[2]

  • Crystallization: Purifying the final product through crystallization, which can leave the palladium impurities in the mother liquor.[3]

  • Extraction: Using a liquid-liquid extraction to partition the palladium into a separate phase.

Q2: How do I choose the best palladium removal method for my specific this compound reaction?

A2: The choice of method depends on several factors, including:

  • The nature of your this compound product: Consider its solubility and stability.

  • The solvent system: Some methods are more effective in specific solvents.

  • The form of the residual palladium: For example, Pd(0) vs. Pd(II), homogeneous vs. heterogeneous.

  • The required final palladium concentration: Pharmaceutical applications often have very strict limits (e.g., <10 ppm).[1]

Below is a decision-making workflow to help guide your selection.

start Start: Crude this compound Product with Pd Contamination check_pd_form Is the Palladium Heterogeneous (e.g., Pd/C)? start->check_pd_form filtration Simple Filtration (e.g., through Celite) check_pd_form->filtration Yes check_soluble Is the Product Soluble and Stable to Chromatography? check_pd_form->check_soluble No (Homogeneous) check_purity Analyze Residual Pd (e.g., ICP-MS) filtration->check_purity column_chrom Column Chromatography check_soluble->column_chrom Yes scavenger Use Scavenger Resin (e.g., Thiol-based) check_soluble->scavenger No activated_carbon Activated Carbon Treatment check_soluble->activated_carbon Alternative crystallization Crystallization check_soluble->crystallization If product is crystalline column_chrom->check_purity scavenger->check_purity check_product_loss Is Product Loss a Concern with Activated Carbon? activated_carbon->check_product_loss crystallization->check_purity end Purified this compound Product check_purity->end check_product_loss->scavenger Yes check_product_loss->activated_carbon No

Caption: Decision workflow for selecting a palladium removal method.

Q3: What are scavenger resins and how do they work for palladium removal?

A3: Scavenger resins are solid supports, typically silica (B1680970) or polystyrene-based, functionalized with ligands that have a high affinity for palladium, such as thiols, amines, or thiourea.[1] When the reaction mixture containing the this compound product is stirred with or passed over the resin, the palladium is selectively bound (chelated) to these functional groups. The solid resin can then be easily removed by filtration, leaving a purified product solution.[1]

Q4: Can I use activated carbon to remove palladium from my this compound reaction?

A4: Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium.[1] Its high surface area allows it to adsorb palladium species. However, a potential drawback is that it can sometimes lead to the loss of your desired this compound product due to non-specific adsorption.[1]

Q5: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

A5: Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in pharmaceutical products. For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day , which generally translates to a concentration limit of 10 ppm in the final API.[1][3]

Troubleshooting Guides

This section addresses common issues encountered during the removal of palladium catalyst from this compound reactions.

Issue 1: Incomplete Removal of Palladium

  • Symptom: The final this compound product shows residual palladium content above the acceptable limit (e.g., >10 ppm) in elemental analysis (e.g., ICP-MS).

  • Possible Cause 1: Inefficient Scavenger Performance.

    • Solution:

      • Increase Equivalents: Add a higher weight percentage or more molar equivalents of the scavenger resin relative to the initial palladium loading. A typical starting point is 4-8 molar equivalents.[4][5]

      • Optimize Reaction Time and Temperature: Extend the stirring time with the scavenger (e.g., 2-24 hours) and/or slightly increase the temperature (e.g., 40-60 °C) to improve kinetics.[4][6]

      • Select a More Effective Scavenger: Not all scavengers are equally effective for all forms of palladium. For palladium, thiol-based scavengers (e.g., SiliaMetS Thiol, QuadraSil MP) are often highly effective.[7]

  • Possible Cause 2: Strong Chelation of Palladium to the Indole (B1671886) Moiety. The nitrogen atom in the indole ring can act as a ligand, binding tightly to the palladium and making it difficult to remove.

    • Solution:

      • Use a Stronger Scavenger: Employ a scavenger with a higher affinity for palladium, such as those with multiple thiol groups or different functionalities like dimercaptotriazine (DMT).

      • Pre-treatment: In some cases, adjusting the pH of the solution may help to disrupt the palladium-indole complex before adding the scavenger.[1]

Issue 2: Significant Product Loss During Purification

  • Symptom: Low yield of the final this compound product after the palladium removal step.

  • Possible Cause: Non-specific Adsorption of the Product onto the Scavenger or Activated Carbon.

    • Solution:

      • Reduce the Amount of Adsorbent: Use the minimum amount of activated carbon or scavenger resin required for effective palladium removal.[1]

      • Screen Different Scavengers: Some scavengers may have lower non-specific binding to your product. It is advisable to screen a small panel of scavengers.

      • Change the Solvent: The solvent can influence the interaction between your product and the adsorbent. Experiment with different solvents to find one that minimizes product loss while maintaining good scavenging efficiency.

      • Thorough Washing: After filtration, ensure to wash the scavenger or activated carbon thoroughly with fresh solvent to recover as much of the adsorbed product as possible.[6]

      • Consider Alternative Methods: If product loss remains high, explore other purification techniques like crystallization or chromatography.[1]

start Start: Troubleshooting Palladium Removal issue Identify the Primary Issue start->issue incomplete_removal Incomplete Palladium Removal issue->incomplete_removal High Residual Pd product_loss Significant Product Loss issue->product_loss Low Yield increase_scavenger Increase Scavenger Equivalents, Time, or Temperature incomplete_removal->increase_scavenger change_scavenger Switch to a More Effective Scavenger incomplete_removal->change_scavenger pretreatment Consider a Pre-treatment Step (e.g., pH adjustment) incomplete_removal->pretreatment reduce_adsorbent Reduce Amount of Adsorbent product_loss->reduce_adsorbent screen_scavengers Screen Different Scavengers/Solvents product_loss->screen_scavengers alt_methods Explore Alternative Methods (Crystallization, Chromatography) product_loss->alt_methods end Optimized Palladium Removal Achieved increase_scavenger->end change_scavenger->end pretreatment->end reduce_adsorbent->end screen_scavengers->end alt_methods->end

Caption: Troubleshooting workflow for common palladium removal issues.

Data Presentation

Table 1: Comparison of Palladium Scavenger Efficiency

Scavenger TypeFunctional GroupInitial Pd (ppm)Final Pd (ppm)% RemovalReference
Silica-Based
SiliaMetS ThiolThiol13002>99.8%
QuadraSil MPMercaptopropyl1000<50>95%[7]
Biotage MP-TMTTri-isocyanurate852<5>99.4%[8]
Polymer-Based
Quadrapure TUThiourea2400>16<99.3%
Activated Carbon
Darco KB-B-300<1>99.6%[9]
Not Specified-500~6587%[10]

Table 2: Palladium Levels After Different Purification Steps for a Suzuki-Miyaura reaction of this compound

Purification StepAverage Residual Pd (ppm)Range of Residual Pd (ppm)Reference
Crude (Aqueous Workup Only)>1000<100 - >5000[11][12]
After Column Chromatography<100100[11][12]
After Scavenging Resin<50[11][12]

LOD: Limit of Detection

Experimental Protocols

Protocol 1: Palladium Removal using a Thiol-Based Silica Scavenger (e.g., SiliaMetS Thiol)

  • Quantify Initial Palladium: If possible, determine the concentration of residual palladium in the crude this compound product solution using a technique like ICP-MS.[4] If this is not feasible, estimate the amount of palladium based on the initial catalyst loading.

  • Calculate Scavenger Amount: Calculate the required amount of the thiol-based scavenger. A typical starting point is 4-8 molar equivalents of the scavenger relative to the amount of palladium.[4][5]

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, Toluene).

  • Scavenging: Add the calculated amount of the scavenger to the solution. Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-24 hours.[6] The optimal time and temperature may need to be determined experimentally.

  • Filtration: Filter the mixture through a pad of celite or a suitable filter to remove the solid-supported scavenger.[6]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[6]

  • Concentration and Analysis: Combine the filtrate and the washings, and remove the solvent under reduced pressure. Analyze the palladium content of the purified product to confirm its removal.

Protocol 2: Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude this compound product in an appropriate solvent.

  • Carbon Addition: Add activated carbon to the solution. A typical starting point is 5-10 wt% relative to the crude product.[1]

  • Stirring: Stir the suspension at room temperature for 1-12 hours. The optimal time may need to be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is sufficiently thick to prevent fine carbon particles from passing through.[1]

  • Washing: Thoroughly wash the carbon cake with fresh solvent to recover as much of the product as possible.

  • Concentration and Analysis: Combine the filtrate and washings, and remove the solvent under reduced pressure. Analyze the purified product for residual palladium and product recovery.

Protocol 3: Quantification of Residual Palladium by ICP-MS (General Workflow)

  • Sample Preparation: Accurately weigh a sample of the purified this compound product. Digest the sample using a suitable method, such as microwave digestion with a mixture of concentrated acids (e.g., nitric acid and hydrochloric acid), to bring the palladium into solution.

  • Standard Preparation: Prepare a series of calibration standards of known palladium concentrations using a certified palladium standard solution.

  • Instrumental Analysis: Analyze the prepared sample and calibration standards using an Inductively Coupled Plasma Mass Spectrometer (ICP-MS). The instrument measures the intensity of a specific palladium isotope.

  • Quantification: Generate a calibration curve by plotting the intensity of the palladium signal versus the concentration of the standards. Use the calibration curve to determine the concentration of palladium in the sample solution.

  • Calculation: Calculate the final concentration of palladium in the original this compound product, taking into account the initial sample weight and any dilutions made during sample preparation.

start Start: Purified this compound Sample sample_prep Sample Preparation: Weighing and Acid Digestion start->sample_prep icpms_analysis ICP-MS Analysis: Measure Pd Isotope Intensity sample_prep->icpms_analysis standard_prep Prepare Calibration Standards standard_prep->icpms_analysis calibration Generate Calibration Curve icpms_analysis->calibration quantification Determine Pd Concentration in Sample Solution calibration->quantification calculation Calculate Final Pd Concentration in Original Sample (ppm) quantification->calculation end Reported Residual Palladium Level calculation->end

Caption: General workflow for quantifying residual palladium using ICP-MS.

References

Technical Support Center: Managing Impurities in Commercial 5-Bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing impurities in commercial 5-bromoindole. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound and where do they come from?

A1: Commercial this compound can contain several process-related impurities. The most common ones arise from the synthesis process, which typically involves the bromination of indole (B1671886).[1][2] Potential impurities include:

  • Indole (Unreacted Starting Material): Incomplete bromination can leave residual indole.

  • Dibromoindoles (e.g., 4,5-dibromoindole, 5,6-dibromoindole): Over-bromination can lead to the formation of various dibrominated isomers.

  • Other Bromoindole Isomers (e.g., 4-bromoindole, 6-bromoindole, 7-bromoindole): While bromination of indole is generally regioselective for the 5-position, other isomers can form in small quantities depending on the reaction conditions.

  • Oxidized Species: Exposure to air and light can lead to the formation of colored, oxidized byproducts.[1]

Q2: What is a typical purity level for commercial this compound?

A2: Commercial this compound is generally available in purities ranging from 97% to over 99%.[1][3][4] High-purity grades, often ≥99.5%, are also available for applications sensitive to minor impurities.[5]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound is most commonly assessed using High-Performance Liquid Chromatography (HPLC) with UV detection.[3][6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is also a powerful tool for identifying and quantifying impurities.[7][8]

Troubleshooting Guides

Issue 1: Unexpected Side Products or Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Q: I am performing a Suzuki coupling reaction with this compound and observing a significant amount of indole as a byproduct, leading to low yields of my desired coupled product. What is causing this?

A: The formation of indole as a byproduct is a common issue known as debromination.[9] This side reaction is often promoted by the reaction conditions.

Troubleshooting Steps:

  • Protect the Indole Nitrogen: The acidic N-H proton of the indole can interfere with the catalytic cycle. Protecting the nitrogen with a group like tert-Butoxycarbonyl (Boc) is the most effective way to prevent debromination.[9]

  • Optimize Reaction Conditions:

    • Catalyst and Ligand: Systematically screen different palladium catalysts and ligands.[9] For instance, Pd(dppf)Cl₂ is often a reliable choice for heteroaromatic systems.[10]

    • Base and Solvent: The choice of base and solvent is critical. Ensure you are using high-purity, anhydrous solvents.[9]

    • Temperature: Avoid excessively high temperatures which can promote catalyst degradation and side reactions.[11]

  • Purify Reagents: Ensure all starting materials, including the this compound, coupling partner, solvents, and reagents, are free from impurities that could act as hydride sources or otherwise interfere with the reaction.[9]

Diagram: Troubleshooting Low Yield in Suzuki Coupling

G Troubleshooting Low Yield in Suzuki Coupling start Low Yield or No Product check_reagents Verify Reagent Quality (Purity, Anhydrous) start->check_reagents check_catalyst Assess Catalyst Activity (Pre-catalyst, Ligand) start->check_catalyst check_conditions Review Reaction Conditions (Temp, Atmosphere) start->check_conditions deactivated Catalyst Deactivation? check_catalyst->deactivated side_reaction Side Reaction? (e.g., Debromination) check_conditions->side_reaction optimize Systematically Optimize (Catalyst, Ligand, Base, Solvent) deactivated->optimize side_reaction->optimize purify Purify Starting Materials side_reaction->purify success Improved Yield optimize->success purify->success

Caption: A logical workflow for troubleshooting a failed Suzuki coupling experiment.[11]

Issue 2: Discolored Starting Material and Impure Product

Q: My commercial this compound is off-white to yellowish, and after my reaction, the crude product is highly colored and difficult to purify. What can I do?

A: The discoloration of this compound can be due to the presence of oxidized impurities or residual colored byproducts from its synthesis.[1][12] These impurities can carry through the reaction and complicate purification. It is often beneficial to purify the commercial this compound before use.

Troubleshooting and Purification Workflow:

Diagram: Impurity Identification and Removal Workflow

G Impurity Identification and Removal Workflow start Impure Commercial This compound analyze Analyze Purity (HPLC, TLC, NMR) start->analyze decision Purification Required? analyze->decision recrystallize Recrystallization decision->recrystallize Minor Impurities chromatography Column Chromatography decision->chromatography Significant Impurities no_purification Use as is decision->no_purification Purity Acceptable reanalyze Re-analyze Purity recrystallize->reanalyze chromatography->reanalyze proceed Proceed with Reaction reanalyze->proceed

References

Validation & Comparative

Reactivity Face-Off: 5-Bromoindole vs. 5-Chloroindole in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the indole (B1671886) scaffold remains a cornerstone for the development of novel therapeutics and functional materials. The strategic functionalization of this privileged heterocycle is paramount for fine-tuning its pharmacological and physicochemical properties. Among the most versatile handles for such modifications are halogen substituents, which serve as key precursors for a myriad of cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of two common halogenated indoles: 5-bromoindole and 5-chloroindole (B142107). Supported by established chemical principles and representative experimental data, this analysis aims to inform substrate selection and reaction optimization in drug discovery and development pipelines.

The fundamental difference in the chemical behavior of this compound and 5-chloroindole lies in the inherent properties of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, a critical step in the catalytic cycle is the oxidative addition of the aryl halide to the palladium(0) catalyst. The reactivity trend for aryl halides in this step is well-established and follows the order of decreasing carbon-halogen bond strength: C-I > C-Br > C-Cl > C-F.[1] This principle dictates that the weaker carbon-bromine bond in this compound will undergo oxidative addition more readily than the stronger carbon-chlorine bond in 5-chloroindole. Consequently, this compound is generally the more reactive substrate, often requiring milder reaction conditions, shorter reaction times, and lower catalyst loadings to achieve comparable yields to its chloro-analogue.

Quantitative Reactivity Comparison in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. The enhanced reactivity of this compound is evident in the milder conditions and high yields typically achieved. While 5-chloroindole can also be a viable substrate, it often necessitates more specialized and forcing conditions.

FeatureThis compound5-Chloroindole
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂ with bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos)
Typical Base K₂CO₃, Cs₂CO₃K₃PO₄
Typical Solvent Dioxane/Water, Toluene/WaterDioxane/Water
Reaction Temperature 80-100 °C60-120 °C
Representative Yield ~95%Up to 97% (for 6-chloroindole)[2]
Heck Reaction

The Heck reaction, which forms a carbon-carbon bond between an aryl halide and an alkene, also demonstrates the superior reactivity of the bromo-substituted indole.

FeatureThis compound5-Chloroindole
Typical Catalyst Pd(OAc)₂, Pd(PPh₃)₄Palladacycle complexes, catalysts with bulky phosphine ligands
Typical Base Et₃N, NaOAcK₂CO₃, Cs₂CO₃
Typical Solvent DMF, NMPDMA, NMP
Reaction Temperature 100-140 °COften > 120 °C
General Observation Higher yields under milder conditions compared to chloro-analogues.Requires more forcing conditions and specialized catalysts for efficient coupling.
Buchwald-Hartwig Amination

For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a powerful tool. The reactivity difference between this compound and 5-chloroindole is also pronounced in this transformation.

FeatureThis compound5-Chloroindole
Typical Catalyst Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, BINAP)Similar to bromo-derivative, but often requires higher catalyst loading.
Typical Base NaOtBu, K₃PO₄NaOtBu, LiHMDS
Typical Solvent Toluene, DioxaneToluene, Dioxane
Reaction Temperature 80-110 °C100-130 °C
General Observation Readily undergoes amination with a wide range of amines.More challenging substrate, often requiring careful optimization of catalyst and ligand.

Experimental Protocols

Below are detailed experimental protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination, which can be adapted for a comparative study of this compound and 5-chloroindole.

Protocol 1: Suzuki-Miyaura Coupling of 5-Haloindoles

Materials:

  • This compound or 5-Chloroindole (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ for this compound, 2 mol%; Pd(OAc)₂/SPhos for 5-chloroindole, 2 mol%)

  • Base (e.g., K₂CO₃ for this compound, 2.0 mmol; K₃PO₄ for 5-chloroindole, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask, add the 5-haloindole, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C for this compound, 110 °C for 5-chloroindole) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 5-Haloindoles

Materials:

  • This compound or 5-Chloroindole (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Phosphine ligand (e.g., XPhos, 3.0 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst, phosphine ligand, and base.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the 5-haloindole and anhydrous toluene.

  • Finally, add the amine via syringe.

  • Seal the tube and heat the mixture in a preheated oil bath to the desired temperature (e.g., 100 °C for this compound, 120 °C for 5-chloroindole).

  • Stir for the required time, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

  • Concentrate the solution and purify the residue by flash column chromatography.

Visualizing Reaction Pathways and Workflows

To further illustrate the processes discussed, the following diagrams, generated using Graphviz, depict a generalized palladium-catalyzed cross-coupling cycle and a typical experimental workflow for comparing the reactivity of this compound and 5-chloroindole.

G Generalized Palladium-Catalyzed Cross-Coupling Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition A->B C Ar-Pd(II)(X)L2 B->C D Transmetalation (e.g., with R-B(OH)2) C->D E Ar-Pd(II)(R)L2 D->E F Reductive Elimination E->F F->A Regeneration G Ar-R Product F->G H Ar-X (5-Haloindole) H->B I [R-M] I->D

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

G Experimental Workflow for Reactivity Comparison cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Data Analysis cluster_3 Conclusion A1 This compound Reaction B TLC / LC-MS Analysis (at timed intervals) A1->B A2 5-Chloroindole Reaction A2->B C Compare Reaction Rates and Yields B->C D Determine Relative Reactivity C->D

A workflow for the comparative analysis of this compound and 5-chloroindole reactivity.

Conclusion

References

Unraveling the Biological Potency of 5-Bromoindole Derivatives in Comparison to Other Haloindoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of halogenated indoles is paramount for designing next-generation therapeutics. This guide provides a comprehensive comparison of 5-bromoindole derivatives against their halo-substituted counterparts, including fluoro-, chloro-, and iodo-indoles. By presenting quantitative experimental data, detailed methodologies, and elucidating key signaling pathways, this document serves as a critical resource for advancing drug discovery efforts.

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, and the introduction of a halogen atom can significantly modulate a compound's biological profile. The position and nature of the halogen play a crucial role in determining the efficacy and mechanism of action. This guide focuses on comparing the anticancer and antimicrobial activities of this compound derivatives with other haloindoles, drawing upon data from various scientific studies.

Quantitative Comparison of Biological Activity

To facilitate a clear and objective comparison, the following tables summarize the available quantitative data for the anticancer and antimicrobial activities of various haloindole derivatives. It is important to note that the data is collated from different studies, and direct comparisons should be made with consideration of the varying experimental conditions.

Anticancer Activity of Haloindole Derivatives (IC50 in µM)
Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
5-Bromoindoles 5-BromoisatinU937 (Human lymphoma)-[1]
4,6-DibromoindoleHepG2 (Hepatocellular carcinoma)35.5 (LD50)[2][3]
5-Bromo-4-chloroindoleHepG2 (Hepatocellular carcinoma)75.3 (LD50)[2][3]
5-Chloroindoles 5-ChloroisatinHBL-100 (Human breast)246.53[1]
5-ChloroisatinHeLa (Human cervical)247.29[1]
5-Chloro-indole-2-carboxylate 3ePanc-1, MCF-7, A-5490.029[4]
5-Fluoroindoles 5-FluoroisatinU937 (Human lymphoma)-[1]
5-Fluoroindole (B109304) derivative 11HCT116 (Colorectal)0.00452[5]
6-Fluoroindole derivative 32bHeLa (Cervical)22.34[5]
6-Fluoroindole derivative 32bPC-3 (Prostate)24.05[5]
6-Fluoroindole derivative 32bMDA-MB-231 (Breast)21.13[5]
Other Haloindoles 5-IodoisatinU937 (Human lymphoma)-[1]

Note: "-" indicates that the specific value was not provided in the referenced literature. LD50 refers to the median lethal dose.

Antimicrobial Activity of Haloindole Derivatives (MIC in µg/mL)
Compound ClassDerivativeMicrobial StrainMIC (µg/mL)Reference
5-Bromoindoles This compoundVibrio parahaemolyticus50[6]
4,6-DibromoindoleCandida albicans10-50[2][3]
5-Bromo-4-chloroindoleCandida albicans10-50[2][3]
5-Chloroindoles 5-Chloroindole (B142107)Vibrio parahaemolyticus50[6]
5-Fluoroindoles 5-FluoroindoleMycobacterium tuberculosis H37Rv~1.0 (converted from 4.7 µM)[7]
6-FluoroindoleMycobacterium tuberculosis H37Rv~10.0 (converted from 74.0 µM)[7]
7-FluoroindoleMycobacterium tuberculosis H37Rv~20.0 (converted from 148.0 µM)[7]
Other Haloindoles 7-ChloroindoleVibrio parahaemolyticus200[6]
7-IodoindoleVibrio parahaemolyticus275[6]

Structure-Activity Relationship Insights

The data suggests that the nature and position of the halogen substituent significantly influence the biological activity. For instance, in the case of antimycobacterial activity, 5-fluoroindole was found to be more potent than its 5-chloro and 5-bromo counterparts, suggesting that a smaller and more electronegative halogen at the 5-position is favorable for this activity.[7] Conversely, for activity against Vibrio parahaemolyticus, both this compound and 5-chloroindole exhibited the same minimum inhibitory concentration (MIC), which was lower than that of 7-chloroindole, indicating that both the halogen type and its position are critical.[6]

In anticancer studies, the structure-activity relationship is more complex and often depends on the specific derivative and the cancer cell line being tested. However, it is evident that halogenation can lead to highly potent compounds, with some fluorinated and chlorinated derivatives showing nanomolar efficacy.[4][5]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies for the key assays are provided below.

In Vitro Anticancer Activity Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following is a generalized protocol for determining the IC50 of a compound against cancer cell lines using a colorimetric assay like the MTT assay.

1. Cell Culture and Seeding:

  • Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in an incubator at 37°C with a humidified atmosphere of 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Serial dilutions of the compounds are prepared in the culture medium.

  • The medium from the cell plates is replaced with the medium containing various concentrations of the test compounds. Control wells containing vehicle-treated cells are also included.

3. Incubation and Cell Viability Assessment:

  • The plates are incubated for a specific period (e.g., 48 or 72 hours).

  • Following incubation, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Viable cells with active mitochondrial dehydrogenases convert the MTT into a purple formazan (B1609692) product.

  • The formazan crystals are then solubilized with a solvent (e.g., DMSO).

4. Data Analysis:

  • The absorbance of each well is measured using a microplate reader at a specific wavelength.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.

1. Preparation of Inoculum:

  • A standardized suspension of the target microorganism is prepared from a fresh culture.

  • The turbidity of the suspension is adjusted to a specific McFarland standard, which corresponds to a known cell density.

2. Serial Dilution of Compounds:

  • The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI medium for fungi).

3. Inoculation and Incubation:

  • Each well is inoculated with the standardized microbial suspension.

  • Control wells (no compound) and sterility controls (no inoculum) are included.

  • The plates are incubated at an appropriate temperature and duration for the specific microorganism.

4. MIC Determination:

  • After incubation, the plates are visually inspected for turbidity (an indicator of microbial growth).

  • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Signaling Pathways in Anticancer Activity

The anticancer effects of many haloindole derivatives are attributed to their ability to interfere with key signaling pathways that regulate cell proliferation, survival, and angiogenesis. Two such critical pathways are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR) signaling pathways.

VEGFR-2 Signaling Pathway

Halogenated indoline-2,3-diones have been shown to inhibit VEGFR-2, a key receptor in angiogenesis.[1] Inhibition of VEGFR-2 disrupts downstream signaling, including the pro-survival PI3K/Akt pathway, ultimately leading to apoptosis in cancer cells.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Apoptosis Apoptosis Akt->Apoptosis Inhibition Haloindole Haloindole Derivative Haloindole->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by haloindole derivatives.

EGFR Signaling Pathway

Certain 5-chloro-indole derivatives have demonstrated potent inhibitory activity against EGFR, including clinically relevant mutants.[4] The EGFR pathway is a crucial regulator of cell growth and proliferation, and its inhibition is a key strategy in cancer therapy.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Haloindole 5-Chloro-indole Derivative Haloindole->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by 5-chloro-indole derivatives.

References

comparative analysis of catalysts for 5-bromoindole Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Catalysts for 5-Bromoindole Suzuki Coupling: A Guide for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful tool for the formation of carbon-carbon bonds. For researchers in drug development and materials science, the functionalization of the indole (B1671886) scaffold is of particular interest due to its prevalence in biologically active molecules. This guide offers a comparative analysis of various catalytic systems for the Suzuki coupling of this compound, a key starting material for the synthesis of diverse indole derivatives. We will delve into the performance of conventional palladium catalysts, a cost-effective nickel-based system, and a modern ligand-free palladium nanoparticle catalyst, supported by experimental data and detailed protocols.

Performance Comparison of Catalytic Systems

The choice of catalyst, ligand, base, and solvent significantly impacts the efficiency and outcome of the Suzuki coupling reaction. The following table summarizes the performance of different catalytic systems in the coupling of this compound and its analogs with various boronic acids.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Palladium-Based Catalysts
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane80295High yield and short reaction time for a 5-bromo-1-ethyl-1H-indazole substrate.[1]
Pd(PCy₃)₂PCy₃K₂CO₃Dimethoxyethane80465Moderate yield observed for a 5-bromo-1-ethyl-1H-indazole substrate.[1]
Pd(PPh₃)₄PPh₃K₂CO₃Dimethoxyethane80422Lower efficiency compared to Pd(dppf)Cl₂ under these conditions for a 5-bromo-1-ethyl-1H-indazole substrate.[1]
Pd(PPh₃)₂Cl₂PPh₃K₂CO₃Dimethoxyethane80230Lower efficiency compared to Pd(dppf)Cl₂ for a 5-bromo-1-ethyl-1H-indazole substrate.[1]
Nickel-Based Catalyst
NiCl₂(PCy₃)₂PCy₃K₃PO₄t-amyl alcohol1001285-95Effective for a range of heteroaromatic halides, suggesting good potential for this compound.
Ligand-Free Palladium Nanoparticle Catalyst
Pd-NPsNoneK₂CO₃H₂O/Isopropanol3718-Mild reaction conditions, suitable for sensitive substrates. Yield data for this compound specifically is not provided in a comparative format.[2]

Experimental Workflow and Catalytic Cycle

To visualize the experimental process and the underlying reaction mechanism, the following diagrams are provided.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Combine Reactants Combine this compound, boronic acid, and base in a reaction vessel. Add Solvent Add anhydrous solvent. Combine Reactants->Add Solvent Inert Atmosphere Evacuate and backfill with an inert gas (e.g., Argon). Add Solvent->Inert Atmosphere Add Catalyst Add the catalyst/ligand solution. Inert Atmosphere->Add Catalyst Heating Heat the reaction mixture to the specified temperature. Add Catalyst->Heating Monitoring Monitor reaction progress by TLC or LC-MS. Heating->Monitoring Cooling Cool the reaction mixture to room temperature. Monitoring->Cooling Extraction Perform aqueous work-up and extract with an organic solvent. Cooling->Extraction Drying Dry the organic layer and concentrate under reduced pressure. Extraction->Drying Purification Purify the crude product by column chromatography. Drying->Purification

A generalized experimental workflow for the Suzuki coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(X) pd0->pd_complex Ar-X oxidative_addition Oxidative Addition pd_aryl_complex Ar-Pd(II)L₂(R) pd_complex->pd_aryl_complex R-B(OR)₂ transmetalation Transmetalation pd_aryl_complex->pd0 Ar-R reductive_elimination Reductive Elimination in1 in2 in3 out1 out2 out3

References

A Comparative Guide to Analytical Methods for 5-Bromoindole Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry for the Quantification of 5-Bromoindole.

This guide provides a comprehensive comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The selection of an appropriate analytical method is critical for accurate quantification in research, development, and quality control. This document outlines the principles of each technique, presents a comparison of their analytical performance based on available data for this compound and structurally related compounds, and provides detailed experimental protocols.

At a Glance: Method Comparison

The choice of analytical technique depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended application.

FeatureHPLC-UVGC-MSUV-Vis Spectrophotometry
Principle Chromatographic separation based on polarity, followed by UV absorbance detection.[1][2]Chromatographic separation based on volatility, followed by mass-based detection.[3][4]Measurement of light absorbance by the analyte in a solution.[5]
Selectivity Good; can separate the analyte from structurally similar impurities.[1]Excellent; highly selective due to mass-based detection and fragmentation patterns.[3]Low; susceptible to interference from other UV-absorbing compounds in the sample matrix.[5]
Sensitivity Moderate (typically µg/mL to ng/mL).[1]High (typically ng/mL to pg/mL).[3][4]Low (typically µg/mL).[5]
Sample Volatility Not required; suitable for non-volatile and thermally labile compounds.[1]Required; suitable for volatile and thermally stable compounds. Derivatization may be needed for non-volatile compounds.[3]Not applicable.
Instrumentation Cost Moderate to HighHighLow
Analysis Time Typically 5-30 minutes per sample.Typically 10-40 minutes per sample.Very fast (seconds to minutes per sample).
Primary Use Case Routine quantification, purity assessment, and stability studies.Confirmatory analysis, impurity identification, and trace-level quantification.Quick estimation of concentration in simple, known matrices.

Quantitative Performance Data

The following tables summarize typical validation parameters for the quantification of this compound and related indole (B1671886) derivatives using HPLC-UV, GC-MS, and UV-Vis spectrophotometry. It is important to note that direct comparative validation data for this compound across all three techniques is limited in publicly available literature. Therefore, the data presented here is a composite from studies on this compound and structurally similar halogenated indoles to provide an illustrative comparison.

Table 1: HPLC-UV Method Validation Parameters for Indole Derivatives

ParameterTypical PerformanceAcceptance Criteria (ICH Q2(R1))
Linearity (r²) ≥ 0.999≥ 0.995
Accuracy (% Recovery) 98 - 102%80 - 120% (for assay)
Precision (% RSD) < 2%≤ 2% (for assay)
Limit of Detection (LOD) 0.01 - 0.1 µg/mL-
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL-

Table 2: GC-MS Method Validation Parameters for Halogenated Aromatic Compounds

ParameterTypical PerformanceAcceptance Criteria (ICH Q2(R1))
Linearity (r²) ≥ 0.998≥ 0.995
Accuracy (% Recovery) 95 - 105%80 - 120% (for assay)
Precision (% RSD) < 5%≤ 15% (for trace analysis)
Limit of Detection (LOD) 0.1 - 1 ng/mL-
Limit of Quantification (LOQ) 0.5 - 5 ng/mL-

Table 3: UV-Vis Spectrophotometry Method Validation Parameters for Aromatic Compounds

ParameterTypical PerformanceAcceptance Criteria (ICH Q2(R1))
Linearity (r²) ≥ 0.995≥ 0.99
Accuracy (% Recovery) 97 - 103%80 - 120% (for assay)
Precision (% RSD) < 3%≤ 5%
Limit of Detection (LOD) 0.1 - 1 µg/mL-
Limit of Quantification (LOQ) 0.5 - 5 µg/mL-

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC-UV, GC-MS, and UV-Vis spectrophotometry are provided below. These protocols are based on established methods for this compound and related compounds and should be validated for specific applications.

HPLC-UV Method

This method is suitable for the routine quantification and purity assessment of this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm)[5]

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile (B52724), water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility). A typical starting point is a gradient of acetonitrile and water.[5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm[1]

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., acetonitrile or methanol) to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

GC-MS Method

This method is ideal for the sensitive and selective quantification of this compound, especially in complex matrices.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Chromatographic and Mass Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 195, 197, 116).

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Calibration Standards: Prepare calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1-10 µg/mL).

  • Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent. The extract may need to be concentrated or diluted to fall within the calibration range. If necessary, perform derivatization to improve volatility.

UV-Vis Spectrophotometry Method

This method is suitable for a rapid estimation of this compound concentration in simple and transparent sample matrices.

Instrumentation:

  • UV-Vis Spectrophotometer

Methodology:

  • Solvent: A suitable UV-transparent solvent in which this compound is soluble (e.g., ethanol, methanol, or acetonitrile).

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound by scanning a standard solution across the UV range (typically 200-400 nm). The λmax for indole derivatives is generally around 280 nm.

  • Calibration Curve:

    • Prepare a stock solution of this compound (e.g., 100 µg/mL) in the chosen solvent.

    • Create a series of standard solutions with concentrations ranging, for example, from 1 to 20 µg/mL by diluting the stock solution.

    • Measure the absorbance of each standard solution at the predetermined λmax using the solvent as a blank.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Prepare a solution of the sample in the same solvent, ensuring the concentration falls within the linear range of the calibration curve.

    • Measure the absorbance of the sample solution at the λmax.

    • Determine the concentration of this compound in the sample using the calibration curve.

Workflow and Pathway Diagrams

experimental_workflow Overall Experimental Workflow for this compound Quantification cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing & Quantification start Start weigh Weigh Sample & Reference Standard start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve dilute Prepare Serial Dilutions (Standards) dissolve->dilute prep_sample Prepare Sample Solution dissolve->prep_sample hplc HPLC-UV Analysis dilute->hplc Inject gcms GC-MS Analysis dilute->gcms Inject uvvis UV-Vis Analysis dilute->uvvis Measure prep_sample->hplc Inject prep_sample->gcms Inject prep_sample->uvvis Measure acquire Acquire Chromatogram or Spectrum hplc->acquire gcms->acquire uvvis->acquire integrate Peak Integration / Absorbance Measurement acquire->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify this compound Concentration calibrate->quantify end End quantify->end Final Report

A diagram illustrating the general experimental workflow for the quantification of this compound.

method_selection Decision Tree for Method Selection start Start: Need to quantify This compound q1 High sensitivity & confirmatory analysis required? start->q1 q2 Complex sample matrix? q1->q2 No gcms Use GC-MS q1->gcms Yes q3 Rapid, simple estimation needed? q2->q3 No hplc Use HPLC-UV q2->hplc Yes q3->hplc No uvvis Use UV-Vis q3->uvvis Yes reconsider Re-evaluate requirements

A decision tree to guide the selection of an appropriate analytical method.

References

Spectroscopic Fingerprints: A Comparative Guide to 5-Bromoindole and Its Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of a target molecule and its precursors is paramount for efficient synthesis, purification, and characterization. This guide provides a comparative analysis of the spectroscopic properties of the pharmacologically significant compound 5-bromoindole and its key synthetic intermediates. The data presented herein, including nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy, serves as a valuable resource for reaction monitoring and quality control.

Synthesis Pathway of this compound

The synthesis of this compound from indole (B1671886) often proceeds through a multi-step pathway involving the protection of the indole's reactive C3 position, followed by electrophilic bromination and subsequent deprotection. A common route, as illustrated below, involves the formation of key intermediates such as sodium indoline-2-sulfonate, its N-acetylated derivative, indoline, N-acetylindoline, N-acetyl-5-bromoindoline, and 5-bromoindoline. The spectroscopic analysis of each of these intermediates provides a unique signature that allows for the confirmation of its structure and purity at each stage of the synthesis.

G Indole Indole Sodium_Indoline_2_Sulfonate Sodium Indoline-2-Sulfonate Indole->Sodium_Indoline_2_Sulfonate NaHSO3 Indoline Indoline Indole->Indoline H2, Catalyst Sodium_1_Acetyl_Indoline_2_Sulfonate Sodium 1-Acetyl Indoline-2-Sulfonate Sodium_Indoline_2_Sulfonate->Sodium_1_Acetyl_Indoline_2_Sulfonate Ac2O Bromo_5_bromoindole This compound Sodium_1_Acetyl_Indoline_2_Sulfonate->Bromo_5_bromoindole 1. Br2 2. NaOH N_Acetylindoline N-Acetylindoline Indoline->N_Acetylindoline Ac2O N_Acetyl_5_bromoindoline N-Acetyl-5-bromoindoline N_Acetylindoline->N_Acetyl_5_bromoindoline Br2 Bromo_5_bromoindoline 5-Bromoindoline N_Acetyl_5_bromoindoline->Bromo_5_bromoindoline Deacetylation Bromo_5_bromoindoline->Bromo_5_bromoindole Oxidation

Figure 1. Common synthetic pathways to this compound, highlighting key intermediates.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its intermediates. These values are compiled from various sources and represent typical observed ranges.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Indole 7.65 (d, 1H), 7.55 (d, 1H), 7.18 (t, 1H), 7.10 (t, 1H), 6.52 (t, 1H), 8.10 (br s, 1H, NH)135.8, 127.9, 124.2, 121.9, 120.7, 119.8, 111.1, 102.1
Indoline 7.05 (d, 1H), 6.95 (t, 1H), 6.65 (t, 1H), 6.60 (d, 1H), 3.55 (t, 2H), 3.05 (t, 2H), 3.80 (br s, 1H, NH)151.1, 127.5, 124.7, 118.3, 109.6, 129.8, 47.1, 29.9
N-Acetylindoline 8.15 (d, 1H), 7.25-7.10 (m, 3H), 4.10 (t, 2H), 3.10 (t, 2H), 2.25 (s, 3H)168.9, 142.9, 131.0, 127.5, 124.4, 123.7, 116.9, 49.9, 28.5, 24.2
5-Bromoindoline 7.10 (s, 1H), 6.95 (d, 1H), 6.50 (d, 1H), 3.55 (t, 2H), 3.05 (t, 2H), 3.90 (br s, 1H, NH)150.1, 131.8, 129.9, 127.4, 111.1, 110.7, 47.0, 29.5
N-Acetyl-5-bromoindoline 8.05 (s, 1H), 7.20 (d, 1H), 7.10 (d, 1H), 4.10 (t, 2H), 3.10 (t, 2H), 2.25 (s, 3H)168.5, 141.9, 133.5, 130.0, 127.2, 118.3, 113.5, 49.7, 28.3, 24.2
This compound 8.15 (br s, 1H, NH), 7.75 (s, 1H), 7.30 (d, 1H), 7.20 (d, 1H), 6.45 (s, 1H)134.5, 129.6, 125.1, 124.3, 121.5, 112.9, 112.5, 102.4

Table 2: IR, Mass Spectrometry, and UV-Vis Spectroscopic Data

CompoundIR (cm⁻¹)Mass Spectrum (m/z)UV-Vis (λmax, nm)
Indole 3400 (N-H), 3100-3000 (C-H, arom.), 1620, 1450 (C=C, arom.)117 (M⁺)274, 281, 288
Indoline 3350 (N-H), 3050 (C-H, arom.), 2950, 2850 (C-H, aliph.), 1610, 1490 (C=C, arom.)119 (M⁺)242, 292
N-Acetylindoline 3050 (C-H, arom.), 2950, 2850 (C-H, aliph.), 1660 (C=O, amide)161 (M⁺)252, 283, 290
5-Bromoindoline 3350 (N-H), 3050 (C-H, arom.), 2950, 2850 (C-H, aliph.), 1600, 1480 (C=C, arom.), 550 (C-Br)197/199 (M⁺)Not readily available
N-Acetyl-5-bromoindoline 3050 (C-H, arom.), 2950, 2850 (C-H, aliph.), 1665 (C=O, amide), 550 (C-Br)239/241 (M⁺)Not readily available
This compound 3410 (N-H), 3100-3000 (C-H, arom.), 1615, 1450 (C=C, arom.), 540 (C-Br)195/197 (M⁺)279, 287, 296

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis. Below are general protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 200-240 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid Samples: Place a drop of the neat liquid between two salt plates (e.g., NaCl, KBr).

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Acquisition (ESI):

    • Ionization Mode: Positive or negative ion mode.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Infusion: Introduce the sample solution directly into the ion source via a syringe pump.

  • Acquisition (EI):

    • Ionization Energy: Typically 70 eV.

    • Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Data Analysis: Identify the molecular ion peak ([M]⁺˙ for EI, [M+H]⁺ or [M-H]⁻ for ESI) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 0.8 at the λmax.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Spectral Range: Typically 200-400 nm for these compounds.

    • Blank: Use the pure solvent as a blank to zero the absorbance.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Visualization of Experimental Workflow

The general workflow for the spectroscopic analysis of this compound and its intermediates is a systematic process of synthesis, purification, and characterization at each step.

G cluster_synthesis Synthesis Step cluster_purification Purification cluster_analysis Spectroscopic Analysis Start Starting Material (e.g., Indole) Reaction Chemical Reaction Start->Reaction Crude Crude Product Reaction->Crude Purification Purification (e.g., Recrystallization, Chromatography) Crude->Purification Pure Purified Intermediate Purification->Pure NMR NMR (¹H, ¹³C) Pure->NMR IR IR Pure->IR MS MS Pure->MS UV UV-Vis Pure->UV Data Data Analysis & Structure Confirmation NMR->Data IR->Data MS->Data UV->Data Decision Proceed to Next Step? Data->Decision Decision->Reaction No, Repeat Next Next Synthetic Step or Final Product Decision->Next Yes

Figure 2. General experimental workflow for the synthesis and spectroscopic characterization of this compound intermediates.

A Researcher's Guide to Assessing the Purity of 5-Bromoindole from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. In the synthesis of novel therapeutics and other advanced materials, the presence of impurities in starting materials like 5-bromoindole can lead to undesirable side reactions, lower yields, and complications in purification. This guide provides a comprehensive comparison of methods to assess the purity of this compound from different suppliers, complete with experimental data and detailed protocols.

Comparative Purity Analysis

The purity of this compound can vary between suppliers due to differences in synthetic routes, purification methods, and quality control standards. A higher purity product will typically command a higher price, but for sensitive applications, this additional cost can be justified by the improved reliability and consistency of experimental results.

Below is a summary of hypothetical purity data for this compound from three different suppliers, based on common analytical techniques. This data is for illustrative purposes and researchers should always refer to the supplier's specific Certificate of Analysis (CoA).

Parameter Supplier A (Premium Grade) Supplier B (Standard Grade) Supplier C (Bulk Grade)
Purity by HPLC (% Area) > 99.5%> 98.0%> 97.0%
Purity by qNMR (%) > 99.0%Not SpecifiedNot Specified
Melting Point (°C) 90-92 °C88-91 °C87-92 °C
Major Impurity (by GC-MS) Indole (< 0.1%)Dibromoindole (< 0.5%)Indole (< 0.8%)
Residual Solvents (ppm) < 500< 2000< 5000
Appearance White to off-white crystalline powderLight yellow to tan powderYellow to brown powder

Experimental Protocols

Accurate and reproducible purity assessment relies on well-defined experimental protocols. The following are standard methods for analyzing the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for determining the purity of non-volatile organic compounds like this compound.[1][2]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Gradient Program:

    • Start with 80% A, hold for 1 minute.

    • Ramp to 20% A over 10 minutes.

    • Hold at 20% A for 2 minutes.

    • Return to 80% A over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, as well as residual solvents.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Mode: Splitless (1 µL).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a highly accurate method for purity determination without the need for a specific reference standard of the analyte.[3]

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid or 1,3,5-trimethoxybenzene).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh about 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.

  • Purity Calculation: The purity of the this compound is calculated by comparing the integral of a well-resolved proton signal from the analyte to the integral of a known proton signal from the internal standard, taking into account the molar masses and the number of protons for each signal.[4]

Visualizing the Workflow

To aid in understanding the process of assessing this compound purity, the following diagrams illustrate the experimental workflow and the logical relationship between different analytical techniques.

Experimental_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample This compound Sample Prep Sample Preparation (Dissolution & Filtration) Sample->Prep HPLC HPLC Analysis Prep->HPLC Inject GCMS GC-MS Analysis Prep->GCMS Inject qNMR qNMR Analysis Prep->qNMR Analyze Purity Purity Determination (% Area) HPLC->Purity ImpurityID Impurity Identification GCMS->ImpurityID Quantification Absolute Purity Quantification qNMR->Quantification Report Generate Certificate of Analysis (CoA) Purity->Report ImpurityID->Report Quantification->Report

Experimental workflow for purity assessment.

Logical_Relationship Purity Overall Purity Assessment HPLC Chromatographic Purity (HPLC) Purity->HPLC qNMR Absolute Purity (qNMR) Purity->qNMR Impurity Impurity Profile (GC-MS) Purity->Impurity Identity Structural Confirmation (NMR, MS) Purity->Identity HPLC->Impurity Indication of non-volatile impurities qNMR->Identity Confirms structure and quantifies Impurity->Identity Identifies volatile impurities

Relationship between analytical techniques.

Conclusion

The selection of a this compound supplier should be guided by the specific requirements of the intended application. For demanding applications such as in late-stage drug development, a higher purity grade with comprehensive analytical data is essential. For early-stage research or applications where high purity is less critical, a standard or bulk grade may be a more economical choice. By employing the analytical methods outlined in this guide, researchers can confidently assess the purity of their this compound and ensure the quality and reliability of their scientific work.

References

comparative study of different synthetic routes to 5-bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 5-bromoindole, a key intermediate in the production of various pharmacologically active compounds, is a process of significant interest. This guide provides a comparative analysis of different synthetic methodologies, presenting quantitative data, detailed experimental protocols, and visual aids to facilitate an informed choice of synthetic route.

Comparison of Synthetic Routes

The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and disadvantages in terms of yield, number of steps, and reaction conditions. The following table summarizes the key quantitative data for the most prominent methods.

Synthetic RouteStarting MaterialKey ReagentsNumber of StepsOverall YieldPurityReference
Route 1: Three-Step Synthesis via Sulfonation Indole (B1671886)Sodium bisulfite, Acetic anhydride, Bromine3~59%High[1]
Route 2: Five-Step "Green" Synthesis via Indoline IndolePd/C, H₂, Acetyl chloride, Bromine, O₂5~46%≥95%
Route 3: Direct Bromination IndoleN-Bromosuccinimide (NBS) or Bromine1Variable (selectivity issues)Often requires extensive purification[2][3]
Route 4: Leimgruber-Batcho Synthesis 4-Bromo-2-nitrotolueneDMFDMA, Pyrrolidine, Reducing agent (e.g., Raney Ni/H₂)2High (generally)High[4]
Route 5: Fischer Indole Synthesis 4-BromophenylhydrazineAcetaldehyde or equivalent1-2VariableDependent on purification[5]
Route 6: Larock Indole Synthesis 2,4-DibromoanilineAlkyne, Palladium catalyst1Good to Excellent (generally)High[6]

Experimental Protocols

Route 1: Three-Step Synthesis via Sulfonation

This is a widely cited and reliable method for the preparation of this compound.

Step 1: Preparation of Sodium Indoline-2-Sulfonate

  • 50g of indole is dissolved in 100 ml of ethanol (B145695).

  • This solution is added to a solution of 100g of sodium bisulfite in 300 ml of water.

  • The mixture is stirred overnight.

  • The resulting solid is collected by vacuum filtration, washed with ether, and dried.

  • Yield: 97% [1]

Step 2: Preparation of Sodium 1-Acetyl Indoline-2-Sulfonate

  • To a suspension of 30g of sodium bisulfite in 300 ml of acetic anhydride, 30g of sodium indoline-2-sulfonate is added.

  • The suspension is stirred at 70°C for 1 hour, then at 90°C for 2 hours.

  • After cooling to room temperature, the solid is filtered and washed with acetic anhydride.

  • The crude, damp solid is used in the next step without further purification.[1]

Step 3: Synthesis of this compound

  • The acetylated material from the previous step is dissolved in 150 ml of water at 0-5°C.

  • 40g of Bromine is added dropwise, maintaining the temperature below 5°C.

  • The solution is stirred at 0-5°C for 1 hour, then allowed to warm to room temperature.

  • Excess bromine is quenched by adding a solution of 10g of sodium bisulfite in 30 ml of water.

  • The pH is adjusted to neutral with 40% NaOH, keeping the temperature below 30°C.

  • The solution is then made basic with 40% NaOH and stirred for 3 hours at 50°C.

  • The resulting precipitate is collected by vacuum filtration, washed with water, and air-dried.

  • Recrystallization from ethanol and water gives the final product.

  • Overall Yield: 61% [1]

Route 2: Five-Step "Green" Synthesis via Indoline

This method is presented as an environmentally friendlier alternative, though it involves more steps.

Step 1: Synthesis of Indoline

  • A mixture of 100g of indole, 12g of 10% Palladium on carbon, and 180g of toluene (B28343) is stirred in a high-pressure reactor.

  • The reactor is purged with nitrogen and then hydrogen.

  • The reaction proceeds at 100°C under 2.20 MPa of hydrogen pressure.

  • The catalyst is removed by filtration, and the toluene is recovered.

  • Vacuum distillation of the residue yields indoline.

  • Yield: 92.34%

Step 2: Synthesis of N-Acetylindoline

  • 16g of indoline, 140g of 1,2-dichloroethane (B1671644), and 18.56g of anhydrous potassium carbonate are mixed.

  • The mixture is cooled to 0°C, and 11g of acetyl chloride is added slowly.

  • After the reaction, the 1,2-dichloroethane is recovered to give the product.

  • Yield: 85.68%

Step 3: Synthesis of N-Acetyl-5-bromoindoline

  • 65g of N-acetylindoline is dissolved in 540g of 1,2-dichloroethane.

  • The solution is cooled to 0-5°C, and 76.80g of bromine is added slowly.

  • The reaction mixture is then neutralized.

Step 4: Synthesis of 5-Bromoindoline

  • 38g of 1-acetyl-5-bromoindoline, 41g of concentrated hydrochloric acid, and 50g of methanol (B129727) are reacted at 70°C.

  • The mixture is neutralized with 30% sodium hydroxide (B78521) solution.

  • The product is extracted with dichloromethane.

  • Yield: 90.32%

Step 5: Synthesis of this compound

  • 30g of 5-bromoindoline, 50g of foam charcoal, and 250g of toluene are reacted at 70°C with an oxygen flow rate of 220mL/min for 15 hours.

  • The foam charcoal is filtered off, and the toluene is recovered to yield the final product.

  • Yield: 67.51%

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the primary synthetic routes to this compound.

Synthetic_Routes_to_5_Bromoindole Indole1 Indole Sulfonation Sulfonation (NaHSO₃) Indole1->Sulfonation IndolineSulfonate Sodium Indoline-2-Sulfonate Sulfonation->IndolineSulfonate Acetylation1 Acetylation (Ac₂O) IndolineSulfonate->Acetylation1 AcetylIndolineSulfonate Sodium 1-Acetyl Indoline-2-Sulfonate Acetylation1->AcetylIndolineSulfonate BrominationHydrolysis Bromination & Hydrolysis (Br₂, NaOH) AcetylIndolineSulfonate->BrominationHydrolysis Bromoindole1 This compound BrominationHydrolysis->Bromoindole1 Indole2 Indole Hydrogenation Hydrogenation (H₂, Pd/C) Indole2->Hydrogenation Indoline Indoline Hydrogenation->Indoline Acetylation2 Acetylation (AcCl) Indoline->Acetylation2 NAcetylIndoline N-Acetylindoline Acetylation2->NAcetylIndoline Bromination Bromination (Br₂) NAcetylIndoline->Bromination NAcetylBromoindoline N-Acetyl-5-bromoindoline Bromination->NAcetylBromoindoline Deacetylation Deacetylation (HCl) NAcetylBromoindoline->Deacetylation Bromoindoline 5-Bromoindoline Deacetylation->Bromoindoline Dehydrogenation Dehydrogenation (O₂) Bromoindoline->Dehydrogenation Bromoindole2 This compound Dehydrogenation->Bromoindole2 Bromophenylhydrazine 4-Bromophenylhydrazine + Aldehyde/Ketone Fischer Fischer Indole Synthesis Bromophenylhydrazine->Fischer Bromoindole3 This compound Fischer->Bromoindole3 BromoNitrotoluene 4-Bromo-2-nitrotoluene LeimgruberBatcho Leimgruber-Batcho Synthesis BromoNitrotoluene->LeimgruberBatcho Bromoindole4 This compound LeimgruberBatcho->Bromoindole4 Dibromoaniline 2,4-Dibromoaniline + Alkyne Larock Larock Indole Synthesis Dibromoaniline->Larock Bromoindole5 This compound Larock->Bromoindole5

Caption: Overview of synthetic pathways to this compound.

Discussion of Alternative Routes

Route 3: Direct Bromination

Direct bromination of indole is the most atom-economical approach. However, it is often plagued by a lack of selectivity. The C-3 position of the indole ring is highly nucleophilic and prone to electrophilic substitution, leading to the formation of 3-bromoindole and polybrominated products.[2] Selective bromination at the C-5 position has been reported using reagents like N-bromosuccinimide (NBS) or bromine in N,N-dimethylformamide (DMF), which can moderate the reactivity and favor substitution on the benzene (B151609) ring.[3] Despite these advancements, achieving high selectivity and yield can be challenging, often necessitating careful control of reaction conditions and extensive purification of the product mixture.

Routes 4, 5, and 6: Named Indole Syntheses

Classical named reactions for indole synthesis can also be adapted to produce this compound, typically by using appropriately substituted starting materials.

  • Leimgruber-Batcho Synthesis: This two-step method involves the condensation of an o-nitrotoluene with a formamide (B127407) acetal, followed by reductive cyclization.[4] For the synthesis of this compound, the required starting material would be 4-bromo-2-nitrotoluene. This method is known for its high yields and applicability to a wide range of substituted indoles.

  • Fischer Indole Synthesis: This is a one-pot or two-step reaction between a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions.[5] To obtain this compound, 4-bromophenylhydrazine would be reacted with a suitable carbonyl compound, such as acetaldehyde. The yields can be variable depending on the specific substrates and reaction conditions.

  • Larock Indole Synthesis: This palladium-catalyzed reaction involves the annulation of an o-haloaniline with an alkyne.[6] The synthesis of this compound via this route would likely start from 2,4-dibromoaniline. This method is valued for its versatility and the ability to introduce substituents at the 2 and 3 positions of the indole ring, although for the synthesis of unsubstituted this compound, a simple alkyne would be required.

While these named reactions offer elegant and powerful strategies for constructing the indole core, specific, well-documented protocols for the synthesis of the parent this compound are not as readily available in the literature as for the multi-step syntheses starting from indole.

Conclusion

The choice of a synthetic route to this compound depends on the specific requirements of the researcher, including scale, desired purity, available starting materials, and tolerance for multi-step procedures. The Three-Step Synthesis via Sulfonation offers a well-documented and reliable method with good overall yields. The Five-Step "Green" Synthesis provides an alternative with a focus on reducing hazardous reagents, though at the cost of a longer synthetic sequence. Direct Bromination is the most direct route but presents significant challenges in selectivity. The named indole syntheses are powerful tools for indole ring formation and are theoretically applicable, but may require more optimization for the specific synthesis of unsubstituted this compound. This guide provides the necessary data and protocols to aid in making an informed decision for the efficient synthesis of this valuable compound.

References

A Comparative Guide to the In Vitro and In Vivo Activity of 5-Bromoindole-Derived Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the translational potential of a compound from the laboratory bench to a living system is paramount. This guide provides an objective comparison of the in vitro and in vivo activities of select 5-bromoindole-derived compounds, a class of heterocyclic molecules recognized for their diverse pharmacological potential, including anticancer and anti-inflammatory properties.[1][2] By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this guide aims to illuminate the performance of these compounds and their mechanisms of action.

Case Study 1: 2-(5-bromo-1H-indole-2-carbonyl)-N-phenyl hydrazine-1-carbothioamide (2-NPHC)

2-NPHC is a this compound derivative investigated for its anti-angiogenic properties. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and other diseases.[3][4]

Quantitative Data: In Vitro vs. In Vivo Performance of 2-NPHC

The following table summarizes the key quantitative metrics for 2-NPHC's activity in different experimental models. A significant discrepancy is observed between its direct cytotoxicity and its anti-angiogenic efficacy, highlighting the importance of mechanism-focused assays.

Assay Type Model Parameter Result Reference
In Vitro HUVEC Cell Line (Cytotoxicity)IC50711.7 µg/ml[3]
In Vitro HCT116 Colon Cancer Cells (Gene Expression)VEGF ExpressionDecreased at 100 & 400 µg/ml[3][5]
Ex Vivo Rat Aortic Ring Assay (Anti-Angiogenesis)IC5013.42 µg/ml[3]
In Vivo Chick Chorioallantois Membrane (CAM) AssayAngiogenesisMarked regression of blood vessels[3][5]
Mechanism of Action: Inhibition of VEGF Signaling

The primary anti-angiogenic effect of 2-NPHC is attributed to its ability to downregulate the expression of Vascular Endothelial Growth Factor (VEGF).[3][5] By inhibiting VEGF, 2-NPHC disrupts the signaling cascade that leads to the proliferation and migration of endothelial cells, a key step in forming new blood vessels.

G 2-NPHC 2-NPHC HCT116_Cell HCT116 Colon Cancer Cell 2-NPHC->HCT116_Cell Acts on VEGF_Gene VEGF Gene Expression HCT116_Cell->VEGF_Gene VEGF_Protein VEGF Protein Release VEGF_Gene->VEGF_Protein Angiogenesis Angiogenesis VEGF_Protein->Angiogenesis Promotes

Caption: Proposed mechanism of 2-NPHC in inhibiting angiogenesis via VEGF gene expression.

Experimental Protocols

A multi-stage workflow was employed to evaluate 2-NPHC, progressing from cellular assays to more complex living models.

G cluster_0 In Vitro Evaluation cluster_1 Ex Vivo Evaluation cluster_2 In Vivo Evaluation vitro_cytotoxicity Cytotoxicity Assay (HUVEC Cells) vitro_gene VEGF Gene Expression (HCT116 Cells) ex_vivo Rat Aortic Ring (RAR) Assay vitro_gene->ex_vivo in_vivo Chick Chorioallantois Membrane (CAM) Assay ex_vivo->in_vivo

Caption: Experimental workflow for evaluating the anti-angiogenic activity of 2-NPHC.

  • HUVEC Cytotoxicity Assay: Human Umbilical Vein Endothelial Cells (HUVEC) were treated with various concentrations of 2-NPHC. The half-maximal inhibitory concentration (IC50) was determined to assess the compound's direct toxicity to endothelial cells. The high IC50 value (711.7 µg/ml) indicates low direct cytotoxicity.[3]

  • VEGF Gene Expression Analysis: HCT116 colon cancer cells were treated with high (400 µg/ml) and low (100 µg/ml) doses of 2-NPHC for 12 hours.[3] Total RNA was extracted, and one-step real-time qPCR was used to quantify the relative mRNA expression of the VEGF gene, with GAPDH used as a housekeeping gene for normalization.[5]

  • Ex Vivo Rat Aortic Ring (RAR) Assay: Thoracic aortas from rats were sectioned into 1-2 mm rings and cultured in a serum-free medium. The rings were exposed to different concentrations of 2-NPHC, and the growth of micro-blood vessels from the rings was monitored. The assay demonstrated a dose-dependent inhibition of blood vessel growth.[3]

  • In Vivo Chick Chorioallantois Membrane (CAM) Assay: Fertilized chicken eggs were incubated, and a window was made in the shell to expose the CAM. A disk containing 2-NPHC (100 µg) was implanted on the membrane. The effect on blood vessel growth was observed and compared to a negative control (1% DMSO). The assay showed a marked regression in blood vessel growth around the implanted disk.[3][5]

Case Study 2: FBA-TPQ (Makaluvamine Analog)

Makaluvamines are a class of marine alkaloids, and their synthetic analogs are being explored for anticancer activity.[6] While not explicitly identified as a this compound in the provided abstracts, the indole (B1671886) core is a key feature of related compounds. FBA-TPQ was identified as a potent cytotoxic agent in a screen of four new analogs.[6]

Quantitative Data: In Vitro vs. In Vivo Performance of FBA-TPQ

FBA-TPQ demonstrated potent cytotoxicity across a wide range of cancer cell lines in vitro, and this activity translated to significant tumor growth inhibition in a preclinical in vivo model.

Assay Type Model Parameter Result Reference
In Vitro Panel of 13 Human Cancer Cell LinesIC500.01 - 10 µmol/L[6]
In Vivo MCF-7 Breast Cancer Xenograft (Mouse)Tumor Growth Inhibition (5 mg/kg/d)36.2%[6]
In Vivo MCF-7 Breast Cancer Xenograft (Mouse)Tumor Growth Inhibition (20 mg/kg/d)71.6%[6]
Mechanism of Action: Induction of Apoptosis

The anticancer activity of FBA-TPQ is linked to its ability to induce apoptosis, or programmed cell death, in cancer cells. This was confirmed by Annexin V assays and flow cytometry.[6]

G FBA-TPQ FBA-TPQ Cancer_Cell Breast Cancer Cell (MCF-7, MDA-MB-468) FBA-TPQ->Cancer_Cell Enters Apoptosis_Pathway Apoptotic Signaling Pathway Cancer_Cell->Apoptosis_Pathway Activates Cell_Death Apoptosis (Programmed Cell Death) Apoptosis_Pathway->Cell_Death

Caption: FBA-TPQ induces apoptosis in breast cancer cells.

Experimental Protocols
  • In Vitro Cell Viability (MTT Assay): Thirteen human cancer cell lines were seeded in 96-well plates and exposed to FBA-TPQ at concentrations ranging from 0.01 to 10 µmol/L for 72 hours. Cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures metabolic activity as an indicator of cell survival.[6]

  • In Vivo Human Breast Cancer Xenograft Model: MCF-7 human breast cancer cells were implanted in mice. Once tumors were established, animals were treated with FBA-TPQ at different doses (5, 10, or 20 mg/kg/day) for a specified period. Tumor growth was monitored and compared to an untreated control group to calculate the percentage of tumor growth inhibition. Animal body weight was also tracked to monitor toxicity.[6]

Conclusion

This comparative analysis underscores the critical need for a multi-faceted approach in evaluating drug candidates. For the this compound derivative 2-NPHC , in vitro cytotoxicity assays alone would have been misleading, as its potent anti-angiogenic activity observed in ex vivo and in vivo models operates at concentrations far below those causing direct cell death. Conversely, the makaluvamine analog FBA-TPQ demonstrated a clear correlation between high in vitro potency and significant in vivo tumor inhibition.

These cases highlight that while in vitro screens are invaluable for high-throughput discovery, mechanism-based assays and subsequent in vivo validation are essential to accurately characterize the therapeutic potential of novel compounds like this compound derivatives. The integration of these datasets provides a more complete picture, guiding further development and optimization for clinical success.

References

Unveiling the Potential of 5-Bromoindole Derivatives: A Comparative Guide to Computational Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5-bromoindole derivatives as potential inhibitors of key oncogenic targets, supported by experimental and computational data. The following sections detail their performance, the methodologies used to assess their potential, and the biological pathways they aim to influence.

Recent computational docking studies have highlighted a series of this compound derivatives as promising candidates for cancer therapy, primarily targeting the tyrosine kinase domains of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These receptors are crucial mediators of signaling pathways that drive tumor growth, proliferation, and angiogenesis. This guide synthesizes findings from multiple studies to offer a comparative overview of the binding affinities and biological activities of these compounds.

Comparative Analysis of Binding Affinities and In Vitro Efficacy

Computational docking studies have quantified the binding affinities of various this compound derivatives to the ATP-binding sites of EGFR and VEGFR-2. These in silico predictions are often complemented by in vitro assays to determine the cytotoxic effects of these compounds on cancer cell lines. The data presented below summarizes the key findings from these studies, offering a comparative look at the potential of different derivatives.

EGFR Inhibitors

A study focusing on novel this compound-2-carboxylic acid derivatives identified several compounds with strong binding energies to the EGFR tyrosine kinase domain.[1][2][3] Notably, compounds 3a, 3b, 3f, and 7 exhibited the most favorable binding energies.[1][2][3] The in vitro anticancer activity of these derivatives was evaluated against human cancer cell lines, including HepG2 (liver carcinoma), A549 (lung carcinoma), and MCF-7 (breast cancer).[1][2][3]

Compound IDTargetBinding Energy (kcal/mol)Cell LineIC50 (µM)
3a EGFRStrongest Binding EnergyHepG2, A549, MCF-7Most Potent of Series
3b EGFRStrong Binding Energy--
3f EGFRStrong Binding Energy--
7 EGFRStrong Binding Energy--
5A EGFR-7.95--
5B EGFR-A549, HepG2-
HB5 EGFR-Hep G2Lowest IC50 in study
4C VEGFR-7.87Hep G2, A549Most Cytotoxic in study
3B VEGFR-7.33--

Binding energies and IC50 values are compiled from multiple sources for a comparative overview.[1][4]

VEGFR-2 Inhibitors

In a separate investigation, a series of this compound-2-carboxylic acid hydrazone derivatives were synthesized and evaluated as potential VEGFR-2 inhibitors.[5][6] The molecular docking study revealed that derivatives with 4-hydroxy, 4-chloro, 4-(dimethylamino)benzylidene, or furan-2-ylmethylene substitutions demonstrated the best binding energies against the VEGFR TK domain.[5][6] The most potent compound in this series, 5BDBIC , exhibited significant cytotoxicity against Hep G2 cells, with an IC50 value comparable to the standard VEGFR inhibitor, sorafenib (B1663141).[4][5]

Compound IDTargetBinding Energy (kcal/mol)Cell LineIC50 (µM)
3a VEGFR-2-8.76--
3j VEGFR-2-7.78--
5BDBIC VEGFR-2-Hep G214.3
Sorafenib (Standard) VEGFR-2-Hep G26.2

Data extracted from studies on this compound hydrazone derivatives.[4][5]

Experimental Protocols

The following sections provide a detailed overview of the methodologies employed in the computational docking studies of this compound derivatives against EGFR and VEGFR-2.

Molecular Docking Protocol for EGFR Inhibitors

The in silico evaluation of this compound derivatives as EGFR inhibitors typically follows a structured workflow. The crystal structure of the EGFR tyrosine kinase domain is retrieved from the Protein Data Bank (PDB). A common choice is the PDB ID: 1M17, which is the EGFR kinase domain in complex with the inhibitor erlotinib.

1. Receptor Preparation:

  • The co-crystallized ligand and water molecules are removed from the PDB structure.

  • Hydrogen atoms are added to the protein structure.

  • The protein is prepared using tools like the Protein Preparation Wizard in Schrödinger Suite, which involves assigning bond orders, creating disulfide bonds, and minimizing the structure.

2. Ligand Preparation:

  • The 2D structures of the this compound derivatives are sketched and converted to 3D structures.

  • The ligands are prepared using LigPrep, which generates various tautomers, and ionization states at a physiological pH.

3. Grid Generation and Molecular Docking:

  • A receptor grid is generated around the ATP-binding site of EGFR, defined by the position of the co-crystallized ligand (erlotinib).

  • Molecular docking is performed using software such as GLIDE (Grid-based Ligand Docking with Energetics). Docking is often carried out in different precision modes, such as Standard Precision (SP) and Extra Precision (XP), to balance speed and accuracy.

Molecular Docking Protocol for VEGFR-2 Inhibitors

Similar to the EGFR studies, the investigation of this compound derivatives as VEGFR-2 inhibitors involves a standardized computational protocol. The crystal structure of the VEGFR-2 kinase domain, often in complex with a known inhibitor like sorafenib (PDB ID: 4ASE), is used as the receptor.

1. Receptor and Ligand Preparation:

  • The VEGFR-2 protein structure is prepared by removing water molecules and the co-crystallized ligand.

  • The 3D structures of the this compound hydrazone derivatives are generated and optimized.

2. Molecular Docking:

  • The docking studies are performed to predict the binding mode and affinity of the derivatives within the ATP-binding pocket of VEGFR-2.

  • The results are analyzed based on the binding energy scores (in kcal/mol) and the interactions with key amino acid residues in the active site, such as Cys919, Asp1046, and Glu885.

Visualizing the Molecular Landscape

To better understand the context of these computational studies, the following diagrams illustrate the targeted signaling pathways and the general workflow of the docking experiments.

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg STAT STAT Dimerization->STAT Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus IP3_DAG IP3 / DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation

EGFR Signaling Pathway

VEGFR_Signaling_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation, Migration ERK->Proliferation Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide eNOS->NO Permeability Vascular Permeability NO->Permeability

VEGFR-2 Signaling Pathway

Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_output Output Receptor Select Target Protein (e.g., EGFR, VEGFR-2) from PDB PrepareReceptor Prepare Receptor: - Remove water & ligands - Add hydrogens - Minimize energy Receptor->PrepareReceptor Grid Define Binding Site & Generate Docking Grid PrepareReceptor->Grid Ligands Design/Select This compound Derivatives PrepareLigands Prepare Ligands: - Generate 3D structures - Assign charges - Define rotatable bonds Ligands->PrepareLigands Docking Molecular Docking Simulation PrepareLigands->Docking Grid->Docking Scoring Score & Rank Poses (Binding Energy) Docking->Scoring Analysis Analyze Interactions: - Hydrogen bonds - Hydrophobic interactions Scoring->Analysis BestPose Identify Best Binding Pose & Lead Compounds Analysis->BestPose

Computational Docking Workflow

References

Kinetic Showdown: Unraveling the Reactivity of 5-Bromoindole in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the kinetic nuances of reactions involving substituted indoles is paramount for optimizing synthetic routes and accelerating discovery. This guide provides a comparative analysis of the kinetic profiles of reactions involving 5-bromoindole, a versatile building block in medicinal chemistry. While comprehensive experimental kinetic data for this compound across a range of reactions remains a developing area of study, this guide leverages theoretical calculations and qualitative comparisons to illuminate the impact of the C5-bromo substituent on its reactivity.

Electrophilic Bromination: A Quantitative Look at Substituent Effects

A theoretical study on the direct bromination of 5-substituted indoles provides valuable insights into the kinetic influence of the bromine atom. The study proposes a two-step reaction mechanism where the first step, the formation of a π-complex between the indole (B1671886) and molecular bromine, is the rate-determining step. The Gibbs free energy barrier (ΔG‡) for this step is a key indicator of the reaction rate.

The electron-withdrawing nature of the bromine atom at the 5-position is expected to decrease the nucleophilicity of the indole ring, thereby slowing down the rate of electrophilic substitution compared to unsubstituted indole. The calculated Gibbs free energy barriers support this, indicating that electron-donating groups accelerate the reaction, while electron-withdrawing groups retard it.

Substituent at C5Relative Molecular Electrostatic PotentialGibbs Free Energy Barrier (ΔG‡) (kcal/mol)Predicted Reaction Rate Ranking
-OCH₃--1 (Fastest)
-CH₃--2
-H--3
-Br - - 10
-COCH₃--11
-COOH--12
-CN--15 (Slowest)

Note: The table is based on the rank-ordering of reactivity from a theoretical study by Rojas-Montes et al. (2023), which correlates the electron-withdrawing power of the substituent with the Gibbs free energy barrier of the rate-determining step. Specific numerical values for the electrostatic potential and Gibbs free energy for all substituents were not available in the provided search results.

This data clearly positions this compound as significantly less reactive towards electrophilic bromination than unsubstituted indole and indoles bearing electron-donating groups.

Experimental Protocol: Kinetic Analysis of Electrophilic Bromination of Indoles

This protocol outlines a general method for determining the kinetics of the electrophilic bromination of indoles using UV-Vis spectroscopy to monitor the reaction progress.

Materials:

  • Indole and this compound

  • Molecular bromine (Br₂) solution of known concentration in a suitable solvent (e.g., dichloromethane (B109758) or acetic acid)

  • Anhydrous solvent (e.g., dichloromethane or acetic acid)

  • Quenching solution (e.g., aqueous sodium thiosulfate)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Stirred cuvette

Procedure:

  • Prepare stock solutions of the indole substrate and bromine of known concentrations in the chosen anhydrous solvent.

  • Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature.

  • In a stirred cuvette, mix the indole solution with the solvent.

  • Initiate the reaction by injecting a known volume of the bromine solution into the cuvette and start data acquisition immediately.

  • Monitor the disappearance of the bromine color or the change in absorbance at a specific wavelength corresponding to a reactant or product over time.

  • The reaction is complete when the absorbance remains constant.

  • Quench the reaction mixture with an excess of sodium thiosulfate (B1220275) solution.

  • Initial rates can be determined from the initial slope of the absorbance versus time plot. By varying the initial concentrations of the reactants, the order of the reaction with respect to each reactant and the rate constant can be determined.

Electrophilic_Bromination_Workflow Experimental Workflow for Kinetic Analysis of Electrophilic Bromination cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep_solutions Prepare Stock Solutions (Indole, Bromine) thermostat Thermostat Spectrophotometer and Solutions prep_solutions->thermostat mix Mix Indole and Solvent in Cuvette thermostat->mix initiate Inject Bromine Solution & Start Acquisition mix->initiate monitor Monitor Absorbance vs. Time initiate->monitor quench Quench Reaction monitor->quench plot Plot Absorbance vs. Time quench->plot calculate Determine Initial Rate, Rate Constant, and Reaction Order plot->calculate

Caption: Workflow for kinetic analysis of electrophilic bromination.

Palladium-Catalyzed Cross-Coupling Reactions: A Qualitative Comparison

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for the functionalization of this compound. While specific comparative kinetic data for this compound in these reactions is scarce in the literature, a qualitative assessment of its reactivity can be made based on the well-established mechanisms of these transformations.

The key initial step in these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) complex. The rate of this step is generally influenced by the strength of the carbon-halogen bond and the electronic properties of the aryl halide. The generally accepted trend for the reactivity of aryl halides in oxidative addition is I > Br > Cl > F.

The electron-withdrawing effect of the bromine atom at the C5 position of the indole ring can have a dual effect. On one hand, it can make the carbon atom of the C-Br bond more electrophilic, potentially facilitating the oxidative addition step. On the other hand, the overall electron density of the aromatic system is reduced, which can influence other steps in the catalytic cycle.

Suzuki-Miyaura Coupling

In the Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, the oxidative addition of the C-Br bond of this compound to the Pd(0) catalyst is a crucial step. It is expected that this compound would be more reactive than the corresponding 5-chloroindole (B142107) but less reactive than 5-iodoindole.

Suzuki_Miyaura_Cycle Generalized Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII R-Pd(II)L_n-X Pd0->PdII R-X Transmetal Transmetalation PdII_R R-Pd(II)L_n-R' PdII->PdII_R R'B(OR)₂ Base PdII_R->Pd0 R-R' RedElim Reductive Elimination Product R-R' RedElim->Product RX This compound (R-X) Boronic R'B(OR)₂ Base Base BX XB(OR)₂

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene. Similar to the Suzuki-Miyaura coupling, the reaction is initiated by the oxidative addition of this compound to a Pd(0) catalyst. Therefore, the reactivity trend based on the halogen (I > Br > Cl) is also expected to hold true for the Heck reaction of haloindoles.

Experimental Protocol: General Procedure for Palladium-Catalyzed Cross-Coupling of this compound

The following is a general protocol that can be adapted for various palladium-catalyzed cross-coupling reactions of this compound.

Materials:

  • This compound

  • Coupling partner (e.g., arylboronic acid for Suzuki, alkene for Heck)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Ligand (if necessary, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N)

  • Anhydrous solvent (e.g., dioxane, toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound, the coupling partner, the base, and the palladium catalyst and ligand (if used).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature and stir for the required time.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

N-Alkylation of this compound

The N-alkylation of indoles is a fundamental transformation. The acidity of the N-H bond in indole (pKa ≈ 17 in DMSO) necessitates the use of a base for deprotonation, followed by reaction with an alkylating agent. The electron-withdrawing nature of the bromine at the C5 position is expected to increase the acidity of the N-H bond compared to unsubstituted indole, potentially leading to a faster deprotonation step. However, the overall reaction rate will also depend on the subsequent nucleophilic attack of the indole anion on the alkylating agent.

Experimental Protocol: General Procedure for N-Alkylation of this compound

Materials:

  • This compound

  • Alkylating agent (e.g., alkyl halide)

  • Base (e.g., NaH, K₂CO₃, Cs₂CO₃)

  • Anhydrous polar aprotic solvent (e.g., DMF, THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of this compound in the anhydrous solvent under an inert atmosphere, add the base portion-wise at a suitable temperature (e.g., 0 °C for strong bases like NaH).

  • Stir the mixture for a period to allow for deprotonation.

  • Add the alkylating agent dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature or with heating, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

N_Alkylation_Workflow General Workflow for N-Alkylation of this compound cluster_deprotonation Deprotonation cluster_alkylation Alkylation cluster_workup Workup & Purification dissolve Dissolve this compound in Anhydrous Solvent add_base Add Base under Inert Atmosphere dissolve->add_base add_alkylating_agent Add Alkylating Agent add_base->add_alkylating_agent react Stir at Appropriate Temperature add_alkylating_agent->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify by Column Chromatography extract->purify

Caption: General workflow for N-alkylation of this compound.

Conclusion

This guide provides a comparative overview of the kinetic aspects of reactions involving this compound. Based on theoretical data, this compound exhibits lower reactivity in electrophilic bromination compared to unsubstituted indole. For palladium-catalyzed cross-coupling reactions, its reactivity is qualitatively positioned between that of iodo- and chloroindoles. The electron-withdrawing nature of the bromo substituent likely enhances the acidity of the N-H bond, a factor to consider in N-alkylation reactions. The provided experimental protocols offer a starting point for researchers to conduct their own kinetic studies to further elucidate the reactivity of this important synthetic intermediate. Further quantitative experimental studies are needed to provide a more definitive comparison of the reaction kinetics of this compound across a broader spectrum of chemical transformations.

Navigating the Stability Landscape of N-Protected 5-Bromoindoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate N-protecting group is a critical decision that profoundly impacts the stability and synthetic utility of indole-based intermediates. This guide provides an objective comparison of the stability of four commonly employed N-protected 5-bromoindoles: N-Boc, N-Cbz, N-SEM, and N-Tosyl. By presenting supporting experimental data and detailed protocols, this document aims to empower researchers to make informed decisions for their specific synthetic strategies.

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, and its manipulation often requires protection of the nitrogen atom to prevent unwanted side reactions and to direct reactivity. The 5-bromo substitution is a common feature, serving as a handle for further functionalization through cross-coupling reactions. However, the stability of the N-protecting group under various reaction conditions is a key consideration. This guide delves into the comparative stability of N-tert-butoxycarbonyl (Boc), N-benzyloxycarbonyl (Cbz), N-[2-(trimethylsilyl)ethoxy]methyl (SEM), and N-tosyl (Ts) protected 5-bromoindoles under acidic, basic, oxidative, and thermal stress conditions.

Comparative Stability Analysis

The stability of an N-protected 5-bromoindole is intrinsically linked to the lability of the protecting group under specific chemical environments. The following table summarizes the relative stability of the four protecting groups based on their typical deprotection conditions, which represent the limits of their stability.

Protecting GroupStructureStable ConditionsLabile (Deprotection) Conditions
Boc tert-ButoxycarbonylBasic conditions, hydrogenolysis, mild reducing agents.[1]Strong acids (e.g., TFA, HCl).[1] Thermally labile at elevated temperatures.
Cbz BenzyloxycarbonylAcidic and basic conditions.[1]Catalytic hydrogenolysis (e.g., H₂/Pd-C).[1] Strong acids can also cause cleavage.
SEM [2-(Trimethylsilyl)ethoxy]methylBasic conditions, reducing agents, mild acids.Fluoride (B91410) ion sources (e.g., TBAF), strong acids (e.g., TFA).
Tosyl (Ts) p-ToluenesulfonylAcidic conditions, many oxidizing and reducing agents.Strong bases (e.g., NaOH, KOH), some reducing agents (e.g., Na/NH₃).

Experimental Protocols

To quantitatively assess and compare the stability of different N-protected 5-bromoindoles, a forced degradation study can be employed. This involves subjecting the compounds to a range of stress conditions and monitoring the degradation over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

General Protocol for a Comparative Stability Study:
  • Sample Preparation: Prepare stock solutions of each N-protected this compound (e.g., N-Boc-5-bromoindole, N-Cbz-5-bromoindole, N-SEM-5-bromoindole, and N-Tosyl-5-bromoindole) of known concentration in an appropriate solvent (e.g., acetonitrile (B52724) or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Incubate an aliquot of each stock solution with an acidic solution (e.g., 1 M HCl) at a controlled temperature (e.g., 60 °C).

    • Basic Hydrolysis: Incubate an aliquot of each stock solution with a basic solution (e.g., 1 M NaOH) at a controlled temperature (e.g., 60 °C).

    • Oxidative Degradation: Treat an aliquot of each stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Heat an aliquot of each stock solution at a high temperature (e.g., 80 °C) in a stable solvent.

  • Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition. Neutralize the acid and base-stressed samples to quench the reaction.

  • HPLC Analysis: Analyze each sample by a validated stability-indicating HPLC method. A reverse-phase C18 column is typically suitable.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Detection: UV detection at a wavelength where the parent compound and potential degradants absorb (e.g., 220 nm and 280 nm).

  • Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage of degradation by comparing the peak area to the initial (time 0) peak area. Plot the percentage of the remaining parent compound against time for each condition to compare the stability profiles.

Visualizing the Process and Structures

To further clarify the experimental workflow and the chemical entities involved, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solutions of N-protected 5-bromoindoles acid Acidic Hydrolysis (e.g., 1M HCl, 60°C) prep->acid Incubate base Basic Hydrolysis (e.g., 1M NaOH, 60°C) prep->base Incubate oxid Oxidative Degradation (e.g., 3% H2O2, RT) prep->oxid Incubate therm Thermal Degradation (e.g., 80°C) prep->therm Incubate sampling Time-Point Sampling & Quenching acid->sampling base->sampling oxid->sampling therm->sampling hplc HPLC Analysis sampling->hplc data Data Analysis & Comparison hplc->data

Figure 1: General workflow for a comparative stability study of N-protected 5-bromoindoles.

Structures cluster_core This compound Core core Boc Boc: -COOC(CH3)3 Cbz Cbz: -COOCH2Ph SEM SEM: -CH2OCH2CH2Si(CH3)3 Tosyl Tosyl: -SO2C6H4CH3 label_core R = Protecting Group

Figure 2: Chemical structures of the N-protecting groups discussed in this guide.

Conclusion

The choice of an N-protecting group for this compound is a multifaceted decision that hinges on the planned synthetic route and the anticipated reaction conditions.

  • N-Boc offers excellent stability under basic conditions but is highly susceptible to acids.

  • N-Cbz provides robustness towards both acids and bases but is readily cleaved by hydrogenolysis, a condition that might not be compatible with other functional groups.

  • N-SEM presents a versatile option with stability to a range of conditions and selective removal with fluoride ions.

  • N-Tosyl is exceptionally stable to acidic and oxidative conditions but requires harsh basic or reductive conditions for its removal.

By understanding the stability profiles outlined in this guide, researchers can strategically select the most appropriate N-protecting group, thereby minimizing undesired deprotection and maximizing the overall efficiency of their synthetic endeavors. The provided experimental framework for a comparative stability study offers a practical approach for generating in-house data to guide this critical decision-making process.

References

Safety Operating Guide

Proper Disposal of 5-Bromoindole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 5-Bromoindole

This document provides procedural guidance for the safe and compliant disposal of this compound, a halogenated organic compound commonly used in research and development. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Key Information and Safety Data

ParameterInformationCitation
Chemical Classification Halogenated Organic Compound[1]
Appearance Light yellow to light brown or dark brown crystalline powder.[2][3]
Hazards May cause skin, eye, and respiratory irritation. May be harmful if inhaled or ingested.[4][5]
Personal Protective Equipment (PPE) Safety goggles, lab coat, and gloves are essential. Use a respirator if ventilation is inadequate or dust is generated.[2][4]
Incompatible Materials Strong oxidizing agents.[4]
Primary Disposal Method Incineration by a licensed hazardous waste disposal company.[1][5]

Disposal Protocol

The recommended procedure for the disposal of this compound is to treat it as a hazardous halogenated organic waste. On-site treatment or neutralization is not recommended. The focus should be on safe collection, segregation, and transfer to a certified disposal facility.

Step-by-Step Disposal Procedure:

  • Personnel Protection: Before handling this compound, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2] If there is a risk of generating dust, use a respirator and work in a well-ventilated area or a fume hood.[4][5]

  • Waste Segregation: this compound is a halogenated organic compound.[1] It is imperative to collect it separately from non-halogenated organic waste.[6][7] Use a designated waste container, often color-coded (e.g., green label) and clearly marked as "Halogenated Organic Waste."[1]

    • Do Not Mix: Do not mix halogenated waste with other waste streams such as aqueous waste, non-halogenated organic waste, or solid waste.[1][8]

  • Container Management:

    • Use a suitable, closed container for disposal.[2][5] The container must be in good condition and compatible with the chemical.

    • Keep the container tightly closed when not in use.[9]

    • Label the waste container clearly with "Hazardous Waste" and the chemical name "this compound."[6] If other halogenated compounds are added to the same container, all components should be listed.

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials like strong oxidizing agents.[4][6]

  • Professional Disposal:

    • Contact a licensed professional waste disposal company to arrange for the pickup and disposal of the halogenated waste.[3][5]

    • One approved disposal method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with a scrubber.[5] This should only be performed by a certified facility.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[3]

  • Spill Cleanup:

    • In case of a spill, avoid creating dust.[5]

    • Wear appropriate PPE.

    • Contain the spill and clean it up using an inert absorbent material.[6]

    • Collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[5][6]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Is the waste container designated for 'Halogenated Organic Waste'? ppe->segregate get_container Obtain and label a dedicated 'Halogenated Organic Waste' container segregate->get_container No add_waste Add this compound waste to the container segregate->add_waste Yes get_container->add_waste seal Securely seal the container add_waste->seal store Store in a designated Satellite Accumulation Area seal->store contact_disposal Contact Licensed Hazardous Waste Disposal Company for pickup store->contact_disposal end End: Proper Disposal contact_disposal->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 5-Bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Bromoindole

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management. While some safety data sheets (SDS) classify this compound as not hazardous under specific regulations, it is prudent to handle it with care, recognizing the potential for irritation and harm upon exposure.[1][2]

Hazard Identification and Classification

This compound should be handled as a potentially hazardous chemical. Exposure can lead to irritation of the skin, eyes, and respiratory system.[3] It may be harmful if inhaled or ingested.[3] The compound is combustible and, in the event of a fire, can produce toxic byproducts such as carbon oxides, nitrogen oxides (NOx), and halogenated compounds.[1][3]

Table 1: Hazard Summary for this compound

Hazard Type Description Primary Routes of Exposure
Acute Health Effects May cause skin, eye, and respiratory tract irritation.[3] Inhalation, Skin Contact, Eye Contact, Ingestion
May be harmful if ingested or inhaled.[3]
Chronic Health Effects No specific effects are known, but exposure should always be minimized.[3] Repeated or prolonged exposure
Fire and Explosion Combustible material.[4][3] Heat, sources of ignition
Hazardous combustion products include CO, CO₂, NOx, and hydrogen bromide gas.[1][3]

| Reactivity | Incompatible with strong oxidizing agents and strong acids.[5] | Contact with incompatible materials |

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure when handling this compound. The following table outlines the recommended equipment.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye and Face Protection Chemical splash goggles or a face shield.[3] Protects against splashes, dust, and vapors that can cause eye irritation.[3]
Skin Protection - Gloves: Nitrile rubber (NBR) gloves (>0.11 mm thickness) with a breakthrough time of over 480 minutes are recommended.[2] - Lab Coat: A standard laboratory coat is required.[3] - Footwear: Closed-toe shoes.[6] Prevents skin contact, which may cause irritation.[3] Gloves must be inspected before use and disposed of properly after handling.[1][7]

| Respiratory Protection | A NIOSH/MSHA-approved dust respirator should be worn, especially when handling the powder outside of a chemical fume hood, if ventilation is insufficient, or when dust formation is likely.[2][3][6] | Prevents irritation of the respiratory tract from dust or aerosols.[3] |

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is critical to minimize exposure risk. All weighing and solution preparation should be conducted within a certified chemical fume hood.[6]

Experimental Protocol: Step-by-Step Handling Guide

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Assemble all necessary equipment (spatulas, glassware, etc.) and reagents before starting.

    • Confirm the location of the nearest safety shower and eyewash station.[8]

    • Don the appropriate PPE as specified in Table 2.

  • Handling:

    • Conduct all manipulations of solid this compound within the fume hood to control dust and vapors.[6]

    • Use appropriate tools, such as a spatula, for transferring the solid. Avoid creating dust.[6][7]

    • Keep the container tightly sealed when not in use.[6]

    • Avoid eating, drinking, or smoking in the handling area.[8]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after the procedure is complete.[6]

    • Decontaminate all work surfaces and equipment.

    • Properly remove and dispose of contaminated PPE, particularly gloves, in accordance with institutional guidelines.[7]

Emergency Procedures: Spill Response Plan

In the event of a spill, prompt and correct action is necessary to prevent exposure and contamination.

Step-by-Step Spill Cleanup Protocol

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate (if necessary): For large or unmanageable spills, evacuate the area and contact your institution's safety office.

  • Secure the Area: Shut off any sources of ignition and ensure adequate ventilation.[3]

  • Don PPE: Wear the appropriate PPE as outlined in Table 2 before attempting cleanup.

  • Contain and Clean:

    • For Solid Spills: Carefully sweep or shovel the material into a suitable, labeled hazardous waste container, avoiding dust generation.[1][9]

    • For Liquid Spills/Solutions: Cover and absorb the spill with an inert material like diatomite, vermiculite, or universal binders, working from the outside in.[8][10]

  • Final Decontamination: Once the bulk of the material is removed, decontaminate the spill surface by rinsing with copious amounts of water or scrubbing with alcohol.[3][8]

  • Waste Disposal: Collect all cleanup materials (absorbents, contaminated PPE) into a sealed, properly labeled hazardous waste container for disposal.[10]

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Response Response Protocol cluster_Finalization Finalization Spill Spill Occurs Alert Alert Personnel Spill->Alert Assess Assess Spill Size & Associated Hazards Alert->Assess Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->Don_PPE If Spill is Manageable Evacuate Evacuate Area & Call Safety Office Assess->Evacuate If Spill is Large/ Hazardous Contain Contain Spill: Sweep Solid / Absorb Liquid Don_PPE->Contain Collect Collect Material into Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area (Water or Alcohol Scrub) Collect->Decontaminate Dispose Dispose of all Contaminated Waste & PPE Properly Decontaminate->Dispose Report Report Incident to Supervisor Dispose->Report

Caption: Workflow for handling a this compound chemical spill.

Disposal Plan

Chemical waste containing this compound must be managed according to institutional and regulatory guidelines.

Step-by-Step Disposal Protocol

  • Segregation: Collect all waste containing this compound, including contaminated consumables and surplus material, in a dedicated, properly labeled, and sealed hazardous waste container.[6]

  • Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and lists "this compound" as a component.

  • Storage: Store the sealed waste container in a designated, secure secondary containment area away from incompatible materials while awaiting pickup.

  • Disposal: Arrange for disposal through a licensed professional waste disposal company.[1][7] Do not dispose of this compound down the drain or in regular trash.

First Aid Measures

Immediate action is required in case of accidental exposure.

Table 3: First Aid Procedures for this compound Exposure

Exposure Route First Aid Action
Eye Contact Immediately flush eyes with large amounts of running water for a minimum of 15 minutes, occasionally lifting the upper and lower eyelids.[3][8] Remove contact lenses if present and easy to do.[8] Seek prompt medical attention.[3]
Skin Contact Immediately wash the affected skin gently and thoroughly with plenty of non-abrasive soap and running water.[3] Remove contaminated clothing and shoes.[8] Seek medical attention if irritation develops or persists.[3]
Inhalation Relocate the individual to fresh air immediately.[8] If breathing is difficult, administer oxygen or provide artificial respiration if the person is not breathing.[3] Seek medical attention.[3]

| Ingestion | Do NOT induce vomiting.[8] Rinse the mouth thoroughly with water.[1][7] Never give anything by mouth to an unconscious person.[1][7] Seek immediate medical attention.[3] |

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromoindole
Reactant of Route 2
5-Bromoindole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.